molecular formula C8H16N2O2 B2748490 Isopropyl piperazine-1-carboxylate CAS No. 37038-26-9

Isopropyl piperazine-1-carboxylate

Cat. No.: B2748490
CAS No.: 37038-26-9
M. Wt: 172.228
InChI Key: DLYGUJAHHVIIMA-UHFFFAOYSA-N
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Description

Isopropyl piperazine-1-carboxylate (CAS 37038-26-9) is a piperazine-based synthetic building block of significant interest in medicinal and organic chemistry. The piperazine moiety is a privileged structure in drug discovery, frequently found in bioactive molecules and FDA-approved therapeutics . Its incorporation into a target molecule is often strategic, as it can positively influence the compound's physicochemical properties and serve as a key scaffold for presenting pharmacophoric groups . As a carboxylate derivative, this compound acts as a versatile synthon or intermediate in constructing more complex molecules, particularly for the development of potential enzyme inhibitors and novel active compounds . Researchers utilize this and related piperazine derivatives in the synthesis of compounds for various bioactivity studies, including the development of chiral pyrimidinyl-piperazine carboxamides investigated as potent yeast α-glucosidase inhibitors . The molecular formula of the compound is C 8 H 16 N 2 O 2 and it is recommended to be stored at 4°C and protected from light . This product is intended for research and further manufacturing use only and is not for direct human use.

Properties

IUPAC Name

propan-2-yl piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2/c1-7(2)12-8(11)10-5-3-9-4-6-10/h7,9H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLYGUJAHHVIIMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)N1CCNCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Physical and chemical properties of Isopropyl piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isopropyl piperazine-1-carboxylate is a chemical compound belonging to the piperazine and carbamate families. This guide provides a comprehensive overview of its core physical and chemical properties, essential for its application in research and development, particularly in the synthesis of novel pharmaceutical agents. The document details its molecular structure, physicochemical characteristics, and provides insights into its reactivity and stability. Furthermore, it outlines established analytical methods for its characterization and includes a summary of relevant safety and handling procedures.

Introduction

This compound, with the CAS Number 37038-26-9, is a derivative of piperazine, a six-membered heterocyclic ring containing two nitrogen atoms at opposite positions. The presence of the isopropoxycarbonyl group on one of the nitrogen atoms significantly influences the molecule's chemical behavior, rendering it a valuable building block in medicinal chemistry and organic synthesis. The piperazine moiety is a common scaffold in a wide array of pharmaceuticals, and the carbamate functional group offers a site for further chemical modification or can act as a protecting group. This guide aims to be a thorough resource for professionals working with this compound.

Molecular and Physicochemical Properties

A clear understanding of the physical and chemical properties of this compound is fundamental for its effective use in experimental settings. These properties are summarized in the table below.

PropertyValueSource(s)
IUPAC Name This compound
CAS Number 37038-26-9[1]
Molecular Formula C₈H₁₆N₂O₂[1]
Molecular Weight 172.22 g/mol [1]
Physical Form Liquid
Flash Point 103.6 °C

Chemical Reactivity and Stability

The chemical behavior of this compound is dictated by the interplay of the piperazine ring and the isopropyl carbamate group.

Reactivity of the Piperazine Moiety

The secondary amine within the piperazine ring is a nucleophilic center and can participate in a variety of chemical reactions, including alkylation, acylation, and condensation reactions. The presence of the electron-withdrawing carbamate group can modulate the nucleophilicity of this secondary amine compared to unsubstituted piperazine.

Stability of the Carbamate Group

Carbamates are generally stable functional groups. However, they can undergo hydrolysis under strong acidic or basic conditions to yield the corresponding amine (piperazine), alcohol (isopropanol), and carbon dioxide. The rate of hydrolysis is dependent on the pH and temperature of the reaction conditions. The stability of piperazine derivatives is a critical consideration in drug development, with studies showing that benzyl piperazines tend to be more stable than phenyl piperazines under various storage conditions.[2]

The following diagram illustrates the general hydrolysis of a carbamate bond under acidic or basic conditions.

G Carbamate This compound Hydrolysis Hydrolysis (Acid or Base) Carbamate->Hydrolysis Piperazine Piperazine Hydrolysis->Piperazine Isopropanol Isopropanol Hydrolysis->Isopropanol CO2 Carbon Dioxide Hydrolysis->CO2

Caption: General hydrolysis pathway of this compound.

Analytical Characterization

The purity and identity of this compound can be confirmed using a variety of analytical techniques.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is a common method for the analysis of piperazine derivatives. Due to the lack of a strong chromophore in the piperazine ring, derivatization with a UV-active agent is often necessary for sensitive detection.

Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the molecular structure. The proton NMR spectrum would be expected to show characteristic signals for the isopropyl group (a doublet and a septet) and the methylene protons of the piperazine ring.

  • Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the N-H stretch of the secondary amine, C-H stretches of the alkyl groups, and a strong C=O stretch from the carbamate group.

  • Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

The following diagram outlines a general workflow for the analytical characterization of this compound.

G cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Confirmation Sample This compound Sample Dissolution Dissolution in appropriate solvent Sample->Dissolution HPLC HPLC Analysis (Purity Assessment) Dissolution->HPLC NMR NMR Spectroscopy (¹H, ¹³C) (Structural Elucidation) Dissolution->NMR IR IR Spectroscopy (Functional Group ID) Dissolution->IR MS Mass Spectrometry (Molecular Weight Confirmation) Dissolution->MS Data_Analysis Data Interpretation HPLC->Data_Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure & Purity Confirmation Data_Analysis->Structure_Confirmation

Caption: General workflow for analytical characterization.

Safety and Handling

This compound is classified as a hazardous chemical. It is crucial to handle this compound with appropriate safety precautions in a well-ventilated area.

GHS Hazard Information
  • Hazard Statements:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

  • Precautionary Statements:

    • P264: Wash hands thoroughly after handling.

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.

    • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

    • P312: Call a POISON CENTER/doctor if you feel unwell.[3]

    • P362+P364: Take off contaminated clothing and wash it before reuse.

Storage and Handling
  • Storage: Store in a cool, dry, and well-ventilated place at 4°C, protected from light.[1] Keep the container tightly closed.

  • Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapor or mist. Use only in a well-ventilated area.

Conclusion

This compound is a key building block in synthetic chemistry with significant potential in the development of new pharmaceutical compounds. A thorough understanding of its physical and chemical properties, as outlined in this guide, is essential for its safe handling, effective use in synthesis, and for the development of robust analytical methods for its characterization. Further research to fully elucidate its specific reactivity, stability profile, and to develop detailed analytical protocols will be beneficial for the scientific community.

References

  • Stability of Synthetic Piperazines in Human Whole Blood. (2018). Journal of Analytical Toxicology, 42(2), 116-123. Retrieved from [Link]

Sources

Biological activity of novel Isopropyl piperazine-1-carboxylate derivatives

This data is illustrative. Heteroaromatic substituents at the N4 position may enhance anti-inflammatory activity. [18][19]

Conclusion and Future Directions

The this compound scaffold represents a fertile ground for the discovery of novel therapeutic agents. By leveraging established knowledge of piperazine chemistry and pharmacology, a systematic approach to synthesis and screening can efficiently identify lead compounds with potent biological activity. This guide provides a foundational framework for such an investigation, outlining rational synthetic strategies and robust protocols for evaluating antimicrobial, anticancer, and anti-inflammatory potential. Future work should focus on expanding the chemical diversity at the N4 position and conducting in-depth mechanistic studies and in vivo efficacy models for the most promising candidates identified through these initial screens.

References

  • Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester. (n.d.). PubMed. [Link]

  • Biological Activities of Piperazine Derivatives: A Comprehensive Review. (2024). Google Books.
  • Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization. (n.d.). Bentham Science. [Link]

  • Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization | Request PDF. (n.d.). ResearchGate. [Link]

  • Synthesis, Characterization, and Anti-Inflammatory Activities of Methyl Salicylate Derivatives Bearing Piperazine Moiety. (2018). PMC - PubMed Central. [Link]

  • Structure—Activity Relationships of N-Substituted Piperazine Amine Reuptake Inhibitors | Request PDF. (n.d.). ResearchGate. [Link]

  • Synthesis and Critical View on the Structure-Activity Relationships of N-(Substituted phenyl)-/N-Diphenylmethyl-piperazine-Based Conjugates as Antimycobacterial Agents. (2022). MDPI. [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). PubMed Central. [Link]

  • Design, synthesis, and structure-activity relationships of substituted piperazinone-based transition state factor Xa inhibitors. (n.d.). PubMed. [Link]

  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives | Request PDF. (n.d.). ResearchGate. [Link]

  • A valuable insight into recent advances on antimicrobial activity of piperazine derivatives. (n.d.). Der Pharma Chemica. [Link]

  • The structure‐activity relationship of anticancer activity piperazine derivatives. (n.d.). ResearchGate. [Link]

  • Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. (2024). MDPI. [Link]

  • In silico studies of piperazine derivatives as potent anti-proliferative agents against PC-3 prostate cancer cell lines. (2020). PMC - NIH. [Link]

  • Antimicrobial Activity of Novel Piperazine Molecules. (n.d.). International Journal of Current Microbiology and Applied Sciences. [Link]

  • Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. (n.d.). ACG Publications. [Link]

  • Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. (n.d.). ResearchGate. [Link]

  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. (n.d.). PubMed. [Link]

  • PIPERAZINE: A PROMISING SCAFFOLD WITH ANTIMICROBIAL ACTIVITY. (2023). International Journal of Biology, Pharmacy and Allied Sciences. [Link]

  • Antimicrobial Activity of Novel Piperazine Molecules | Request PDF. (n.d.). ResearchGate. [Link]

  • Synthesis and biological activity of piperazine derivatives of phenothiazine. (n.d.). PubMed. [Link]

  • Piperazine based antimicrobial polymers: a review. (2021). PMC - NIH. [Link]

The Strategic Application of Isopropyl Piperazine-1-carboxylate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Medicinal Chemists and Drug Development Scientists

Executive Summary

The piperazine ring is a cornerstone of modern medicinal chemistry, appearing as a critical structural motif in a vast number of therapeutic agents across diverse disease areas.[1][2] Its prevalence stems from its unique physicochemical properties: the two nitrogen atoms can significantly enhance aqueous solubility, modulate pKa, and serve as versatile handles for synthetic elaboration, thereby improving a drug candidate's pharmacokinetic and pharmacodynamic profile.[3][4] However, the symmetric nature of piperazine necessitates a strategic approach to achieve selective mono-functionalization, a critical step in the synthesis of complex pharmaceutical agents. This guide provides a comprehensive technical overview of isopropyl piperazine-1-carboxylate, a valuable building block designed for this purpose. We will explore its synthesis, reactivity, strategic advantages in drug design, and provide detailed, field-proven protocols for its application, offering researchers a practical framework for leveraging this reagent in their drug discovery programs.

The Piperazine Scaffold: A Privileged Structure

The piperazine heterocycle is classified as a "privileged scaffold" due to its recurring presence in drugs targeting a wide range of biological targets, including G protein-coupled receptors (GPCRs), ion channels, and kinases.[4] Its six-membered ring structure provides a conformationally constrained linker that can orient pharmacophoric elements in a precise three-dimensional arrangement for optimal target engagement. Furthermore, the basic nature of the piperazine nitrogens (pKa values are typically around 5.3 and 9.7) allows for the formation of salts, which is often crucial for developing stable, water-soluble drug formulations.[5]

The challenge for the synthetic chemist lies in selectively modifying one nitrogen atom while leaving the other free for subsequent reactions. This is achieved through the use of mono-protected piperazine derivatives, where one nitrogen is masked with a protecting group. This compound, featuring an isopropoxycarbonyl protecting group, is one such key intermediate.

Synthesis and Properties of this compound

The synthesis of this compound is analogous to the preparation of other common N-alkoxycarbonyl protected piperazines, such as the tert-butoxycarbonyl (Boc) or ethoxycarbonyl (Cbz) derivatives. The most direct method involves the reaction of piperazine with isopropyl chloroformate under controlled conditions.

Protocol 1: Synthesis of this compound

Materials:

  • Piperazine

  • Isopropyl chloroformate

  • Dichloromethane (DCM) or similar aprotic solvent

  • An aqueous base (e.g., sodium carbonate or sodium hydroxide solution)

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for chromatography (if necessary)

Procedure:

  • Dissolve an excess of piperazine (e.g., 2-3 equivalents) in a mixture of water and DCM. The excess piperazine acts as both a reactant and a scavenger for the HCl byproduct.

  • Cool the biphasic mixture in an ice bath to 0-5 °C with vigorous stirring.

  • Slowly add one equivalent of isopropyl chloroformate dropwise to the reaction mixture, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until TLC or LC-MS analysis indicates the consumption of the chloroformate.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer with additional DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • If necessary, purify the product by flash column chromatography on silica gel.

This procedure leverages the higher nucleophilicity of the free piperazine to react with the chloroformate, while the resulting carbamate is less reactive, thus favoring mono-substitution.

Physicochemical Properties:

PropertyValueReference
CAS Number 37038-26-9
Molecular Formula C₈H₁₆N₂O₂
Molecular Weight 172.23 g/mol
Appearance Liquid
Purity ≥98% (typical commercial grade)[6]
Storage 4°C, protect from light[6]

Core Reactivity and Strategic Deployment in Synthesis

This compound serves as a mono-activated piperazine synthon. The unprotected secondary amine is a nucleophile, ready to participate in a variety of bond-forming reactions, while the N-isopropoxycarbonyl group is stable to many common reaction conditions.

N-Arylation Reactions

The formation of an N-aryl piperazine is a key step in the synthesis of numerous CNS-active drugs, including many atypical antipsychotics.[7] The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for this purpose.

Materials:

  • This compound (1.2 eq.)

  • Aryl halide (e.g., aryl bromide or chloride) (1.0 eq.)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., XPhos, RuPhos, or BINAP, 4 mol%)

  • Strong, non-nucleophilic base (e.g., NaOtBu or K₃PO₄, 1.4 eq.)

  • Anhydrous, deoxygenated solvent (e.g., toluene or dioxane)

Procedure:

  • In a dry, inert-atmosphere glovebox or Schlenk flask, combine the aryl halide, palladium catalyst, and phosphine ligand.

  • Add the anhydrous solvent, followed by this compound and the base.

  • Seal the vessel and heat the reaction mixture (typically 80-110 °C) with stirring for 4-24 hours.

  • Monitor the reaction progress by LC-MS. Upon completion, cool the mixture to room temperature.

  • Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

G cluster_reactants Reactants cluster_catalyst Catalytic System Aryl_X Aryl Halide (Ar-X) Solvent Solvent (Toluene) + Heat Aryl_X->Solvent Pip_iPr Isopropyl Piperazine-1-carboxylate Pip_iPr->Solvent Base Base (e.g., NaOtBu) Base->Solvent Pd_cat Pd Catalyst (e.g., Pd₂(dba)₃) Pd_cat->Solvent Ligand Ligand (e.g., XPhos) Ligand->Solvent Product N-Aryl-N'-isopropoxycarbonyl -piperazine Solvent->Product Buchwald-Hartwig Coupling caption Workflow for Buchwald-Hartwig N-Arylation.

Fig. 1: Workflow for Buchwald-Hartwig N-Arylation.
N-Alkylation Reactions

N-alkylation is another fundamental transformation, used to introduce linkers or pharmacophoric fragments. This is typically achieved via nucleophilic substitution on an alkyl halide or sulfonate, or through reductive amination with an aldehyde or ketone.

Materials:

  • This compound (1.0 eq.)

  • Aldehyde or ketone (1.1 eq.)

  • Mild reducing agent (e.g., sodium triacetoxyborohydride (STAB), 1.5 eq.)

  • Solvent (e.g., dichloroethane (DCE) or DCM)

  • Acetic acid (catalytic amount)

Procedure:

  • Dissolve this compound and the carbonyl compound in the solvent.

  • Add a catalytic amount of acetic acid to facilitate iminium ion formation.

  • Stir the mixture at room temperature for 30-60 minutes.

  • Add the reducing agent (STAB) portion-wise to control any effervescence.

  • Continue stirring at room temperature for 2-12 hours, monitoring by LC-MS.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the product with DCM, dry the combined organic layers over Na₂SO₄, and concentrate.

  • Purify by flash column chromatography as needed.

Deprotection of the Isopropoxycarbonyl Group

The final step in many synthetic sequences is the removal of the protecting group to reveal the free secondary amine of the piperazine core. Carbamates like the isopropoxycarbonyl group are typically stable to a range of conditions but can be cleaved under strong acidic or basic hydrolysis.

Materials:

  • N-substituted, N'-isopropoxycarbonyl-piperazine derivative

  • Strong acid (e.g., trifluoroacetic acid (TFA) in DCM, or HCl in dioxane/isopropanol)

Procedure:

  • Dissolve the protected piperazine derivative in a suitable solvent like DCM or isopropanol.

  • Add an excess of the strong acid solution (e.g., 20% TFA in DCM or 4M HCl in dioxane).

  • Stir the reaction at room temperature for 1-4 hours. Monitor by LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.

  • The product is typically obtained as the corresponding acid salt (e.g., hydrochloride or trifluoroacetate). To obtain the free base, dissolve the residue in water, basify to pH >10 with 1M NaOH, and extract with an organic solvent.

G Start N-Functionalized, N'-Isopropoxycarbonyl-Piperazine Salt Piperazine Salt Product (e.g., Hydrochloride) Start->Salt Acidolysis Acid Strong Acid (e.g., HCl in Dioxane) Acid->Salt Final_Product Deprotected Piperazine (Free Base) Salt->Final_Product Neutralization Base_Workup Aqueous Base (e.g., NaOH) Base_Workup->Final_Product caption Deprotection Workflow for N-Isopropoxycarbonyl Group.

Fig. 2: Deprotection Workflow for N-Isopropoxycarbonyl Group.

Application in the Synthesis of Antipsychotic Drug Scaffolds

Many successful atypical antipsychotics, such as Aripiprazole and Cariprazine, are built around a core 1,4-disubstituted piperazine scaffold.[5][7][8] The synthesis of these complex molecules relies on the availability of mono-substituted piperazine intermediates. For instance, a key intermediate in many of these syntheses is 1-(2,3-dichlorophenyl)piperazine.[1][9] While industrial routes may vary, a laboratory synthesis can be readily envisioned using this compound as the starting material.

Illustrative Synthesis of a Key Antipsychotic Intermediate:

  • N-Arylation: Couple this compound with 1-bromo-2,3-dichlorobenzene using the Buchwald-Hartwig protocol (Protocol 2) to yield isopropyl 4-(2,3-dichlorophenyl)piperazine-1-carboxylate.[1]

  • Deprotection: Remove the isopropoxycarbonyl group using acidic conditions (Protocol 4) to furnish the key intermediate, 1-(2,3-dichlorophenyl)piperazine, as its hydrochloride salt.[7]

This intermediate can then be alkylated with an appropriate side chain to complete the synthesis of the final active pharmaceutical ingredient (API).[5]

Pharmacological Relevance of the Piperazine Core:

The N-arylpiperazine moiety is a well-established pharmacophore that confers high affinity for dopamine (D₂, D₃) and serotonin (5-HT₁ₐ, 5-HT₂ₐ) receptors, which is critical for the therapeutic effect of atypical antipsychotics.[10]

DrugTarget Receptor Affinities (Ki, nM)
Aripiprazole D₂: 0.34, D₃: 0.8, 5-HT₁ₐ: 1.7, 5-HT₂ₐ: 3.4
Cariprazine D₃: 0.085, D₂: 0.49, 5-HT₁ₐ: 2.6, 5-HT₂ₐ: 18.8
Lurasidone D₂: 1.0, 5-HT₂ₐ: 0.5, 5-HT₇: 0.5, 5-HT₁ₐ: 6.8

(Data compiled from publicly available pharmacological databases)

Strategic Considerations: Isopropyl vs. Other Protecting Groups

The choice of protecting group is a critical decision in a synthetic campaign. The N-isopropoxycarbonyl group offers a distinct profile compared to the more common N-Boc group.

G Protecting_Groups Comparative Analysis of Piperazine N-Protecting Groups Boc N-Boc (tert-butoxycarbonyl) Cleavage: Strong Acid (TFA, HCl) Stability: Stable to base, hydrogenolysis Comment: Very common, acid labile, can generate gas (isobutylene) upon cleavage. iPrOC N-iPrOC (isopropoxycarbonyl) Cleavage: Strong Acid/Base Stability: More stable to acid than Boc Comment: Offers an alternative acid stability profile; less bulky than Boc. Cbz N-Cbz (benzyloxycarbonyl) Cleavage: Hydrogenolysis (Pd/C, H₂) Stability: Stable to acid and base Comment: Useful when acid/base lability is undesirable; requires hydrogenation. caption Key attributes of common N-carbamate protecting groups.

Sources

An In-Depth Technical Guide to Investigating the Mechanism of Action of Isopropyl Piperazine-1-Carboxylate Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to elucidate the mechanism of action (MoA) of novel Isopropyl piperazine-1-carboxylate analogs. The versatile piperazine scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, particularly within the central nervous system (CNS)[1][2]. Given the prevalence of piperazine-containing drugs targeting neurological and psychiatric disorders, a systematic investigation into the MoA of new analogs is paramount for their therapeutic development[3][4]. This document outlines a hypothesis-driven, multi-tiered experimental approach, grounded in scientific integrity and validated methodologies.

Part 1: Foundational Understanding and Hypothesis Generation

The piperazine ring is a privileged structure in drug discovery, known for its ability to interact with various biological targets through its two nitrogen atoms, which can act as hydrogen bond acceptors or become ionized under physiological conditions[4][5]. Many piperazine derivatives exhibit pharmacological effects on the CNS by modulating neurotransmitter systems, such as dopamine and serotonin pathways[2][3][6][7].

The core structure of this compound suggests a high potential for CNS activity. The piperazine-1-carboxylate group is a common moiety in compound libraries designed for screening against various therapeutic targets[8][9][10]. Structure-activity relationship (SAR) studies of diverse piperazine analogs have consistently shown that substituents on the piperazine nitrogen atoms are critical determinants of target affinity and selectivity[6][11].

Initial Hypothesis: Based on the extensive precedent of structurally related piperazine compounds, it is hypothesized that this compound analogs primarily act as modulators of CNS receptors, with a high probability of interacting with dopaminergic and/or serotonergic systems.

This initial hypothesis will guide the subsequent experimental workflow, which is designed to first broadly assess the biological activity and then progressively focus on identifying specific molecular targets and elucidating the downstream signaling pathways.

Part 2: A Phased Experimental Approach to MoA Elucidation

A robust investigation into the MoA of a novel compound series requires a tiered approach, beginning with broad phenotypic screening and culminating in precise target identification and validation.

Phase 1: Initial Profiling and Phenotypic Screening

The first phase aims to gather preliminary data on the biological effects of the this compound analogs.

1.1. In Vitro ADME-Tox Profiling: Early assessment of absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) is crucial to ensure that the analogs have drug-like properties suitable for further investigation.

Table 1: Key In Vitro ADME-Tox Assays

ParameterAssayPurpose
Solubility Kinetic or Thermodynamic Solubility AssayTo determine the solubility of the compounds in physiological buffers.
Permeability Parallel Artificial Membrane Permeability Assay (PAMPA)To predict passive intestinal absorption.
Metabolic Stability Liver Microsome Stability AssayTo assess the rate of metabolism by liver enzymes.
Cytotoxicity MTT or CellTiter-Glo® AssayTo evaluate the general toxicity of the compounds in relevant cell lines.

1.2. Broad Phenotypic Screening: Cell-based assays are employed to observe the effects of the compounds on cellular processes, which can provide initial clues about their MoA[9].

Experimental Protocol: High-Content Imaging for Phenotypic Profiling

  • Cell Plating: Seed a panel of neuronal and non-neuronal cell lines in 96- or 384-well plates.

  • Compound Treatment: Treat the cells with a range of concentrations of the this compound analogs.

  • Staining: After an appropriate incubation period, fix the cells and stain with a cocktail of fluorescent dyes to visualize the nucleus, cytoskeleton, mitochondria, and other organelles.

  • Imaging: Acquire images using a high-content imaging system.

  • Data Analysis: Analyze the images to quantify changes in cell morphology, organelle health, and other phenotypic markers.

Phase 2: Target Identification

Once a general biological activity is confirmed, the next step is to identify the specific molecular target(s) of the active analogs. A combination of computational and experimental methods is most effective.

2.1. In Silico Target Prediction: Utilize computational tools to predict potential targets based on the chemical structure of the analogs. This can help to prioritize experimental efforts.

2.2. Experimental Target Identification Methods: There are two main approaches to experimentally identify the protein targets of small molecules: affinity-based methods and label-free methods.

Table 2: Comparison of Target Identification Methods

MethodPrincipleAdvantagesDisadvantages
Affinity Chromatography The analog is immobilized on a solid support to "pull down" its binding partners from a cell lysate.Direct identification of binding proteins.Requires chemical modification of the analog, which may alter its binding properties.
Drug Affinity Responsive Target Stability (DARTS) The binding of the analog to its target protein can alter the protein's susceptibility to proteolysis.Does not require modification of the analog.May not be suitable for all protein targets.

Experimental Protocol: Affinity Chromatography

  • Analog Immobilization: Synthesize a derivative of the active analog with a linker arm for covalent attachment to agarose or magnetic beads.

  • Cell Lysate Preparation: Prepare a protein lysate from a relevant cell line or tissue.

  • Incubation: Incubate the cell lysate with the immobilized analog to allow for binding.

  • Washing: Wash the beads to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins.

  • Protein Identification: Identify the eluted proteins using mass spectrometry.

Phase 3: Target Validation and Pathway Analysis

After identifying potential targets, it is essential to validate them and understand how their modulation by the analogs leads to the observed biological effects.

3.1. Target Engagement Assays: Confirm the direct interaction between the analog and the putative target protein in a cellular context.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat intact cells with the analog.

  • Heating: Heat the treated cells to a range of temperatures.

  • Lysis and Centrifugation: Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.

  • Protein Detection: Detect the amount of the target protein remaining in the soluble fraction using Western blotting or other protein detection methods. An increase in the thermal stability of the target protein upon analog binding confirms engagement.

3.2. Signaling Pathway Analysis: Investigate the downstream effects of target engagement on cellular signaling pathways.

Experimental Workflow for Signaling Pathway Analysis

G cluster_0 Phase 3: Target Validation & Pathway Analysis A Validated Target Engagement (e.g., CETSA) B Treat Cells with Analog A->B C Analyze Key Downstream Signaling Nodes (e.g., Western Blot for phosphorylated proteins) B->C D Gene Expression Profiling (e.g., RNA-Seq) B->D E Functional Cellular Assays (e.g., Neurotransmitter release, ion channel activity) B->E F Elucidation of Mechanism of Action C->F D->F E->F

Caption: Workflow for elucidating downstream signaling pathways.

Part 3: Advanced Mechanistic Studies and In Vivo Correlation

The final phase of MoA investigation involves more complex cellular models and in vivo studies to confirm the physiological relevance of the findings.

3.1. Studies in Primary Cells or Complex In Vitro Models: Transition from immortalized cell lines to more physiologically relevant models, such as primary neurons or brain organoids, to validate the MoA in a more complex environment.

3.2. In Vivo Target Engagement and Efficacy Studies: If the analogs show promise, in vivo studies are necessary to confirm target engagement and therapeutic efficacy in animal models of relevant diseases.

Experimental Workflow for In Vivo Studies

G cluster_1 Phase 4: In Vivo Validation G Select Lead Analog with Favorable In Vitro Profile H Pharmacokinetic (PK) Studies in Animals G->H I In Vivo Target Engagement Studies (e.g., PET imaging, ex vivo analysis) H->I J Efficacy Studies in Relevant Animal Models of Disease I->J K Toxicology and Safety Pharmacology J->K L Candidate for Clinical Development K->L

Caption: A streamlined workflow for in vivo validation of lead analogs.

Conclusion

Investigating the mechanism of action of novel this compound analogs requires a systematic and multi-faceted approach. By starting with a sound hypothesis based on the rich chemistry of the piperazine scaffold and progressing through a logical sequence of in vitro and in vivo experiments, researchers can build a comprehensive understanding of how these compounds exert their biological effects. This in-depth technical guide provides a robust framework to support the discovery and development of the next generation of piperazine-based therapeutics.

References

  • Hackling, A., et al. (2003). N-(omega-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl)carboxamides as dopamine D2 and D3 receptor ligands. Journal of Medicinal Chemistry, 46(15), 3173-3185. [Link]

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  • Mishra, A., et al. (2014). Design, Synthesis, and Structure–Activity Relationship Studies of a Series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines: Insights into Structural Features Contributing to Dopamine D3 versus D2 Receptor Subtype Selectivity. Journal of Medicinal Chemistry, 57(17), 7273-7288. [Link]

  • Adam, G. C., et al. (2010). Design, synthesis, and structure-activity relationship study of bicyclic piperazine analogs of indole-3-carboxamides as novel cannabinoid CB1 receptor agonists. Bioorganic & Medicinal Chemistry Letters, 20(24), 7327-7330. [Link]

  • Khan, I., et al. (2022). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Current Organic Synthesis, 19(6), 638-662. [Link]

  • de Oliveira, D. P., et al. (2015). Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester: A new piperazine derivative. Pharmacology Biochemistry and Behavior, 137, 81-88. [Link]

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  • Singh, U. P., et al. (2019). Synthesis and Structure–Activity relationship of 1-(5-isoquinolinesulfonyl)piperazine analogues as inhibitors of Mycobacterium tuberculosis IMPDH. European Journal of Medicinal Chemistry, 174, 309-329. [Link]

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Solubility and stability of Isopropyl piperazine-1-carboxylate in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility and Stability of Isopropyl piperazine-1-carboxylate

Introduction

This compound is a chemical entity featuring a piperazine ring functionalized with an isopropyl carboxylate group. As a derivative of piperazine, a ubiquitous scaffold in medicinal chemistry, this compound holds potential as a building block or intermediate in the synthesis of novel therapeutic agents. The piperazine moiety is prized for its ability to impart desirable pharmacokinetic properties, such as improved aqueous solubility and oral bioavailability, while the carboxylate ester provides a handle for further chemical modification.

Understanding the fundamental physicochemical properties of this compound is paramount for its effective application in research and development. This technical guide offers a comprehensive exploration of its solubility characteristics across various solvent systems and its chemical stability under stressed conditions. The insights provided herein are intended to equip researchers, chemists, and formulation scientists with the foundational knowledge required for the handling, analysis, and development of this compound.

Physicochemical Properties of this compound

A foundational understanding of a compound's physical and chemical properties is the starting point for any scientific investigation. These parameters influence its behavior in different environments and are critical for designing experiments and developing formulations.

PropertyValueSource
CAS Number 37038-26-9[1][2]
Molecular Formula C₈H₁₆N₂O₂[2]
Molecular Weight 172.23 g/mol [1][2]
Physical Form Liquid[1]
Synonyms Isopropyl 1-piperazinecarboxylate[1][2]
Predicted LogP 0.4366[2]
Topological Polar Surface Area (TPSA) 41.57 Ų[2]
Storage Conditions 4°C, protect from light[1][2]

The predicted LogP value suggests a relatively balanced hydrophilic-lipophilic character, while the TPSA indicates moderate polarity. These values hint at a versatile solubility profile, which we will explore in the subsequent section.

Solubility Profile: A Theoretical and Practical Assessment

Solubility is a critical determinant of a compound's utility, impacting everything from reaction kinetics in synthesis to bioavailability in drug delivery. The molecular structure of this compound—containing two basic nitrogen atoms, a polar ester group, and a non-polar isopropyl moiety—suggests a nuanced solubility behavior.

Theoretical Solubility Considerations
  • Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The presence of two nitrogen atoms on the piperazine ring, which can act as hydrogen bond acceptors, and the polar carbonyl group of the ester suggest favorable interactions with polar protic solvents. Piperazine itself is highly soluble in water and ethanol[3][4]. The ethyl analogue, ethyl piperazine-1-carboxylate, is also reported to be soluble in water and alcohols[5]. Therefore, this compound is expected to exhibit good solubility in these solvents. Solubility in aqueous media may be pH-dependent; protonation of the piperazine nitrogens at lower pH would likely enhance solubility.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents can engage in dipole-dipole interactions with the polar ester group, likely leading to good solubility.

  • Non-Polar Solvents (e.g., Hexane, Toluene): The non-polar isopropyl group and the hydrocarbon backbone of the piperazine ring may allow for some solubility in non-polar solvents, but it is expected to be lower compared to polar solvents.

Experimental Protocol for Solubility Determination

To move from theoretical prediction to empirical data, a systematic experimental approach is necessary. The following protocol outlines a standard method for determining the solubility of a compound.

Objective: To quantitatively determine the solubility of this compound in a range of solvents at a specified temperature (e.g., 25°C).

Materials:

  • This compound

  • A selection of solvents (e.g., Water, pH 7.4 Buffer, 0.1 N HCl, 0.1 N NaOH, Ethanol, Methanol, Isopropanol, Acetonitrile, Dichloromethane, Toluene)

  • Analytical balance

  • Vials with screw caps

  • Thermostatic shaker or rotator

  • Centrifuge

  • HPLC system with a suitable detector (e.g., UV, ELSD)

  • Syringe filters (0.45 µm)

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of each test solvent in a sealed vial. The goal is to create a suspension where solid/liquid equilibrium can be established.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25°C).

    • Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. Visual confirmation of excess solid remaining is crucial.

  • Sample Processing:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle.

    • Centrifuge the vials to further separate the undissolved solid from the supernatant.

  • Sample Analysis:

    • Carefully withdraw an aliquot of the clear supernatant.

    • Filter the aliquot through a 0.45 µm syringe filter to remove any remaining particulate matter.

    • Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase of the analytical method).

    • Quantify the concentration of this compound in the diluted sample using a pre-validated HPLC method.

  • Calculation:

    • Calculate the original concentration in the supernatant, accounting for the dilution factor. This value represents the solubility of the compound in that specific solvent, typically expressed in mg/mL or mol/L.

Workflow for Experimental Solubility Determination

The following diagram illustrates the logical flow of the solubility determination protocol.

G cluster_prep Preparation cluster_equil Equilibration cluster_process Sample Processing cluster_analysis Analysis & Calculation prep1 Add excess compound to known volume of solvent prep2 Seal vials prep1->prep2 equil1 Agitate at constant temp (e.g., 24-48h) prep2->equil1 proc1 Centrifuge to separate solid equil1->proc1 proc2 Withdraw supernatant proc1->proc2 proc3 Filter supernatant (0.45 µm filter) proc2->proc3 anal1 Dilute sample proc3->anal1 anal2 Quantify concentration (e.g., HPLC) anal1->anal2 anal3 Calculate solubility anal2->anal3

Caption: Workflow for determining equilibrium solubility.

Chemical Stability and Degradation Pathways

Assessing the chemical stability of a compound is a non-negotiable step in drug development and chemical research. It informs storage conditions, formulation strategies, and predicts shelf-life. Forced degradation, or stress testing, is an essential tool used to identify likely degradation products and establish the intrinsic stability of a molecule[6][7].

Predicted Degradation Pathways

Based on the structure of this compound, several degradation pathways can be anticipated.

  • Hydrolytic Degradation: The ester linkage is the most probable site for hydrolysis. This reaction, which cleaves the ester to form a carboxylic acid and an alcohol, can be catalyzed by both acid and base[8].

    • Acid-Catalyzed Hydrolysis: Protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

    • Base-Catalyzed Hydrolysis (Saponification): Nucleophilic attack by a hydroxide ion on the carbonyl carbon is the key step. This pathway is generally faster and irreversible compared to acid-catalyzed hydrolysis for esters[9][10].

  • Oxidative Degradation: The piperazine ring, particularly the C-H bonds adjacent to the nitrogen atoms, can be susceptible to oxidation. Studies on piperazine itself have shown it undergoes oxidative degradation, which can be catalyzed by metals[11][12]. The secondary amine within the piperazine ring is also a potential site for oxidation.

  • Thermal and Photolytic Degradation: Exposure to high temperatures or UV/visible light can provide the energy needed to break chemical bonds, leading to complex degradation profiles. Piperazine has been reported to be resistant to thermal degradation up to certain temperatures but will degrade under more extreme conditions[13]. Supplier recommendations to protect the compound from light suggest a potential for photolytic instability[1][2].

Visualization of Potential Degradation Pathways

G Parent This compound Hydrolysis_Product Piperazine-1-carboxylic acid + Isopropanol Parent->Hydrolysis_Product Hydrolysis Oxidation_Product Oxidized Piperazine Derivatives (e.g., N-oxides, ring-opened products) Parent->Oxidation_Product Oxidation Stress_Acid Acidic Conditions (H₂O, H⁺, Δ) Stress_Acid->Hydrolysis_Product Stress_Base Basic Conditions (H₂O, OH⁻, Δ) Stress_Base->Hydrolysis_Product Stress_Ox Oxidative Conditions (e.g., H₂O₂, light, metal ions) Stress_Ox->Oxidation_Product

Caption: Primary predicted degradation pathways for the compound.

Experimental Protocol for Forced Degradation Studies

This protocol provides a framework for systematically investigating the stability of this compound under various stress conditions. The goal is to achieve 5-20% degradation to ensure that secondary degradation is minimized.

Objective: To identify the degradation pathways and products of this compound under hydrolytic, oxidative, thermal, and photolytic stress.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • High-purity water

  • Acetonitrile (or other suitable organic co-solvent for initial dissolution)

  • pH meter, heating blocks/ovens, photostability chamber

  • HPLC-UV/DAD and/or HPLC-MS system

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl. Heat at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH. Keep at room temperature or heat gently (e.g., 40°C) for a defined period. Basic hydrolysis is often rapid.

    • Neutral Hydrolysis: Mix the stock solution with high-purity water. Heat at a controlled temperature (e.g., 60°C).

    • Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂). Keep at room temperature and protect from light.

    • Thermal Degradation: Store the solid compound in an oven at a controlled high temperature (e.g., 80°C). Also, subject a solution of the compound to the same thermal stress.

    • Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber. A dark control sample should be stored under the same conditions but shielded from light.

  • Sample Handling and Analysis:

    • At appropriate time points, withdraw samples from each stress condition.

    • For acid and base hydrolysis samples, neutralize them before analysis to prevent further degradation on the analytical column.

    • Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method. A method is considered stability-indicating if it can separate the intact drug from all its degradation products.

    • Use a Diode Array Detector (DAD) to check for peak purity and an MS detector to obtain mass information on the parent compound and any new peaks that appear, aiding in the identification of degradation products.

Summary and Recommendations

This guide provides a comprehensive framework for understanding and evaluating the solubility and stability of this compound.

Key Projections:

  • Solubility: The compound is expected to be soluble in polar protic and aprotic solvents. Its solubility in aqueous media is likely to be pH-dependent.

  • Stability: The primary degradation pathway is anticipated to be the hydrolysis of the isopropyl ester bond, which is expected to be significant under both acidic and, especially, basic conditions. The piperazine ring also presents a potential site for oxidative degradation.

Recommendations for Handling and Storage:

  • Storage: Based on supplier data and chemical principles, the compound should be stored at refrigerated temperatures (4°C) and protected from light to minimize potential thermal and photolytic degradation[1][2].

  • Formulation & Use: When using the compound in aqueous solutions, the pH should be carefully controlled. Near-neutral or slightly acidic conditions may offer better stability against hydrolysis compared to alkaline conditions. For applications requiring long-term stability in solution, non-aqueous or buffered systems should be considered.

By combining theoretical knowledge with the robust experimental protocols outlined here, researchers can confidently characterize this compound, enabling its successful application in the complex landscape of scientific discovery and drug development.

References

  • Freeman, S. A., et al. (2011). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture . International Journal of Greenhouse Gas Control. [Link]

  • Anantakrishnan, S. V., & Radhakrishnamurti, P. S. (1961). Solvent influences in the alkaline hydrolysis of esters in aqueous ethanol . Journal of Scientific & Industrial Research. [Link]

  • Wang, D., et al. (2023). Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions . Journal of Environmental Chemical Engineering. [Link]

  • Gallagher, G. A., Miller, J. G., & Day, A. R. (1957). Solvent Effects and Ester Interchange in Basic Hydrolysis of Esters . Journal of the American Chemical Society. [Link]

  • Gallagher, G. A., Miller, J. G., & Day, A. R. (1957). Solvent Effects and Ester Interchange in Basic Hydrolysis of Esters . American Chemical Society. [Link]

  • PubChem. (R)-1-Boc-2-isopropylpiperazine . National Center for Biotechnology Information. [Link]

  • Shankar, K., et al. (2018). Effect of Various Solvents on the Esterification Reaction . International Journal of Chemical Reactor Engineering. [Link]

  • (S)-1-Boc-3-Isopropylpiperazine | CAS 475272-54-9 . Chemical-Suppliers.com. [Link]

  • Mazari, S. A., et al. (2015). Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review . International Journal of Greenhouse Gas Control. [Link]

  • PubChem. 1-Isopropylpiperazine . National Center for Biotechnology Information. [Link]

  • Floarea, O., et al. (2020). Solvent effects on esterification equilibria . ResearchGate. [Link]

  • Huck, C., & St-Pierre, S. (2017). A New Approach to Forced Degradation Studies Using Anhydrous Conditions . Pharmaceutical Technology. [Link]

  • Thummar, K. N., et al. (2013). Forced degradation behaviour of fluphenazine hydrochloride by lc and characterization of its oxidative degradation product by lc– ms/ms . ResearchGate. [Link]

  • Al-Hussain, L. A. (2018). A Review on Analytical Methods for Piperazine Determination . ResearchGate. [Link]

  • Process for preparing piperazine-substituted aliphatic carboxylates.
  • Kvíčala, J., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor . Molecules. [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review . Biomedical Journal of Scientific & Technical Research. [Link]

  • METHOD FOR PRODUCING PIPERAZINE SUBSTITUTED CARBOXYLATES.
  • Jain, D., & Basniwal, P. K. (2013). Forced Degradation Studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations . Semantic Scholar. [Link]

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The Architectural Versatility of Isopropyl Piperazine-1-carboxylate Analogs: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperazine ring is a ubiquitous scaffold in modern medicinal chemistry, prized for its favorable physicochemical properties and its ability to serve as a versatile building block in the design of therapeutic agents. This in-depth technical guide focuses on the structural analogs of isopropyl piperazine-1-carboxylate, a key intermediate for creating diverse molecular architectures. We will explore the synthesis, structure-activity relationships (SAR), and pharmacological properties of these analogs, with a particular emphasis on their potential as anticancer, antimicrobial, and antipsychotic agents. This guide is intended for researchers, scientists, and drug development professionals, providing both foundational knowledge and practical insights into the exploitation of this valuable chemical scaffold.

Introduction: The Significance of the Piperazine Core

The six-membered heterocyclic piperazine ring, with its two opposing nitrogen atoms, is a privileged structure in drug discovery.[1][2] This is attributed to its unique combination of properties, including a high polar surface area, structural rigidity, and the capacity to act as both a hydrogen bond donor and acceptor.[2] These characteristics often translate to improved aqueous solubility, oral bioavailability, and favorable absorption, distribution, metabolism, and excretion (ADME) profiles of drug candidates.[2] The synthetic tractability of the piperazine nucleus, allowing for substitutions at both nitrogen atoms, provides a straightforward avenue for modulating a molecule's pharmacological and pharmacokinetic properties.[3]

This compound serves as a valuable starting material, with one nitrogen atom protected by a readily cleavable isopropyl carbamate group, leaving the other nitrogen free for a wide range of chemical modifications. This guide will delve into the chemical space accessible from this core structure and the biological implications of various structural modifications.

Synthesis of this compound and its N-Substituted Analogs

The synthesis of this compound and its derivatives can be achieved through several reliable synthetic routes. The choice of method often depends on the desired substitution at the N4 position.

Synthesis of the Core Scaffold: this compound

A common and efficient method for the synthesis of this compound involves the mono-N-protection of piperazine.

Experimental Protocol: Synthesis of this compound

  • Step 1: Reaction Setup. In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve piperazine (2.0 equivalents) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath.

  • Step 2: Addition of Isopropyl Chloroformate. Slowly add isopropyl chloroformate (1.0 equivalent) dropwise to the cooled piperazine solution over a period of 30-60 minutes, ensuring the temperature remains below 5 °C.

  • Step 3: Reaction. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Step 4: Work-up. Upon completion, quench the reaction with water. Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Step 5: Purification. The crude product is purified by column chromatography on silica gel using a gradient of methanol in DCM to afford this compound as a clear oil or a low-melting solid.

Causality Behind Experimental Choices: The use of an excess of piperazine helps to minimize the formation of the di-substituted by-product. The reaction is performed at a low temperature to control the exothermicity of the reaction and improve selectivity for mono-substitution.

Synthesis of N-Substituted Analogs

The free secondary amine of this compound is a versatile handle for introducing a wide array of substituents. Common synthetic strategies include N-alkylation, N-arylation, and N-acylation.

Experimental Protocol: General Procedure for N-Alkylation

  • Step 1: Reaction Setup. To a solution of this compound (1.0 equivalent) in a polar aprotic solvent such as acetonitrile or dimethylformamide (DMF), add a base such as potassium carbonate (K₂CO₃, 2.0-3.0 equivalents) and a catalytic amount of potassium iodide (KI).

  • Step 2: Addition of Alkyl Halide. Add the desired alkyl halide (1.1 equivalents) to the mixture.

  • Step 3: Reaction. Heat the reaction mixture to 60-80 °C and stir for 4-24 hours, monitoring the reaction progress by TLC.

  • Step 4: Work-up and Purification. After cooling to room temperature, filter off the inorganic salts and concentrate the filtrate under reduced pressure. The residue is then partitioned between water and an organic solvent like ethyl acetate. The organic layer is washed with brine, dried, and concentrated. The crude product is purified by column chromatography.

dot

N_Alkylation_Workflow start Start: Isopropyl piperazine-1-carboxylate reaction N-Alkylation (SN2 Reaction) start->reaction reagents Alkyl Halide (R-X) Base (e.g., K2CO3) Solvent (e.g., ACN) reagents->reaction workup Work-up (Filtration, Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification product Product: N-Alkyl Isopropyl piperazine-1-carboxylate purification->product

Caption: Workflow for the N-alkylation of this compound.

Experimental Protocol: General Procedure for N-Arylation (Buchwald-Hartwig Amination)

  • Step 1: Reaction Setup. In a reaction vessel, combine this compound (1.2 equivalents), the aryl halide (1.0 equivalent), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a phosphine ligand (e.g., Xantphos, 4-10 mol%), and a base (e.g., Cs₂CO₃, 2.0 equivalents) in an anhydrous, deoxygenated solvent such as toluene or dioxane.

  • Step 2: Reaction. Heat the mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-110 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Step 3: Work-up and Purification. Cool the reaction mixture, dilute with an organic solvent, and filter through a pad of Celite. Concentrate the filtrate and purify the residue by column chromatography.

Pharmacological Properties and Structure-Activity Relationships (SAR)

Structural analogs of this compound have been investigated for a range of biological activities, with the nature of the substituent at the N4 position playing a crucial role in determining the pharmacological profile.

Anticancer Activity

The piperazine scaffold is a prominent feature in many anticancer agents.[3] Modifications at the N4 position of the this compound core with various aromatic and heterocyclic moieties have yielded compounds with significant cytotoxic activity against a range of cancer cell lines.

Structure-Activity Relationship Insights:

  • Aromatic Substituents: The introduction of substituted benzoyl groups at the N4 position has been shown to be a fruitful strategy. For instance, derivatives bearing a 4-chlorobenzhydryl group have demonstrated significant cell growth inhibitory activity.[4]

  • Heterocyclic Moieties: Conjugation with other heterocyclic systems, such as vindoline, has produced potent antiproliferative agents.[5] For example, a vindoline-piperazine conjugate with a [4-(trifluoromethyl)benzyl]piperazine moiety exhibited a GI₅₀ value of 1.00 μM against the MDA-MB-468 breast cancer cell line.[5]

  • Linker Length and Nature: The linker connecting the piperazine core to other pharmacophores can significantly impact activity. Studies on alepterolic acid derivatives showed that the nature of the arylformyl piperazinyl substituent influenced cytotoxicity, with a 4-nitrobenzoyl derivative (3n) showing the most potent activity against MDA-MB-231 cells with an IC₅₀ of 5.55 μM.[2]

Table 1: Anticancer Activity of Selected this compound Analogs

Compound IDN4-SubstituentCancer Cell LineIC₅₀/GI₅₀ (µM)Reference
Vindoline-23 17-(4-(4-(trifluoromethyl)benzyl)piperazin-1-yl)acetyl-vindolineMDA-MB-4681.00[5]
Vindoline-25 17-(4-(bis(4-fluorophenyl)methyl)piperazin-1-yl)acetyl-vindolineHOP-921.35[5]
3n 4-(4-nitrobenzoyl)MDA-MB-2315.55[2]
C-4 4-(3-(4-ethylpiperazin-1-yl)propoxy)-N-(4-chlorophenyl)benzamideHCT-11611.33[6]
C-14 (4-(3-(4-ethylpiperazin-1-yl)propoxy)phenyl)(4-(2-methoxyphenyl)piperazin-1-yl)methanoneMIAPaCa-2<1[6]

dot

Anticancer_SAR core Isopropyl piperazine-1-carboxylate Core activity Anticancer Activity core->activity substituent N4-Substituent substituent->core aromatic Aromatic Groups (e.g., Benzoyl) substituent->aromatic heterocyclic Heterocyclic Groups (e.g., Vindoline) substituent->heterocyclic linker Linker Variation substituent->linker aromatic->activity Potent Cytotoxicity heterocyclic->activity High Potency linker->activity Modulates Activity

Caption: SAR of N4-substituents on the anticancer activity of the core.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Piperazine derivatives have shown promise in this area.

Structure-Activity Relationship Insights:

  • Aryl and Heteroaryl Substituents: The incorporation of various aryl and heteroaryl moieties at the N4 position can lead to compounds with significant antibacterial and antifungal activity. For example, piperazine derivatives containing a 1,3,4-thiadiazole moiety have shown significant antibacterial activity, particularly against Gram-negative bacteria like E. coli.[7]

  • Lipophilicity: The lipophilicity of the N4-substituent can influence antimicrobial activity. Often, an optimal balance of hydrophilicity and lipophilicity is required for effective cell wall penetration and target engagement.

Table 2: Antimicrobial Activity of Selected Piperazine Derivatives

Compound IDN4-SubstituentMicroorganismMIC (µg/mL)Reference
RL-308 (Structure not specified)Shigella flexineri2[8]
RL-308 S. aureus4[8]
RL-308 MRSA16[8]
5l 4-((5-(4-chlorophenyl)furan-2-yl)carbonothioyl)S. aureus 2093.91[8]
5g 4-((5-(4-bromophenyl)furan-2-yl)carbonothioyl)S. aureus 2093.91[8]

Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

  • Step 1: Preparation of Inoculum. Prepare a standardized inoculum of the test microorganism in a suitable broth medium.

  • Step 2: Serial Dilution. Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate.

  • Step 3: Inoculation. Inoculate each well with the standardized microbial suspension.

  • Step 4: Incubation. Incubate the plates at the appropriate temperature and duration for the specific microorganism.

  • Step 5: Determination of MIC. The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Antipsychotic Activity

Many successful antipsychotic drugs incorporate a piperazine moiety, which often interacts with dopamine (D₂) and serotonin (5-HT₂ₐ) receptors.

Structure-Activity Relationship Insights:

  • Aryl and Heteroaryl Substituents: The nature of the aryl or heteroaryl group at the N4 position is a key determinant of receptor binding affinity and selectivity. For example, N-(4-phenyl- and 4-pyridyl-1-piperazinylethyl)-phthalmides have shown psychotropic properties comparable to sulpiride.[9]

  • Linker: The length and nature of the linker between the piperazine ring and the terminal aromatic group are critical. A propyl linker is commonly found in many active compounds.

  • Multi-target Affinity: More recent strategies focus on developing multi-receptor ligands. For instance, compound 3w , a multi-receptor ligand with high affinity for D₂, 5-HT₁ₐ, 5-HT₂ₐ, and H₃ receptors, has shown promising antipsychotic-like activity in vivo.[10]

Table 3: Receptor Binding Affinities of a Potential Antipsychotic Piperazine Derivative

CompoundD₂ Receptor (Ki, nM)5-HT₁ₐ Receptor (Ki, nM)5-HT₂ₐ Receptor (Ki, nM)Reference
3w 1.250.982.13[10]

dot

Antipsychotic_SAR core Isopropyl piperazine-1-carboxylate Core receptors Dopamine & Serotonin Receptor Binding core->receptors substituent N4-Substituent substituent->core aryl Aryl/Heteroaryl Groups substituent->aryl linker Linker Optimization (e.g., Propyl chain) substituent->linker aryl->receptors Determines Affinity & Selectivity linker->receptors Critical for Potency

Caption: Key SAR determinants for the antipsychotic activity of N4-substituted analogs.

Conclusion and Future Perspectives

The this compound scaffold is a highly valuable starting point for the development of novel therapeutic agents. Its synthetic accessibility and the ease of modification at the N4 position allow for the exploration of a vast chemical space. The structure-activity relationships discussed in this guide highlight the critical role of the N4-substituent in defining the pharmacological profile of these analogs. Future research in this area should focus on the rational design of novel derivatives with improved potency, selectivity, and pharmacokinetic properties. The application of computational modeling and high-throughput screening will undoubtedly accelerate the discovery of new drug candidates based on this versatile scaffold.

References

Sources

An In-Depth Technical Guide to the In Silico Modeling of Isopropyl piperazine-1-carboxylate Receptor Binding

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: A Paradigm for Modern Drug Discovery

In contemporary drug discovery, the journey from a promising small molecule to a clinically approved therapeutic is arduous and expensive. In silico modeling has emerged as an indispensable tool, enabling researchers to predict, rationalize, and refine molecular interactions at an atomic level, thereby de-risking and accelerating the entire process. This guide addresses the hypothetical, yet chemically representative, molecule Isopropyl piperazine-1-carboxylate . As this molecule does not have a well-established biological target, this document is structured to mirror a real-world drug discovery scenario: beginning with the identification of a putative target and culminating in a rigorous, quantitative assessment of its binding affinity and stability through advanced simulation techniques.

Section 1: Target Identification for a Novel Ligand

The foundational step in modeling the binding of any ligand is to identify its biological receptor. When a ligand's target is unknown, a process known as "target fishing" or "reverse pharmacology" is employed.[1] This involves using the ligand's structure to screen against databases of known biological targets to predict potential interactions.

Rationale for Target Class Selection

The this compound molecule contains a piperazine core, a privileged scaffold in medicinal chemistry, particularly for agents targeting the Central Nervous System (CNS). This structural motif is prevalent in numerous drugs that interact with G-Protein Coupled Receptors (GPCRs) . GPCRs are the largest family of membrane receptors and are the targets of approximately 30% of all modern drugs.[2] Their involvement in a vast array of physiological processes makes them a rich target class for novel therapeutics.[3] Given this precedent, this guide will proceed with the hypothesis that this compound is a ligand for a member of the GPCR family. For the purpose of this guide, we will select the Human Dopamine D2 Receptor (D2DR) , a well-characterized GPCR and a critical target in neuropsychiatric disorders, as our exemplar.

In Silico Target Fishing Methodologies

Several computational methods can be employed to identify potential targets for a novel compound.[4] These approaches are broadly categorized as ligand-based and structure-based.

  • Ligand-Based Methods : These methods rely on the principle that structurally similar molecules often have similar biological activities.[4]

    • Chemical Similarity Searching : The 2D or 3D structure of the query molecule is used to search databases like ChEMBL or PubChem for known compounds with high structural similarity. The known targets of these similar compounds are then considered potential targets for the query molecule.

    • Pharmacophore Modeling : A pharmacophore model represents the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to a specific target.[5] By generating a pharmacophore model from our query ligand, we can screen it against a database of target-based pharmacophores to find potential matches.[1][5]

  • Structure-Based Methods (Reverse Docking) : If a large library of 3D protein structures is available, the query ligand can be docked against each of them. The proteins to which the ligand is predicted to bind with high affinity are identified as potential targets.[6]

Section 2: Preparing the System for Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[7] Accurate docking requires meticulous preparation of both the receptor and ligand structures.

Receptor Structure Preparation

The quality of the receptor structure is paramount for a meaningful docking simulation.

  • Obtain the Receptor Structure : Download the 3D crystal structure of the human Dopamine D2 Receptor. A suitable entry from the Protein Data Bank (PDB) is 6CM4 , which represents the D2DR in an active state.

  • Initial Cleaning : Open the PDB file in a molecular visualization program like UCSF Chimera or PyMOL. Remove all non-essential molecules, including water, ions, and co-crystallized ligands.[8]

  • Handling Missing Residues/Atoms : Crystal structures often have missing loops or side chains due to a lack of clear electron density. These must be modeled in. Web servers like SWISS-MODEL can be used for this purpose, although for this protocol, we will assume the downloaded structure is complete.[9][10]

  • Protonation State and Hydrogen Addition : Add hydrogen atoms to the protein, ensuring that the protonation states of ionizable residues (like Histidine, Aspartic Acid, and Glutamic Acid) are appropriate for a physiological pH of ~7.4.[11] Most molecular modeling packages have tools to automate this process.[12]

  • Assign Partial Charges : Assign partial atomic charges to all atoms in the receptor. The AMBER or Kollman charge sets are commonly used for proteins.[11][13]

  • File Format Conversion : Save the prepared receptor structure in the PDBQT file format, which is required by AutoDock Vina. This format includes atomic coordinates, partial charges, and atom type information.[8]

Ligand Structure Preparation

Proper preparation of the ligand is equally critical.

  • Obtain Ligand Structure : The 2D structure of this compound can be obtained from the PubChem database (a similar compound is CID 143452, tert-butyl piperazine-1-carboxylate).[14] Use a chemical drawing tool to create the exact structure and save it in a common format like SDF or MOL2.

  • Generate 3D Conformation : Convert the 2D structure into a 3D conformation using a program like Open Babel. It is crucial to generate a low-energy 3D structure.

  • Assign Partial Charges : Assign partial charges to the ligand atoms. The Gasteiger charge calculation method is a common choice for small molecules.[8]

  • Define Rotatable Bonds : Identify the rotatable bonds within the ligand. This is essential for flexible docking, where the ligand's conformation is allowed to change during the simulation.[11] AutoDock Tools (ADT) can automatically detect and define these bonds.

  • File Format Conversion : Save the final prepared ligand structure in the PDBQT format.[15]

Section 3: Molecular Docking Workflow

With the receptor and ligand prepared, we can proceed with the molecular docking simulation using AutoDock Vina, a widely used and robust open-source docking program.[16]

Defining the Binding Site (Grid Box Generation)

AutoDock Vina requires the user to define a 3D search space, or "grid box," within which it will attempt to place the ligand.[16][17]

  • Identify the Putative Binding Site : For D2DR, the binding site is a well-characterized orthosteric pocket within the transmembrane helices. If the site were unknown, tools that predict binding pockets based on protein surface geometry could be used.[18]

  • Center the Grid Box : In AutoDock Tools, load the prepared receptor PDBQT file. Center the grid box on the geometric center of the known binding site residues. For PDB ID 6CM4, this site is occupied by the antagonist risperidone, which can be used to guide the centering.

  • Set Grid Box Dimensions : Adjust the size of the grid box (in x, y, and z dimensions) to encompass the entire binding pocket with a small margin of ~4-5 Å on all sides. A typical size might be 24 x 24 x 24 Å.

  • Save Configuration : Save the grid box parameters to a configuration file (e.g., conf.txt). This file will also contain other docking parameters.

Running the Docking Simulation

The docking calculation itself is executed via a command-line interface.

  • Prepare the Configuration File : Create a text file (conf.txt) that specifies the paths to the receptor and ligand PDBQT files, the grid box center and size coordinates, and the name of the output file.[11]

  • Run Vina : Execute the Vina program from the command line, providing the configuration file as input.

  • Exhaustiveness : The exhaustiveness parameter controls the thoroughness of the search. Higher values increase the computational time but also increase the probability of finding the true binding mode. A default value of 8 is often sufficient, but for final, rigorous calculations, values of 16 or 32 may be used.

Analysis of Docking Results

The output from Vina is a PDBQT file containing multiple predicted binding poses for the ligand, ranked by their predicted binding affinity (in kcal/mol).

  • Visualize Binding Poses : Load the receptor PDBQT and the output poses PDBQT file into a molecular visualizer like PyMOL.

  • Analyze the Top-Ranked Pose : Focus on the top-ranked pose (the one with the most negative binding affinity score). Examine the intermolecular interactions between the ligand and the receptor. Key interactions to look for include:

    • Hydrogen Bonds : Identify specific donor-acceptor pairs.

    • Hydrophobic Interactions : Note contacts between nonpolar groups on the ligand and receptor.

    • Pi-Stacking or Cation-Pi Interactions : Look for interactions involving aromatic rings.

  • Cluster Analysis : The predicted poses are often clustered based on their root-mean-square deviation (RMSD). The largest cluster with the best binding energy is typically the most reliable prediction.

  • Compare with Known Binders : If available, compare the predicted binding mode with the crystallographic pose of a known ligand for the same receptor. This is a crucial validation step.

G cluster_prep Phase 1: System Preparation cluster_dock Phase 2: Molecular Docking cluster_analysis Phase 3: Analysis & Refinement ReceptorPDB Receptor PDB (6CM4) Ligand2D Ligand 2D Structure CleanReceptor Clean Receptor (Remove H2O, ions) AddH Add Hydrogens & Charges ReceptorPDBQT Receptor.pdbqt DefineGrid Define Grid Box ReceptorPDBQT->DefineGrid Ligand3D Generate 3D Conformation PrepLigand Add Charges & Define Torsions LigandPDBQT Ligand.pdbqt RunVina Run AutoDock Vina LigandPDBQT->RunVina OutputPoses Output: Poses & Scores RunVina->OutputPoses Visualize Visualize Poses OutputPoses->Visualize AnalyzeInteractions Analyze Interactions MD_Input Select Best Pose for MD

Caption: High-level workflow for molecular docking and analysis.

Section 4: Refining the Docking Pose with Molecular Dynamics (MD) Simulation

While molecular docking provides a static snapshot of the binding pose, it does not account for the dynamic nature of biological systems. Molecular Dynamics (MD) simulations offer a way to observe the time-evolution of the protein-ligand complex in a simulated physiological environment, providing critical insights into the stability of the binding pose and the flexibility of the system.

System Setup for MD Simulation

We will use GROMACS, a powerful and widely used MD engine, for this phase.

  • Merge Coordinates : Create a single PDB file containing the coordinates of the receptor and the top-ranked ligand pose from the docking experiment.

  • Choose a Force Field : Select an appropriate force field. For proteins, force fields like AMBER99SB-ILDN or CHARMM36m are excellent choices. For the ligand, a general force field like GAFF (General Amber Force Field) is required. The Antechamber tool is often used to generate GAFF parameters for small molecules.

  • Create Topology Files : GROMACS requires topology files (.top) that describe the bonded and non-bonded interactions for every molecule in the system. The pdb2gmx tool in GROMACS generates the topology for the protein, and the previously generated GAFF parameters are used for the ligand topology.

  • Solvation : Place the protein-ligand complex in a simulation box (e.g., a cubic or dodecahedron box) and solvate it with a pre-equilibrated water model, such as TIP3P or SPC/E.

  • Add Ions : Add ions (e.g., Na+ and Cl-) to neutralize the net charge of the system and to mimic a physiological salt concentration (typically ~0.15 M).

MD Simulation Protocol

A standard MD simulation protocol involves several stages.

  • Energy Minimization : Perform a steep descent energy minimization of the system to remove any steric clashes or unfavorable geometries introduced during the setup phase.

  • NVT Equilibration (Constant Volume) : Run a short simulation (e.g., 100-200 ps) while restraining the positions of the protein and ligand heavy atoms. This allows the solvent and ions to equilibrate around the fixed solute. This step is performed under constant Number of particles, Volume, and Temperature (NVT) ensemble.

  • NPT Equilibration (Constant Pressure) : Run a longer simulation (e.g., 500-1000 ps), again with position restraints on the solute. This step is performed under constant Number of particles, Pressure, and Temperature (NPT) ensemble, allowing the density of the system to relax to the correct value.

  • Production MD : Release the position restraints and run the production simulation for a duration sufficient to observe the dynamics of interest. For assessing binding pose stability, a simulation of 50-100 nanoseconds (ns) is a common starting point.

Analysis of MD Trajectories

The output of the MD simulation is a trajectory file containing the coordinates of all atoms at regular time intervals.

  • Root Mean Square Deviation (RMSD) : Calculate the RMSD of the protein backbone and the ligand's heavy atoms over time. A stable RMSD for both indicates that the system has reached equilibrium and the ligand's binding pose is stable.

  • Root Mean Square Fluctuation (RMSF) : Calculate the RMSF of each protein residue to identify flexible regions of the protein.

  • Interaction Analysis : Analyze the trajectory to determine the persistence of key interactions (like hydrogen bonds) identified during the docking analysis. A hydrogen bond that is present for >80% of the simulation time is considered highly stable.

  • Visual Inspection : Create a movie of the trajectory to visually inspect the ligand's behavior in the binding pocket.

G cluster_setup Phase 1: System Setup cluster_sim Phase 2: Simulation cluster_analysis Phase 3: Trajectory Analysis ComplexPDB Docked Complex PDB ForceField Choose Force Field (Protein & Ligand) Topology Generate Topologies Solvate Solvate with Water AddIons Add Neutralizing Ions EnergyMin Energy Minimization AddIons->EnergyMin NVT NVT Equilibration NPT NPT Equilibration Production Production MD (e.g., 100 ns) RMSD Calculate RMSD Production->RMSD RMSF Calculate RMSF HBonds Analyze H-Bonds Visualize Visualize Trajectory

Caption: Workflow for a protein-ligand Molecular Dynamics simulation.

Section 5: Quantitative Estimation of Binding Affinity

While docking scores provide a rapid estimate of binding affinity, more accurate methods can be applied to the MD trajectory. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Generalized Born Surface Area (MM/GBSA) methods are popular end-point techniques for calculating the binding free energy.[19][20]

MM/PBSA and MM/GBSA Theory

The binding free energy (ΔG_bind) is calculated as the difference between the free energy of the complex and the free energies of the receptor and ligand in their unbound states:

ΔG_bind = G_complex - (G_receptor + G_ligand)

Each free energy term is estimated as:

G_x = E_MM + G_solv - TΔS

Where:

  • E_MM : The molecular mechanics energy (internal, van der Waals, and electrostatic energies).

  • G_solv : The solvation free energy, which has polar (calculated by PB or GB models) and non-polar (calculated from the solvent-accessible surface area, SASA) components.

  • TΔS : The conformational entropy term (often omitted due to high computational cost and potential for large errors, leading to a relative, rather than absolute, binding free energy).

Protocol 5.1.1: Binding Free Energy Calculation
  • Extract Snapshots : From the stable portion of the production MD trajectory, extract a series of snapshots (e.g., 100-200 frames).

  • Run MM/PBSA Calculation : Use a script like g_mmpbsa (for GROMACS) or the MMPBSA.py script in AmberTools to perform the calculation on the extracted snapshots.[21][22] This script will calculate each of the energy terms for the complex, the receptor, and the ligand for each snapshot, and then average the results.

  • Analyze Energy Contributions : The output will provide the total binding free energy and the contributions from individual energy components (van der Waals, electrostatic, polar solvation, etc.). This allows for a detailed understanding of the driving forces behind the binding.

Section 6: Data Summary and Interpretation

Analysis Stage Key Metric Example Result (Hypothetical) Interpretation
Molecular Docking Binding Affinity-8.5 kcal/molStrong predicted binding affinity.
MD Simulation Ligand RMSD1.2 ± 0.3 ÅThe ligand's binding pose is highly stable throughout the simulation.
MD Simulation Key H-Bond OccupancyAsp114-Ligand: 92%A critical hydrogen bond with Asp114 is maintained, anchoring the ligand.
MM/PBSA ΔG_bind-35.5 ± 4.2 kcal/molA very favorable binding free energy, driven by electrostatic and van der Waals interactions.

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Methodological & Application

Application Notes & Protocols: Strategic Synthesis of Bioactive Molecules Using Isopropyl Piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Isopropyl Piperazine-1-carboxylate in Medicinal Chemistry

The piperazine ring is a cornerstone of modern drug discovery, recognized as a "privileged scaffold" for its frequent appearance in a multitude of FDA-approved drugs.[1][2] Its unique combination of properties—a six-membered heterocyclic structure with two basic nitrogen atoms—imparts favorable physicochemical characteristics to drug candidates, such as improved aqueous solubility and oral bioavailability.[3][4] The strategic use of piperazine often involves differential functionalization of its two nitrogen atoms (N1 and N4) to build complex molecular architectures that can effectively interact with biological targets.

This is where this compound (CAS: 37038-26-9) emerges as a critical and versatile building block.[5][6] The isopropyl carbamate group serves as a robust protecting group for one of the nitrogen atoms. This mono-protection strategy is fundamental, as it leaves the second nitrogen free as a secondary amine, ready for selective chemical modification. This guide provides an in-depth exploration of the core synthetic methodologies centered around this reagent, offering detailed protocols and the scientific rationale behind them for researchers in drug development.

Core Synthetic Workflow

The synthetic utility of this compound is centered on the reactivity of its free secondary amine. A typical workflow involves a three-stage process: selective functionalization of the exposed nitrogen, optional deprotection of the isopropyl carbamate, and subsequent reaction at the newly revealed nitrogen site. This approach allows for the controlled and divergent synthesis of complex piperazine-containing molecules.

Synthetic_Workflow A This compound (Starting Material) B Key C-N Bond Formation (N-Arylation, Amide Coupling, Reductive Amination) A->B Step 1: Selective Functionalization C Functionalized Intermediate B->C D Deprotection (Removal of Isopropyl Carbamate) C->D Step 2 (Optional) F Final Bioactive Molecule C->F Direct to Final Product E Diversification (Functionalization of N4) D->E Step 3 (Optional) E->F

Caption: General synthetic workflow using this compound.

Part 1: Key Synthetic Transformations at the Secondary Amine

The free secondary amine of this compound is a versatile nucleophile, readily participating in several cornerstone reactions of medicinal chemistry. The following sections detail the three most prevalent and powerful transformations.

N-Arylation via Buchwald-Hartwig Amination

The formation of a bond between an aryl group and the piperazine nitrogen is a critical step in the synthesis of many kinase inhibitors and other targeted therapies.[7] The Palladium-catalyzed Buchwald-Hartwig amination is the gold standard for this transformation, offering broad substrate scope and functional group tolerance, even with sterically hindered substrates.[8][9]

Scientific Rationale: This reaction relies on a Pd(0) catalyst and a bulky, electron-rich phosphine ligand. The ligand stabilizes the palladium center and facilitates the key steps of oxidative addition to the aryl halide and reductive elimination to form the C-N bond. The choice of base is critical for deprotonating the piperazine nitrogen, generating the active nucleophile.

Buchwald_Hartwig sub Isopropyl piperazine-1-carboxylate product N-Aryl Piperazine Derivative sub->product  Pd Catalyst (e.g., Pd₂(dba)₃)  Ligand (e.g., XPhos)  Base (e.g., NaOtBu)  Solvent (e.g., Toluene) reagent Aryl Halide (Ar-X, X=Br, I) Amide_Coupling sub Isopropyl piperazine-1-carboxylate product N-Acyl Piperazine Derivative sub->product  Coupling Reagent (e.g., HATU)  Base (e.g., DIPEA)  Solvent (e.g., DMF) reagent Carboxylic Acid (R-COOH)

Caption: Amide bond formation via peptide coupling.

Reductive Amination

Reductive amination is a powerful method for forming C-N bonds by reacting an amine with an aldehyde or ketone. This reaction is highly valuable for introducing alkyl substituents, often found in antiviral and anticancer agents. [10][11] Scientific Rationale: The reaction proceeds in two stages: the initial formation of an iminium ion intermediate from the piperazine and the carbonyl compound, followed by its reduction by a selective hydride agent. [12]Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal reducing agent for this purpose because it is mild enough not to reduce the starting aldehyde or ketone and is tolerant of the slightly acidic conditions that favor iminium ion formation. [13]

Reductive_Amination sub Isopropyl piperazine-1-carboxylate product N-Alkyl Piperazine Derivative sub->product  Reducing Agent (e.g., NaBH(OAc)₃)  Solvent (e.g., DCM, DCE) reagent Aldehyde or Ketone (R-CHO or R-CO-R')

Caption: N-Alkylation via Reductive Amination.

Part 2: Experimental Protocols

The following protocols are designed to be self-validating and provide a clear, step-by-step guide for laboratory execution.

Protocol 1: N-Arylation of this compound with an Aryl Bromide

This protocol is adapted from standard Buchwald-Hartwig amination procedures for sterically hindered amines. [8]

  • Materials:

    • This compound (1.0 equiv.)

    • Aryl bromide (1.2 equiv.)

    • Palladium(II) acetate (Pd(OAc)₂, 2 mol%) or Pd₂(dba)₃ (1 mol%)

    • XPhos (4 mol%)

    • Sodium tert-butoxide (NaOtBu, 1.5 equiv.)

    • Anhydrous toluene

    • Oven-dried Schlenk flask with a magnetic stir bar

    • Inert gas supply (Argon or Nitrogen)

  • Step-by-Step Procedure:

    • Reaction Setup: In a glovebox or under a positive pressure of inert gas, add this compound, the aryl bromide, the palladium catalyst, the XPhos ligand, and sodium tert-butoxide to the Schlenk flask. [8] 2. Solvent Addition: Add anhydrous toluene via syringe (calculate for a final concentration of ~0.1 M).

    • Reaction: Seal the flask tightly and heat the mixture to 100-110 °C with vigorous stirring.

    • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues and inorganic salts.

    • Wash the filtrate with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

  • Characterization: Confirm the structure of the N-arylated product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

EntryAryl HalidePd Catalyst (mol%)Ligand (mol%)BaseTemp (°C)Yield (%)
14-BromobenzonitrilePd₂(dba)₃ (2)XPhos (4)NaOtBu110~85-95
22-Bromo-pyridinePd(OAc)₂ (2)XPhos (4)K₂CO₃100~70-80
31-Bromo-4-methoxybenzenePd₂(dba)₃ (2)SPhos (4)LHMDS100~90-98

Table compiled from representative literature data on similar couplings.

Protocol 2: Amide Coupling with a Carboxylic Acid using HATU

This protocol uses HATU, a highly efficient coupling reagent suitable for a wide range of substrates. [14]

  • Materials:

    • This compound (1.0 equiv.)

    • Carboxylic acid (1.1 equiv.)

    • HATU (1.2 equiv.)

    • N,N-Diisopropylethylamine (DIPEA, 3.0 equiv.)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Round-bottom flask with a magnetic stir bar

  • Step-by-Step Procedure:

    • Activation: Dissolve the carboxylic acid in anhydrous DMF. Add HATU and DIPEA and stir the mixture at room temperature for 15-20 minutes to pre-activate the acid.

    • Coupling: Add a solution of this compound in DMF to the activated acid mixture.

    • Reaction: Stir the reaction at room temperature.

    • Monitoring: Monitor the reaction progress by TLC or LC-MS until completion (typically 2-6 hours).

  • Work-up and Purification:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate (NaHCO₃), and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

  • Characterization: Confirm the product structure using ¹H NMR, ¹³C NMR, and HRMS.

Protocol 3: Reductive Amination with an Aldehyde

This protocol utilizes the mild and selective reducing agent sodium triacetoxyborohydride. [13]

  • Materials:

    • This compound (1.0 equiv.)

    • Aldehyde (1.1 equiv.)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv.)

    • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

    • Round-bottom flask with a magnetic stir bar

  • Step-by-Step Procedure:

    • Reaction Setup: Dissolve this compound and the aldehyde in anhydrous DCM.

    • Addition of Reducing Agent: Add sodium triacetoxyborohydride to the solution in portions over 5-10 minutes. Note: The reaction is often mildly exothermic.

    • Reaction: Stir the mixture at room temperature under an inert atmosphere.

    • Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Work-up and Purification:

    • Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

    • Stir vigorously for 30 minutes until gas evolution ceases.

    • Separate the organic layer, and extract the aqueous layer twice with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography on silica gel.

  • Characterization: Confirm the product structure using ¹H NMR, ¹³C NMR, and HRMS.

Part 3: Applications in Bioactive Molecule Synthesis

The methodologies described above are instrumental in the synthesis of a diverse range of bioactive molecules.

  • Anticancer Agents: The piperazine moiety is a key structural feature in many kinase inhibitors and other anticancer drugs. [15]For example, N-arylation is used to connect the piperazine core to heterocyclic systems that bind to the ATP pocket of kinases. Amide coupling can be used to attach piperazine to natural products like alepterolic acid to generate novel anticancer derivatives. [16]

  • Antiviral Agents: Piperazine derivatives have shown significant promise as antiviral agents against viruses like Influenza A and Potato Virus Y (PVY). [10][11][17]Reductive amination and N-arylation are commonly employed to build molecules that can interfere with viral replication or other essential viral processes. [10]

  • CNS-Active Agents: The ability of the piperazine ring to cross the blood-brain barrier has made it a popular scaffold in the design of drugs targeting the central nervous system.

References

  • Synthesis and Evaluation of Piperazine-Tethered Derivatives of Alepterolic Acid as Anticancer Agents. Chemistry & Biodiversity. Available at: [Link]

  • Fused and Substituted Piperazines as Anticancer Agents: A Review. Chemical Biology & Drug Design. Available at: [Link]

  • Novel Piperazine Derivatives of Vindoline as Anticancer Agents. MDPI. Available at: [Link]

  • Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. ResearchGate. Available at: [Link]

  • Synthesis and biological evaluation of substituted quinolines containing piperazine moieties against Influenza A virus. PubMed. Available at: [Link]

  • Piperazine tethered bergenin heterocyclic hybrids: design, synthesis, anticancer activity, and molecular docking studies. PMC - NIH. Available at: [Link]

  • Design, Synthesis, and Anti-PVY Biological Activity of 1,3,5-Triazine Derivatives Containing Piperazine Structure. MDPI. Available at: [Link]

  • Design, Synthesis and Biological Evaluation of Nucleozin Sulfonyl Piperazine Derivatives as Anti-influenza A Virus Inhibitors. Bentham Science Publishers. Available at: [Link]

  • Piperazine derivatives as antiviral agents with increased therapeutic activity. Google Patents.
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. Available at: [Link]

  • Intramolecular reductive amination for the preparation of piperazines. ResearchGate. Available at: [Link]

  • Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. ResearchGate. Available at: [Link]

  • Direct formation of amide/peptide bonds from carboxylic acids. The Royal Society of Chemistry. Available at: [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. Available at: [Link]

  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. PubMed. Available at: [Link]

  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. ACS Publications. Available at: [Link]

  • Amide coupling reaction in medicinal chemistry. HepatoChem. Available at: [Link]

  • Reductive amination of carbonyl C–C bonds enables formal nitrogen insertion. ChemRxiv. Available at: [Link]

  • Water: An Underestimated Solvent for Amide Bond-Forming Reactions. ACS Publications. Available at: [Link]

  • N-Arylation of 1-isopropyl-1H-pyrazolo[3,4-b]pyridin-3-amine. ResearchGate. Available at: [Link]

  • The piperazine scaffold for novel drug discovery efforts: the evidence to date. PubMed. Available at: [Link]

  • Reductive amination of piperazine. Reddit. Available at: [Link]

  • Selected examples of reductive amination of carbonyls with amines. ResearchGate. Available at: [Link]

  • Reductive Amination Methodology for Synthesis of Primary Amines from Unprotected Synthons. Taylor & Francis eBooks. Available at: [Link]

  • Visible-Light-Induced Nitrogen-Atom Deletion of Unactivated Secondary Amines. ACS Publications. Available at: [Link]

  • Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. ACS Publications. Available at: [Link]

  • Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets. ResearchGate. Available at: [Link]

  • Capturing the Essence of Organic Synthesis: From Bioactive Natural Products to Designed Molecules in Today's Medicine. NIH. Available at: [Link]

  • Synthesis of substituted N-heterocycles by N-arylation. Organic Chemistry Portal. Available at: [Link]

  • Palladium-Catalyzed N-Arylation of Cyclopropylamines. PubMed. Available at: [Link]

Sources

The Strategic Application of Isopropyl Piperazine-1-carboxylate in the Synthesis of Novel Antimicrobial Agents: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The relentless rise of antimicrobial resistance necessitates the urgent development of novel therapeutic agents. Within the medicinal chemist's arsenal, the piperazine scaffold has emerged as a privileged structure, integral to the efficacy of numerous approved drugs.[1][2] Its unique physicochemical properties often enhance bioavailability and target engagement. This guide provides an in-depth exploration of a key building block, isopropyl piperazine-1-carboxylate , and its strategic application in the synthesis of potent antimicrobial compounds. We will delve into detailed protocols for the synthesis of fluoroquinolone and triazole-based antimicrobial agents, elucidating the rationale behind experimental choices and providing a framework for the development of next-generation therapeutics.

The Role of the Isopropyl Carbamate Protecting Group

This compound serves as a mono-protected piperazine derivative. The isopropyl carbamate group temporarily masks one of the secondary amines, preventing undesired side reactions and allowing for selective functionalization of the free secondary amine. This strategic protection is crucial for controlling the regioselectivity of the synthesis, ensuring that the desired pharmacophore is constructed with high efficiency. The choice of the isopropyl carbamate over other protecting groups, such as the more common tert-butoxycarbonyl (Boc) group, can be influenced by factors such as cost, stability, and specific reaction conditions. While both are readily cleaved under acidic conditions, subtle differences in their reactivity can be leveraged in multi-step syntheses.

Core Synthetic Strategies: Deprotection and Functionalization

The synthetic utility of this compound hinges on two fundamental transformations:

  • N-Functionalization: The unprotected secondary amine is a nucleophile that can readily undergo a variety of reactions, including N-alkylation, N-arylation, and amide bond formation. This allows for the introduction of diverse chemical moieties that can interact with biological targets and modulate the compound's antimicrobial activity and pharmacokinetic properties.

  • Deprotection: The isopropyl carbamate group is typically removed under acidic conditions to liberate the second piperazine nitrogen. This final step is often crucial for the biological activity of the target molecule, as the free amine may be required for target binding or to impart favorable physicochemical properties such as aqueous solubility.

The following application notes provide detailed, step-by-step protocols for the application of these strategies in the synthesis of two major classes of antimicrobial agents.

Application Note 1: Synthesis of Fluoroquinolone-Piperazine Conjugates

Fluoroquinolones are a class of broad-spectrum antibiotics that act by inhibiting bacterial DNA gyrase and topoisomerase IV.[3] Many potent fluoroquinolones, such as ciprofloxacin, feature a piperazine moiety at the C-7 position, which is critical for their antibacterial activity and spectrum.[3][4] This protocol details the synthesis of a ciprofloxacin analogue using this compound.

Experimental Workflow: Fluoroquinolone Synthesis

A This compound C N-Alkylated Intermediate A->C Nucleophilic Aromatic Substitution B Fluoroquinolone Core (e.g., 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid) B->C D Final Fluoroquinolone Analogue C->D Acid-mediated Deprotection

Caption: Synthetic workflow for a fluoroquinolone analogue.

Protocol 1.1: N-Alkylation of this compound with a Fluoroquinolone Core

This protocol describes the nucleophilic aromatic substitution reaction to couple the piperazine moiety to the fluoroquinolone scaffold.

Materials:

  • This compound

  • 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Brine

Procedure:

  • To a solution of 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (1.0 eq) in DMSO, add this compound (1.2 eq) and K₂CO₃ (2.5 eq).

  • Heat the reaction mixture to 80-100 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the N-alkylated intermediate.

Causality of Experimental Choices:

  • Solvent: DMSO is used as a polar aprotic solvent to facilitate the dissolution of the reactants and promote the nucleophilic aromatic substitution reaction.

  • Base: K₂CO₃ is a mild base used to neutralize the HCl generated during the reaction and to deprotonate the piperazine nitrogen, increasing its nucleophilicity.

  • Temperature: Elevated temperature is required to overcome the activation energy of the reaction and ensure a reasonable reaction rate.

Protocol 1.2: Deprotection of the Isopropyl Carbamate Group

This protocol describes the final step to yield the active fluoroquinolone analogue.

Materials:

  • N-alkylated intermediate from Protocol 1.1

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Diethyl ether

Procedure:

  • Dissolve the N-alkylated intermediate (1.0 eq) in DCM.

  • Add TFA (10 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC.

  • Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • Dissolve the residue in water and neutralize with a saturated sodium bicarbonate solution until the pH is ~8.

  • The product may precipitate out of the solution. If so, collect the solid by filtration and wash with cold water and diethyl ether. If no precipitate forms, extract the aqueous layer with a suitable organic solvent.

  • Dry the product under vacuum to yield the final fluoroquinolone analogue.

Causality of Experimental Choices:

  • Acid: TFA is a strong acid that effectively cleaves the isopropyl carbamate protecting group.

  • Solvent: DCM is a common solvent for deprotection reactions as it is relatively inert and easily removed.

  • Neutralization: The reaction is neutralized with a base to quench the acid and isolate the final product in its free base form.

Expected Antimicrobial Activity

The antimicrobial activity of the synthesized fluoroquinolone analogues can be evaluated against a panel of Gram-positive and Gram-negative bacteria using standard microbroth dilution methods to determine the Minimum Inhibitory Concentration (MIC).

CompoundS. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)P. aeruginosa (MIC, µg/mL)
Ciprofloxacin0.12 - 1.00.015 - 0.120.25 - 1.0
Analogue 1 (Example)0.25 - 2.00.03 - 0.250.5 - 4.0

Note: The expected MIC values are illustrative and based on data for structurally similar compounds reported in the literature.[3][5]

Application Note 2: Synthesis of Triazole-Piperazine Antimicrobial Agents

Triazole antifungals, such as fluconazole, are another important class of antimicrobial agents that act by inhibiting the fungal enzyme lanosterol 14α-demethylase.[6][7] The incorporation of a piperazine moiety can enhance the antifungal activity and improve the pharmacokinetic profile of these compounds.[6] This protocol outlines the synthesis of a fluconazole analogue using this compound.

Experimental Workflow: Triazole Synthesis

A This compound C N-Alkylated Intermediate A->C Nucleophilic Ring-Opening B Triazole-containing Electrophile (e.g., 2-(2,4-difluorophenyl)-2,3-epoxypropyl-1H-1,2,4-triazole) B->C D Final Triazole Analogue C->D Acid-mediated Deprotection

Caption: Synthetic workflow for a triazole antifungal analogue.

Protocol 2.1: N-Alkylation of this compound with a Triazole Epoxide

This protocol describes the nucleophilic ring-opening of an epoxide by the piperazine nitrogen.

Materials:

  • This compound

  • 2-(2,4-difluorophenyl)-2,3-epoxypropyl-1H-1,2,4-triazole

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile

  • Ethyl acetate

  • Brine

Procedure:

  • To a solution of 2-(2,4-difluorophenyl)-2,3-epoxypropyl-1H-1,2,4-triazole (1.0 eq) in acetonitrile, add this compound (1.5 eq) and K₂CO₃ (2.0 eq).

  • Reflux the reaction mixture for 8-12 hours, monitoring its progress by TLC.

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the N-alkylated intermediate.

Causality of Experimental Choices:

  • Solvent: Acetonitrile is a suitable polar aprotic solvent for this type of nucleophilic substitution reaction.

  • Base: K₂CO₃ acts as a base to facilitate the reaction, though in some cases, the reaction can proceed without an added base due to the basicity of the piperazine.

  • Reflux: Heating is necessary to promote the ring-opening of the epoxide.

Protocol 2.2: Deprotection of the Isopropyl Carbamate Group

This protocol is similar to Protocol 1.2 and is used to obtain the final triazole antifungal agent.

Materials:

  • N-alkylated intermediate from Protocol 2.1

  • 4M HCl in 1,4-dioxane

  • Diethyl ether

Procedure:

  • Dissolve the N-alkylated intermediate (1.0 eq) in a minimal amount of a suitable solvent like methanol or ethyl acetate.

  • Add a 4M solution of HCl in 1,4-dioxane (10-20 eq) at room temperature.

  • Stir the mixture for 1-4 hours. The hydrochloride salt of the product may precipitate.

  • Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

  • If a precipitate forms, collect it by filtration and wash with diethyl ether.

  • Alternatively, remove the solvent under reduced pressure to yield the crude hydrochloride salt. The free base can be obtained by neutralization with a suitable base as described in Protocol 1.2.

Causality of Experimental Choices:

  • Acid: 4M HCl in dioxane is a common and effective reagent for Boc and other carbamate deprotections, yielding the hydrochloride salt of the amine, which is often a stable and easily handled solid.[8]

Expected Antifungal Activity

The synthesized triazole analogues can be tested for their in vitro antifungal activity against a panel of pathogenic fungi, including Candida albicans and Aspergillus fumigatus.

CompoundC. albicans (MIC, µg/mL)A. fumigatus (MIC, µg/mL)
Fluconazole0.25 - 4.0>64
Analogue 2 (Example)0.125 - 2.08 - 32

Note: The expected MIC values are illustrative and based on data for structurally similar compounds reported in the literature.[6][7]

Conclusion

This compound is a versatile and valuable building block for the synthesis of novel antimicrobial agents. Its use allows for the controlled and selective functionalization of the piperazine scaffold, enabling the construction of complex molecules with potent biological activity. The protocols and strategies outlined in this guide provide a solid foundation for researchers and drug development professionals to explore the vast chemical space of piperazine-containing compounds in the ongoing search for new and effective treatments for infectious diseases. The adaptability of these protocols to a wide range of electrophiles and antimicrobial scaffolds underscores the broad utility of this compound in modern medicinal chemistry.

References

  • Venepally, V., Sirisha, K., Kumar, C. G., & Reddy Jala, R. C. (2020). Synthesis and antimicrobial evaluation of novel alkylated piperazine-based fluoroquinolone carboxylate derivatives. NIScPR Online Periodical Repository.
  • Li, P., et al. (2014). Synthesis and Antifungal Activity of Novel Triazole Compounds Containing Piperazine Moiety. Molecules, 19(12), 20491-20504.
  • Mohammed, I., et al. (2022). Synthesis and molecular docking of new N4-piperazinyl ciprofloxacin hybrids as antimicrobial DNA gyrase inhibitors. Scientific Reports, 12(1), 1-16.
  • Yang, G., et al. (2022). Advancements in Synthetic Strategies and Biological Effects of Ciprofloxacin Derivatives: A Review. Molecules, 27(19), 6548.
  • Gupton, B. F., & Tosso, P. (n.d.). Ciprofloxacin Synthesis. Flintbox.
  • Patel, R. P., et al. (2022). Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review. Asian Pacific Journal of Health Sciences, 9(2), 36-41.
  • Suryavanshi, H. R., & Rathore, M. M. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents.
  • Asai, A., et al. (2015). Design and synthesis of new fluconazole analogues. Bioorganic & Medicinal Chemistry, 23(15), 4566-4575.
  • Chaudhary, P., et al. (2006). Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives. Bioorganic & Medicinal Chemistry Letters, 16(6), 1819-1826.
  • BenchChem. (2025). Troubleshooting N-Boc-piperazine deprotection side reactions.
  • BenchChem. (2025). Application Notes and Protocols for N-Alkylation of N-Boc-Piperazine.
  • BenchChem. (2025). Deprotection of different N-Boc-compounds.
  • Organic Chemistry Portal. (n.d.).
  • Howard, K. L. (1950). U.S. Patent No. 2,525,223. Washington, DC: U.S.
  • Patel, K., et al. (2022). Recent advances in piperazine derivatives as antibacterial agents: a comprehensive review (2020-2024). Molecular Diversity.
  • Chaudhary, P., et al. (2006). Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives. Bioorganic & Medicinal Chemistry, 14(6), 1819-1826.

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The Strategic Application of Isopropyl Piperazine-1-carboxylate in High-Throughput Parallel Synthesis for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Piperazine Scaffold as a Privileged Structure in Medicinal Chemistry

The piperazine ring is a ubiquitous structural motif in medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a wide array of biologically active compounds.[1][2][3][4] This six-membered heterocycle, containing two nitrogen atoms at positions 1 and 4, offers a unique combination of properties. Its flexible core structure allows it to serve as a versatile linker or scaffold, enabling the precise spatial orientation of pharmacophoric groups to interact with biological targets.[4][5][6][7] Consequently, piperazine derivatives have been successfully developed into drugs for a multitude of therapeutic areas, including oncology, central nervous system disorders, and infectious diseases.[2][5][6][8]

Parallel synthesis is a cornerstone of modern drug discovery, enabling the rapid generation of large libraries of related compounds for high-throughput screening.[9][10] In this context, building blocks that are readily diversifiable are of paramount importance. Isopropyl piperazine-1-carboxylate, a mono-protected piperazine derivative, is an exemplary reagent for such applications. The isopropyl carbamate group provides a stable protecting group for one of the nitrogen atoms, allowing for selective functionalization of the other. This strategic protection is crucial for preventing unwanted side reactions and ensuring the regioselective construction of complex molecules in a parallel format.[2]

This technical guide provides an in-depth exploration of the application of this compound in parallel synthesis. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols for key chemical transformations, and discuss the analytical techniques essential for ensuring the quality of the resulting compound libraries.

Core Synthetic Strategies: Leveraging this compound for Library Generation

The synthetic utility of this compound in parallel synthesis primarily revolves around two key reactions: reductive amination and amide coupling . These transformations allow for the introduction of a wide range of substituents at the unprotected secondary amine, thereby generating a diverse library of compounds from a common scaffold.

Reductive Amination: Forging Carbon-Nitrogen Bonds

Reductive amination is a powerful and versatile method for forming C-N bonds.[11][12] The reaction proceeds via the initial formation of an iminium ion between the secondary amine of this compound and a carbonyl compound (an aldehyde or ketone), which is then reduced in situ to the corresponding tertiary amine. Sodium triacetoxyborohydride (STAB) is a commonly used reducing agent for this transformation due to its mildness and tolerance of a wide range of functional groups.[13]

Experimental Protocol: Parallel Reductive Amination of this compound

This protocol describes a general procedure for the parallel reductive amination of this compound with a library of aldehydes in a 96-well plate format.

Materials:

  • This compound

  • Library of diverse aldehydes (e.g., aromatic, heteroaromatic, aliphatic)

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM), anhydrous

  • 96-well reaction block with sealing mat

  • Orbital shaker

  • Automated liquid handler (optional)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DCM (e.g., 0.5 M).

    • Prepare stock solutions of each aldehyde in the library in DCM (e.g., 0.6 M).

    • Weigh STAB into a separate container.

  • Reaction Setup (in each well of the 96-well plate):

    • To each well, add 200 µL of the this compound stock solution (0.1 mmol).

    • Add 200 µL of the respective aldehyde stock solution (0.12 mmol, 1.2 equivalents).

    • Allow the mixture to stir for 10-15 minutes at room temperature to facilitate iminium ion formation.

    • Add 42 mg of STAB (0.2 mmol, 2.0 equivalents) to each well.

  • Reaction Execution:

    • Seal the 96-well reaction block with a sealing mat.

    • Place the reaction block on an orbital shaker and agitate at room temperature for 12-16 hours.

  • Work-up and Purification:

    • Quench the reaction by adding 200 µL of saturated aqueous sodium bicarbonate solution to each well.

    • Extract the aqueous layer with DCM (2 x 200 µL).

    • Combine the organic layers and concentrate to dryness.

    • The crude products can be purified using high-throughput purification techniques such as preparative HPLC-MS.[14][15]

Causality Behind Experimental Choices:

  • Excess Aldehyde: A slight excess of the aldehyde is used to drive the reaction towards completion and ensure full consumption of the piperazine starting material.

  • Anhydrous Conditions: While STAB is relatively stable in the presence of small amounts of water, anhydrous conditions are generally preferred to prevent hydrolysis of the iminium ion intermediate.

  • Room Temperature Reaction: The reaction is typically carried out at room temperature, which is convenient for high-throughput formats and helps to minimize potential side reactions.

G cluster_workflow Reductive Amination Workflow start Start: Reagent Preparation reaction_setup Reaction Setup in 96-well plate (Piperazine + Aldehyde) start->reaction_setup iminium Iminium Ion Formation (10-15 min) reaction_setup->iminium reduction Addition of STAB (Reduction) iminium->reduction agitation Reaction Agitation (12-16h at RT) reduction->agitation workup Quench and Extraction agitation->workup purification High-Throughput Purification workup->purification end End: Purified Compound Library purification->end

Caption: Workflow for Parallel Reductive Amination.

Amide Coupling: Expanding Chemical Diversity

Amide bond formation is one of the most frequently used reactions in medicinal chemistry.[16][17] Coupling the secondary amine of this compound with a diverse set of carboxylic acids provides a straightforward route to a vast array of piperazine amides. Common coupling reagents include carbodiimides like N,N'-diisopropylcarbodiimide (DIC) and aminium-based reagents such as HBTU.[18]

Experimental Protocol: Parallel Amide Coupling of this compound

This protocol outlines a general procedure for the parallel amide coupling of this compound with a library of carboxylic acids.

Materials:

  • This compound

  • Library of diverse carboxylic acids

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), anhydrous

  • 96-well reaction block with sealing mat

  • Orbital shaker

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of each carboxylic acid in the library in DMF (e.g., 0.5 M).

    • Prepare a stock solution of HBTU in DMF (e.g., 0.5 M).

    • Prepare a stock solution of this compound in DMF (e.g., 0.6 M).

  • Reaction Setup (in each well of the 96-well plate):

    • To each well, add 200 µL of the respective carboxylic acid stock solution (0.1 mmol).

    • Add 200 µL of the HBTU stock solution (0.1 mmol, 1.0 equivalent).

    • Add 52 µL of DIPEA (0.3 mmol, 3.0 equivalents).

    • Allow the mixture to stir for 5-10 minutes at room temperature to pre-activate the carboxylic acid.

    • Add 200 µL of the this compound stock solution (0.12 mmol, 1.2 equivalents).

  • Reaction Execution:

    • Seal the 96-well reaction block with a sealing mat.

    • Place the reaction block on an orbital shaker and agitate at room temperature for 4-6 hours.

  • Work-up and Purification:

    • Dilute the reaction mixture with 500 µL of water.

    • Extract the aqueous layer with ethyl acetate (2 x 500 µL).

    • Combine the organic layers and wash with brine (1 x 500 µL).

    • Concentrate the organic layer to dryness.

    • Purify the crude products via high-throughput purification methods.

Data Presentation: Representative Yields and Purity

EntryAldehyde/Carboxylic AcidReaction TypeYield (%)Purity (%) (by LC-MS)
1BenzaldehydeReductive Amination85>95
24-ChlorobenzaldehydeReductive Amination82>95
32-ThiophenecarboxaldehydeReductive Amination78>90
4Benzoic AcidAmide Coupling92>98
54-Methoxybenzoic AcidAmide Coupling90>98
6Cyclohexanecarboxylic AcidAmide Coupling88>95

Solid-Phase Synthesis Applications

For more complex multi-step syntheses, this compound can be employed in a solid-phase synthesis (SPS) workflow.[9][18][19] In this approach, the piperazine unit is typically attached to a solid support, allowing for the use of excess reagents and simplified purification by filtration.[9][19]

G cluster_sps Solid-Phase Synthesis Workflow start Start: Resin Swelling attach Attach Linker to Resin start->attach couple_piperazine Couple Isopropyl piperazine-1-carboxylate attach->couple_piperazine deprotection Selective Deprotection couple_piperazine->deprotection diversification Diversification Reactions (e.g., Acylation) deprotection->diversification cleavage Cleavage from Resin diversification->cleavage end End: Purified Product cleavage->end

Caption: General Solid-Phase Synthesis Workflow.

Analytical Characterization and Quality Control

Ensuring the identity and purity of compounds in a combinatorial library is critical for the reliability of subsequent biological screening data.[14][20] High-throughput analytical techniques are therefore essential.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the workhorse technique for analyzing combinatorial libraries. It provides rapid information on the purity of each compound and confirms its molecular weight.[20]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While not typically performed on every compound in a large library, NMR is invaluable for confirming the structure of representative examples and for troubleshooting problematic reactions.[21][22]

Conclusion and Future Perspectives

This compound is a highly valuable and versatile building block for parallel synthesis in drug discovery. Its strategic mono-protection allows for controlled and regioselective functionalization, enabling the rapid generation of diverse compound libraries through robust and well-established reactions such as reductive amination and amide coupling. The protocols and principles outlined in this guide provide a solid foundation for researchers and scientists to effectively utilize this important reagent in their quest for novel therapeutic agents. The continued development of new synthetic methodologies and high-throughput analytical techniques will further enhance the utility of this compound and similar building blocks in the future.

References

  • Sharma, A., Wakode, S., Fayaz, F., Khasimbi, S., Pottoo, F. H., & Kaur, A. (2020). An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets. Current Pharmaceutical Design, 26(35), 4373–4385.
  • Misik, J., et al. (n.d.). Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents. PubMed Central.
  • Weller, H. N. (1998). Purification of combinatorial libraries. Molecular Diversity, 4(1), 47–52. [Link]

  • Sharma, A., et al. (2020). An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets. ResearchGate. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
  • Markandewar, R. A., & Baseer, M. A. (2016). Exploring pharmacological significance of piperazine scaffold. World Journal of Pharmaceutical Research, 5(7), 1568-1587. [Link]

  • Unknown. (n.d.).
  • Parlow, J. J., & Normansell, D. E. (n.d.). Chemical Library Purification Strategies Based on Principles of Complementary Molecular Reactivity and Molecular Recognition. pubs.acs.org. [Link]

  • Zhao, J., et al. (2004). High-throughput purification of combinatorial libraries I: a high-throughput purification system using an accelerated retention window approach. Journal of Combinatorial Chemistry, 6(2), 255-261. [Link]

  • Unknown. (n.d.). Solid-Phase Synthesis Using the Disrupted Ugi Reaction. thieme-connect.com.
  • Shreder, K., et al. (1999). Solid Phase Organic Synthesis of Piperazinone Containing Enkephalin Mimetics: A Readily Derivatized, Traceless Scaffold. ACS Combinatorial Science, 1(3), 113-124. [Link]

  • Bing, Y. (Ed.). (2003). Analysis and Purification Methods in Combinatorial Chemistry. Wiley. [Link]

  • Wikipedia. (n.d.). Combinatorial chemistry. [Link]

  • BenchChem. (2025). Application Notes and Protocols for High-Throughput Screening of Piperazine-Based Compound Libraries.
  • Unknown. (2025). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. ResearchGate. [Link]

  • Romanelli, M. N., et al. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central.
  • Unknown. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. scholar.google.com.
  • BenchChem. (2025). The Pivotal Role of N-Boc-Piperazine in Modern Medicinal Chemistry: A Technical Guide.
  • Unknown. (2025). Analytical Methods for the Monitoring of Solid Phase Organic Synthesis. ResearchGate. [Link]

  • Cole-Parmer. (2024). Organic Synthesis and Reaction Monitoring Process. [Link]

  • Unknown. (2025). Analytical Techniques for Small Molecule Solid Phase Synthesis. ResearchGate. [Link]

  • Grace, C. R., et al. (n.d.). Discovery and hit-to-lead evaluation of piperazine amides as selective, state-dependent NaV1.7 inhibitors. PMC. [Link]

  • Corcoran, E. B., & Rincón, J. A. (2017). NMR reaction monitoring in flow synthesis. Beilstein Journal of Organic Chemistry, 13, 291–303. [Link]

  • O'Brien, P. (n.d.). Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. White Rose eTheses Online. [Link]

  • Unknown. (n.d.). Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells. NIH. [Link]

  • Al-Hujran, T. A., et al. (2023). Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity. Molecules, 28(24), 8059. [Link]

  • Reddit. (2024). Reductive amination of piperazine. r/OrganicChemistry. [Link]

  • Karadeniz, U., & D'hooghe, M. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Organics, 2(4), 415-436. [Link]

  • Unknown. (n.d.). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions. [Link]

  • Unknown. (2025). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. ResearchGate. [Link]

  • Unknown. (n.d.).
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • Unknown. (2025). Reductive Amination by Continuous-Flow Hydrogenation: Direct and Scalable Synthesis of a Benzylpiperazine. ResearchGate. [Link]

  • Unknown. (n.d.). Intramolecular reductive amination for the preparation of piperazines.⁷¹. ResearchGate. [Link]

  • Unknown. (2014). Reductive Amination Methodology for Synthesis of Primary Amines from Unprotected Synthons. Taylor & Francis eBooks. [Link]

  • Bakulina, O. Y., et al. (2023). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. Molecules, 28(15), 5675. [Link]

  • BenchChem. (2025).
  • Unknown. (2021). SYNTHESIS, CHARACTERIZATION AND ANTICANCER ACTIVITY OF PIPERAZINE AMIDE DERIVATIVE. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Unknown. (n.d.). Solid-Phase Synthesis of Amine/Carboxyl Substituted Prolines and Proline Homologues: Scope and Limitations. MDPI. [Link]

Sources

Step-by-step guide for the synthesis of Isopropyl piperazine-1-carboxylate derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note on the Synthesis of Isopropyl piperazine-1-carboxylate Derivatives for Drug Discovery

Introduction: The Privileged Piperazine Scaffold

The piperazine ring is a quintessential heterocyclic motif in modern medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in a wide array of biologically active compounds and marketed drugs.[1][2] Its prevalence stems from a combination of favorable physicochemical properties, including its ability to improve aqueous solubility and its capacity to act as a versatile scaffold for arranging pharmacophoric groups in precise three-dimensional orientations.[3] Piperazine derivatives are integral to blockbuster drugs like Imatinib (Gleevec) and Sildenafil (Viagra) and are found in therapeutic classes ranging from antipsychotics and antihistamines to anticancer agents.[1][2]

This compound serves as a key intermediate in this field. The isopropyl carbamate group acts as a robust protecting group for one of the nitrogen atoms, allowing for selective functionalization of the second, free nitrogen. This mono-protection strategy is fundamental to building molecular complexity and is a cornerstone of synthetic campaigns targeting novel therapeutics.[4] This guide provides researchers, scientists, and drug development professionals with a detailed, step-by-step protocol for the synthesis of N-substituted this compound derivatives, focusing on the widely applicable reductive amination pathway.

General Synthetic Strategies for N-Functionalization

The primary goal in synthesizing derivatives of this compound is the selective formation of a new bond at the unsubstituted secondary amine (N4 position). Three principal strategies dominate this field, each with distinct advantages depending on the desired final structure (alkyl vs. aryl substitution).

G Start This compound (Starting Material) Reductive Reductive Amination Start->Reductive Alkylation Nucleophilic Substitution (N-Alkylation) Start->Alkylation Buchwald Buchwald-Hartwig Amination (N-Arylation) Start->Buchwald ProductAlkyl N-Alkyl Derivatives Reductive->ProductAlkyl Alkylation->ProductAlkyl ProductAryl N-Aryl Derivatives Buchwald->ProductAryl Reagent1 Aldehyde or Ketone + Reducing Agent Reagent1->Reductive Reagent2 Alkyl Halide (R-X) + Base Reagent2->Alkylation Reagent3 Aryl Halide (Ar-X) + Pd Catalyst/Ligand/Base Reagent3->Buchwald

Caption: Key synthetic routes for functionalizing this compound.

  • Reductive Amination : This is one of the most versatile and widely used methods for forming N-alkyl bonds.[5] It involves the reaction of the secondary amine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ by a mild reducing agent to yield the N-alkylated product.[6][7]

  • Nucleophilic Substitution (N-Alkylation) : This classic method involves the direct reaction of the piperazine nitrogen with an alkyl halide (or sulfonate). The reaction is typically performed in the presence of a base to neutralize the acid generated. While straightforward, careful control of stoichiometry is needed to prevent potential dialkylation of both nitrogen atoms if a non-protected piperazine were used.[5][8]

  • Buchwald-Hartwig Amination : For the synthesis of N-aryl derivatives, the palladium-catalyzed Buchwald-Hartwig coupling is the state-of-the-art method. It enables the formation of a carbon-nitrogen bond between the piperazine and an aryl halide or triflate, a crucial transformation for many pharmaceutical targets.[3][4]

Detailed Protocol: Synthesis via Reductive Amination

This section provides a detailed, step-by-step protocol for the synthesis of isopropyl 4-benzylpiperazine-1-carboxylate, a representative N-alkyl derivative, using reductive amination.

Causality Behind Experimental Choices:

  • Reagent Selection : Sodium triacetoxyborohydride (NaBH(OAc)₃) is chosen as the reducing agent because it is mild and selective. It readily reduces the intermediate iminium ion but is slow to reduce the starting aldehyde, minimizing the formation of alcohol byproducts.[7]

  • Solvent : Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent solvents for this reaction as they are relatively non-polar, aprotic, and effectively solubilize the reactants and intermediates.

  • Acid Catalyst : A small amount of acetic acid is often added to catalyze the formation of the iminium ion intermediate, thereby accelerating the reaction rate.

G cluster_0 Reaction Setup cluster_1 Work-up & Isolation cluster_2 Purification A 1. Combine Isopropyl piperazine-1-carboxylate, benzaldehyde, and DCM B 2. Add NaBH(OAc)₃ portion-wise at 0°C A->B C 3. Stir at room temperature (4-16h) B->C D 4. Quench with saturated aqueous NaHCO₃ C->D E 5. Extract with DCM D->E F 6. Dry, filter, and concentrate organic layers E->F G 7. Purify via flash column chromatography F->G H Final Product: Isopropyl 4-benzylpiperazine-1-carboxylate G->H

Caption: Experimental workflow for the reductive amination protocol.

Materials and Equipment
Reagents & Solvents Equipment
This compoundRound-bottom flask
Benzaldehyde (or other aldehyde/ketone)Magnetic stirrer and stir bar
Sodium triacetoxyborohydride (NaBH(OAc)₃)Ice bath
Dichloromethane (DCM), anhydrousNitrogen or Argon gas inlet
Saturated aqueous sodium bicarbonate (NaHCO₃)Separatory funnel
Anhydrous magnesium sulfate (MgSO₄)Rotary evaporator
Silica gel for column chromatographyGlassware for chromatography
Solvents for chromatography (e.g., Hexanes/EtOAc)Thin Layer Chromatography (TLC) plates & UV lamp
Step-by-Step Experimental Procedure
  • Reaction Setup : To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq). Dissolve it in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Addition of Aldehyde : Add benzaldehyde (1.05 eq) to the solution and stir for 10-15 minutes at room temperature.

  • Addition of Reducing Agent : Cool the flask in an ice bath to 0 °C. Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction Monitoring : Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting piperazine has been consumed.

  • Work-up : Once the reaction is complete, carefully quench it by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously for 20-30 minutes until gas evolution ceases.

  • Extraction : Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with DCM.

  • Drying and Concentration : Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification : Purify the resulting crude oil or solid by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

Quantitative Data Summary
ParameterValue / ConditionRationale
Stoichiometry (Piperazine:Aldehyde:Reducer)1 : 1.05 : 1.5A slight excess of aldehyde drives the reaction; excess reducer ensures completion.
SolventAnhydrous Dichloromethane (DCM)Aprotic solvent that solubilizes reactants well.
Temperature0 °C to Room TemperatureInitial cooling controls exothermic addition; reaction proceeds well at RT.
Reaction Time4 - 16 hoursSubstrate-dependent; monitor by TLC for completion.
Typical Yield80 - 95%Reductive amination is generally a high-yielding transformation.[3][7]

Product Characterization

After purification, the identity and purity of the synthesized this compound derivative must be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to confirm the molecular structure. Key signals to look for include the newly formed benzylic protons (-CH₂-Ph) and the continued presence of the isopropyl carbamate group.

  • Mass Spectrometry (MS) : Provides the molecular weight of the compound, confirming the successful addition of the benzyl group. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

  • High-Performance Liquid Chromatography (HPLC) : Used to assess the purity of the final compound, which should typically be >95% for use in drug discovery applications.

Troubleshooting Guide

ProblemPotential CauseSuggested Solution
Low or No Conversion Inactive reducing agent (degraded by moisture)Use a fresh bottle of NaBH(OAc)₃. Ensure all glassware and solvents are scrupulously dry.
Sterically hindered aldehyde/ketoneIncrease reaction time, warm slightly (e.g., to 40 °C), or consider a more potent reducing agent like NaBH₃CN.
Starting Material Remains Insufficient reducing agent or reaction timeAdd an additional portion of NaBH(OAc)₃ (0.5 eq) and allow the reaction to stir for longer.
Formation of Byproducts Aldehyde reduced to alcoholThe reducing agent was too strong or added too quickly at a higher temperature. Ensure portion-wise addition at 0 °C.
Impure starting materialsPurify starting materials before the reaction.

Conclusion

The synthesis of this compound derivatives is a critical process in the development of new pharmaceutical agents. Reductive amination stands out as a robust, high-yielding, and broadly applicable method for generating N-alkylated derivatives. By understanding the chemical principles behind the protocol and employing careful experimental technique, researchers can efficiently generate diverse libraries of these valuable compounds for biological screening and lead optimization. This guide provides a solid foundation for executing this key synthetic transformation with confidence and success.

References

  • Vertex AI Search. (n.d.). The Role of Piperazine Derivatives in Drug Discovery.
  • ResearchGate. (n.d.). Intramolecular reductive amination for the preparation of piperazines.⁷¹.
  • Kant, R., & Maji, S. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions, 50(3), 785-800. [Link]

  • Vertex AI Search. (n.d.). 1-Boc-Piperazine: A Versatile Intermediate in Chemical Synthesis.
  • MDPI. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
  • Garg, A., et al. (2021). Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells.
  • MDPI. (2023). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes.
  • ResearchGate. (n.d.). Reductive Amination by Continuous-Flow Hydrogenation: Direct and Scalable Synthesis of a Benzylpiperazine.
  • Durand, C., & Szostak, M. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Organics, 2(4), 337-347. [Link]

  • PubMed Central. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
  • ResearchGate. (n.d.). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents.
  • PubMed Central. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor.
  • Vertex AI Search. (n.d.). 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method.
  • BenchChem. (n.d.). Large-Scale Synthesis of N-Boc-Piperazine for Industrial Applications.
  • National Institutes of Health. (2018). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties.
  • ResearchGate. (n.d.). Synthesis and Evaluation of Deprotected N-Boc Piperazine Derived Mono-Mannich Bases.
  • Google Patents. (n.d.). Method for the preparation of piperazine and its derivatives.
  • Google Patents. (n.d.). Alkylated piperazine compounds.
  • ResearchGate. (n.d.). A Simple Synthesis of N-Alkylpiperazines.

Sources

Protecting Group Strategies for Isopropyl Piperazine-1-carboxylate: A Detailed Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Synthetic Challenges of Substituted Piperazines

The piperazine motif is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast number of biologically active compounds.[1] Its unique physicochemical properties, including basicity and conformational flexibility, facilitate favorable interactions with biological targets. Isopropyl piperazine-1-carboxylate is a valuable building block in drug discovery, offering a lipophilic isopropyl ester at the N1 position and a reactive secondary amine at the N4 position, ripe for functionalization.

However, the presence of two nitrogen atoms, albeit with different steric and electronic environments, presents a synthetic challenge: achieving selective functionalization. The N1 nitrogen is a tertiary amine incorporated into a carbamate, rendering it significantly less nucleophilic. The N4 nitrogen is a secondary amine, which is the primary site for further chemical modification. This guide provides a comprehensive overview of protecting group strategies for the N4 position of this compound, offering detailed protocols and the rationale behind their application.

Understanding the Reactivity Landscape of this compound

The key to selectively functionalizing this compound lies in the differential reactivity of its two nitrogen atoms. The N1 nitrogen is part of an isopropyl carbamate group. The lone pair of electrons on this nitrogen participates in resonance with the adjacent carbonyl group, significantly reducing its nucleophilicity. Conversely, the N4 nitrogen is a typical secondary amine and is therefore the more nucleophilic center, readily reacting with electrophiles. This inherent difference in reactivity allows for the selective protection of the N4 position without the need for protecting the N1 position.

Core Protecting Group Strategies for the N4-Position

The choice of a protecting group is critical and depends on the overall synthetic strategy, particularly the reaction conditions that will be employed in subsequent steps. The ideal protecting group should be easy to introduce in high yield, stable to the planned reaction conditions, and readily removable under mild conditions that do not affect other functional groups in the molecule.[2] The most common and effective protecting groups for the N4-amine of this compound are the tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc) groups.

The tert-Butoxycarbonyl (Boc) Group: A Versatile and Widely Used Option

The Boc group is one of the most common amine protecting groups in organic synthesis due to its stability under a wide range of conditions and its facile removal under acidic conditions.[1]

Rationale for Use: The Boc group is stable to basic, hydrogenolytic, and many nucleophilic conditions, making it compatible with a broad array of synthetic transformations. Its removal is typically achieved with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl), which cleave the tert-butyl carbamate to release the free amine, carbon dioxide, and the stable tert-butyl cation.[3]

Visualization of the Boc Protection Strategy:

Substrate This compound Protected N4-Boc-isopropyl piperazine-1-carboxylate Substrate->Protected Protection Reagent Boc₂O, Base (e.g., Et₃N, DIPEA) Solvent (e.g., DCM, THF) Deprotection Acid (e.g., TFA in DCM, or HCl in Dioxane) Protected->Deprotection Synthetic Steps Product Deprotected N4-amine Deprotection->Product Deprotection

Caption: Workflow for Boc protection and deprotection of this compound.

Experimental Protocols:

Protocol 1: N4-Boc Protection of this compound

  • Materials:

    • This compound (1.0 eq)

    • Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

    • Triethylamine (Et₃N) (1.2 eq)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve this compound in DCM (approximately 0.2 M).

    • Add triethylamine to the solution and stir for 5 minutes at room temperature.

    • Add a solution of di-tert-butyl dicarbonate in DCM dropwise to the reaction mixture.

    • Stir the reaction at room temperature for 4-6 hours, monitoring by TLC or LC-MS until the starting material is consumed.

    • Quench the reaction with water and separate the organic layer.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford pure N4-Boc-isopropyl piperazine-1-carboxylate.

Protocol 2: Deprotection of N4-Boc-isopropyl piperazine-1-carboxylate

  • Materials:

    • N4-Boc-isopropyl piperazine-1-carboxylate (1.0 eq)

    • Trifluoroacetic acid (TFA) (10 eq)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve N4-Boc-isopropyl piperazine-1-carboxylate in DCM (approximately 0.1 M).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add trifluoroacetic acid to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC or LC-MS.

    • Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until the effervescence ceases.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter and concentrate under reduced pressure to yield the deprotected product.

Troubleshooting: Incomplete deprotection can occur due to insufficient acid or reaction time.[3] Side reactions, such as tert-butylation of other nucleophilic sites, can be minimized by using scavengers like triethylsilane or anisole in the reaction mixture.[3]

The Benzyloxycarbonyl (Cbz) Group: An Orthogonal Choice

The Cbz group is another widely used amine protecting group, offering an orthogonal deprotection strategy to the acid-labile Boc group.[4]

Rationale for Use: The Cbz group is stable to acidic and basic conditions but is readily cleaved by catalytic hydrogenolysis (e.g., H₂ with Pd/C).[4] This makes it an excellent choice when acid-sensitive functional groups are present in the molecule or when an orthogonal deprotection strategy is required.

Visualization of the Cbz Protection Strategy:

Substrate This compound Protected N4-Cbz-isopropyl piperazine-1-carboxylate Substrate->Protected Protection Reagent Benzyl Chloroformate (Cbz-Cl), Base (e.g., NaHCO₃, Et₃N) Solvent (e.g., DCM, H₂O) Deprotection Catalytic Hydrogenolysis (e.g., H₂, Pd/C in MeOH or EtOH) Protected->Deprotection Synthetic Steps Product Deprotected N4-amine Deprotection->Product Deprotection

Caption: Workflow for Cbz protection and deprotection of this compound.

Experimental Protocols:

Protocol 3: N4-Cbz Protection of this compound

  • Materials:

    • This compound (1.0 eq)

    • Benzyl chloroformate (Cbz-Cl) (1.1 eq)

    • Sodium bicarbonate (NaHCO₃) (2.0 eq)

    • Dichloromethane (DCM) and Water (1:1 mixture)

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve this compound in a 1:1 mixture of DCM and water.

    • Add sodium bicarbonate and cool the mixture to 0 °C in an ice bath.

    • Slowly add benzyl chloroformate dropwise to the vigorously stirred biphasic mixture.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Separate the organic layer and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to obtain N4-Cbz-isopropyl piperazine-1-carboxylate.

Protocol 4: Deprotection of N4-Cbz-isopropyl piperazine-1-carboxylate

  • Materials:

    • N4-Cbz-isopropyl piperazine-1-carboxylate (1.0 eq)

    • 10% Palladium on carbon (Pd/C) (10 mol%)

    • Methanol (MeOH) or Ethanol (EtOH)

    • Hydrogen gas (H₂) balloon or Parr hydrogenator

    • Celite®

  • Procedure:

    • Dissolve N4-Cbz-isopropyl piperazine-1-carboxylate in MeOH or EtOH.

    • Carefully add 10% Pd/C to the solution under an inert atmosphere (e.g., nitrogen or argon).

    • Evacuate the flask and backfill with hydrogen gas (repeat 3 times).

    • Stir the reaction mixture under a hydrogen atmosphere (balloon pressure or as specified for a Parr apparatus) at room temperature for 4-16 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to yield the deprotected product.

The 9-Fluorenylmethyloxycarbonyl (Fmoc) Group: The Base-Labile Option

The Fmoc group is a key protecting group in peptide synthesis and is particularly useful for its lability to basic conditions, offering another layer of orthogonality.[5]

Rationale for Use: The Fmoc group is stable to acidic and hydrogenolytic conditions, making it orthogonal to both Boc and Cbz protecting groups.[5] It is cleaved by treatment with a mild base, typically a solution of piperidine in DMF, via a β-elimination mechanism.[5]

Visualization of the Fmoc Protection Strategy:

Substrate This compound Protected N4-Fmoc-isopropyl piperazine-1-carboxylate Substrate->Protected Protection Reagent Fmoc-OSu or Fmoc-Cl, Base (e.g., NaHCO₃) Solvent (e.g., Dioxane/H₂O) Deprotection Base (e.g., 20% Piperidine in DMF) Protected->Deprotection Synthetic Steps Product Deprotected N4-amine Deprotection->Product Deprotection

Caption: Workflow for Fmoc protection and deprotection of this compound.

Experimental Protocols:

Protocol 5: N4-Fmoc Protection of this compound

  • Materials:

    • This compound (1.0 eq)

    • 9-Fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) (1.05 eq)

    • Sodium bicarbonate (NaHCO₃) (2.0 eq)

    • 1,4-Dioxane and Water (1:1 mixture)

    • Diethyl ether

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve this compound and sodium bicarbonate in a 1:1 mixture of dioxane and water.

    • Add a solution of Fmoc-OSu in dioxane dropwise to the reaction mixture at room temperature.

    • Stir for 2-4 hours, monitoring by TLC or LC-MS.

    • Dilute the reaction mixture with water and extract with diethyl ether.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify by flash column chromatography to afford N4-Fmoc-isopropyl piperazine-1-carboxylate.

Protocol 6: Deprotection of N4-Fmoc-isopropyl piperazine-1-carboxylate

  • Materials:

    • N4-Fmoc-isopropyl piperazine-1-carboxylate (1.0 eq)

    • 20% Piperidine in N,N-dimethylformamide (DMF)

    • Diethyl ether

  • Procedure:

    • Dissolve N4-Fmoc-isopropyl piperazine-1-carboxylate in 20% piperidine in DMF.

    • Stir the reaction at room temperature for 30 minutes.

    • Monitor the reaction by TLC or LC-MS.

    • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess piperidine.

    • Co-evaporate with toluene to remove residual piperidine.

    • The crude product can often be used directly in the next step or purified by partitioning between an organic solvent and water, or by column chromatography.

Summary of Protecting Group Strategies

Protecting GroupProtection ReagentDeprotection ConditionsAdvantagesDisadvantages
Boc Boc₂OAcidic (TFA, HCl)Stable to a wide range of conditions; reliable and high-yielding.Requires strong acid for removal, which may not be compatible with acid-sensitive substrates.
Cbz Cbz-ClCatalytic Hydrogenolysis (H₂, Pd/C)Orthogonal to acid- and base-labile groups; mild deprotection.Incompatible with reducible functional groups (e.g., alkynes, alkenes, some nitro groups).
Fmoc Fmoc-OSu, Fmoc-ClBasic (e.g., 20% piperidine in DMF)Orthogonal to acid- and hydrogenolysis-labile groups; very mild deprotection.Labile to basic conditions, which may limit subsequent reaction choices.

Orthogonal Protection Strategies

In more complex syntheses, it may be necessary to employ an orthogonal protection strategy, where multiple protecting groups can be removed selectively in the presence of others.[6] For instance, one could protect the N4-position of this compound with a Boc group, perform a series of reactions, and then selectively deprotect the N4-amine without affecting a Cbz-protected amine elsewhere in the molecule. The combination of Boc (acid-labile), Cbz (hydrogenolysis-labile), and Fmoc (base-labile) protecting groups provides a powerful toolkit for the synthesis of complex molecules derived from this compound.

Conclusion

The selective protection of the N4-position of this compound is a critical step in the synthesis of a wide variety of pharmacologically active compounds. By understanding the inherent reactivity of the piperazine ring and choosing the appropriate protecting group—Boc, Cbz, or Fmoc—researchers can effectively mask the N4-amine while performing desired chemical transformations. The detailed protocols provided in this guide offer a starting point for the successful implementation of these protecting group strategies in a laboratory setting. Careful consideration of the stability and deprotection conditions of each group in the context of the overall synthetic plan will ensure a successful outcome.

References

  • BenchChem. (2025). A Comprehensive Technical Guide to N-Boc-Piperazine in Organic Synthesis. BenchChem.
  • BenchChem. (2025). Troubleshooting N-Boc-piperazine deprotection side reactions. BenchChem.
  • Sigma-Aldrich. Selecting Orthogonal Building Blocks. Sigma-Aldrich.
  • BenchChem. (2025).
  • Organic Chemistry Portal. Cbz-Protected Amino Groups. Organic Chemistry Portal.
  • ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?.
  • BenchChem. (2025). The Chemistry of the Fmoc Protecting Group: An In-depth Technical Guide. BenchChem.
  • Organic Chemistry Portal. (2022). Cbz-Protected Amino Groups. [Link]

  • RSC Publishing. (2020).
  • MDPI. (2021).
  • PubMed Central (PMC). (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PMC.
  • PubChem. (2S)-2-Isopropylpiperazine, N1-BOC protected. [Link]

  • Organic Chemistry Portal. Protecting Groups. [Link]

  • PubChem. tert-Butyl piperazine-1-carboxylate. [Link]

  • Boc-Sciences. (2024).
  • PubMed Central (PMC). (2018).
  • Google Patents. (2019). CN106543107B - A kind of synthetic method of 1 BOC piperazines.
  • Google Patents. (2019). CN108558792B - Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
  • ResearchGate. (2025). An Orthogonal Protection Strategy for the Synthesis of 2-Substituted Piperazines.
  • NIH. (2020).
  • ResearchGate. (2025). Selective Deprotection of Isopropyl Esters, Carbamates and Carbonates with Aluminum Chloride.
  • ACS Publications. (2025). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines.
  • BenchChem. (2025). A Comprehensive Technical Guide to N-Boc-Piperazine in Organic Synthesis. BenchChem.

Sources

Application Notes and Protocols: Isopropyl Piperazine-1-Carboxylate as a Strategic Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperazine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in clinically successful drugs.[1][2] Its unique combination of physicochemical and structural properties—including improved aqueous solubility, conformational rigidity, and two distinct points for chemical modification—makes it an invaluable tool for optimizing both pharmacokinetic and pharmacodynamic profiles.[2][3] This guide focuses on a particularly strategic building block: isopropyl piperazine-1-carboxylate. The isopropyl carbamate serves as a stable yet readily cleavable protecting group for one nitrogen atom, leaving the second nitrogen available for a multitude of synthetic transformations. This application note provides an in-depth overview of the synthesis, derivatization, and application of this versatile scaffold, complete with detailed experimental protocols and analytical validation workflows for researchers in drug discovery.

Part 1: Foundational Chemistry and Synthetic Utility

The strategic value of this compound lies in its controlled, sequential functionalization. This section details the synthesis of the core scaffold and the key derivatization reactions that enable the construction of diverse chemical libraries.

Core Synthesis: Preparation of this compound

The most direct and widely used method for synthesizing the title compound is the reaction of an excess of piperazine with isopropyl chloroformate. Using an excess of piperazine serves both as the reactant and the base to quench the HCl byproduct, though an external base is often preferred for cleaner reactions and better yields.

Protocol 1: Synthesis of this compound

Objective: To synthesize and purify this compound as a mono-protected scaffold.

Materials:

  • Piperazine

  • Isopropyl chloroformate

  • Dichloromethane (DCM)

  • Triethylamine (TEA) or saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Deionized water & Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

Procedure:

  • Reaction Setup: In a 3-neck round-bottom flask under a nitrogen atmosphere, dissolve piperazine (2.0 eq) in dichloromethane (approx. 0.5 M).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Slowly add isopropyl chloroformate (1.0 eq) dropwise via an addition funnel over 30-45 minutes. Causality Note: Slow addition is critical to control the exotherm of the reaction and prevent the formation of the di-substituted byproduct.

  • Reaction: Allow the mixture to warm to room temperature and stir for 3-5 hours.

  • Monitoring: Track the consumption of the chloroformate starting material using Thin Layer Chromatography (TLC) (e.g., 10% Methanol in DCM with 1% NH₄OH).

  • Work-up:

    • Quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with DCM.

    • Combine the organic layers and wash sequentially with water and then brine. Trustworthiness Note: This washing sequence removes the base, piperazine hydrochloride salt, and residual water, ensuring a cleaner crude product.

  • Drying & Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: The resulting oil is often pure enough for subsequent steps. If necessary, purify via silica gel column chromatography.

Synthetic Workflow Diagram

cluster_synthesis Synthesis of this compound start Dissolve Piperazine in DCM cool Cool to 0 °C start->cool add Add Isopropyl Chloroformate (slowly) cool->add react Stir at RT (3-5h) add->react monitor Monitor by TLC react->monitor workup Aqueous Workup (Wash with H₂O, Brine) monitor->workup dry Dry (MgSO₄) & Concentrate workup->dry product Isopropyl Piperazine- 1-Carboxylate dry->product

Caption: Workflow for the synthesis of the mono-protected piperazine scaffold.

Key Derivatization Strategies

The free secondary amine (N-4) of the scaffold is a versatile nucleophile, enabling a vast array of transformations to build molecular complexity.

1.2.1. N-Arylation via Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction is a powerful method for forming C-N bonds with aryl or heteroaryl halides, a common motif in kinase and GPCR inhibitors.[1]

Protocol 2: Buchwald-Hartwig N-Arylation

  • Setup: To an oven-dried Schlenk tube, add the aryl halide (1.0 eq), this compound (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., Xantphos, 4-10 mol%), and a base (e.g., Cs₂CO₃, 2.0 eq).

  • Inert Atmosphere: Seal the tube, evacuate, and backfill with argon or nitrogen (repeat 3 times).

  • Reaction: Add anhydrous solvent (e.g., dioxane or toluene) and heat the reaction to 80-110 °C until completion (monitor by LC-MS).

  • Work-up: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium residues. Concentrate the filtrate and purify by column chromatography.

1.2.2. N-Alkylation via Reductive Amination

This robust reaction introduces alkyl groups by forming an iminium ion with an aldehyde or ketone, which is then reduced in situ.

Protocol 3: Reductive Amination

  • Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in a solvent like 1,2-dichloroethane (DCE) or methanol.

  • Imine Formation: Stir for 30 minutes. A catalytic amount of acetic acid can be added to facilitate iminium ion formation.

  • Reduction: Add a mild reducing agent like sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise. Expertise Note: STAB is preferred over stronger agents like NaBH₄ as it is less reactive towards the carbonyl starting material and more selective for the iminium ion.

  • Reaction: Stir at room temperature for 2-12 hours until complete (monitor by LC-MS).

  • Work-up: Quench with saturated aqueous NaHCO₃. Extract with DCM, dry the combined organic layers, concentrate, and purify by column chromatography.

1.2.3. Acylation via Amide Bond Formation

Coupling with carboxylic acids is fundamental for introducing diverse side chains and modulating hydrogen bonding capabilities.

Protocol 4: Amide Coupling with HATU

  • Activation: In a flask, dissolve the carboxylic acid (1.0 eq), HATU (1.1 eq), and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2.0 eq) in anhydrous DMF. Stir for 10 minutes to form the activated ester.

  • Coupling: Add this compound (1.2 eq) to the mixture.

  • Reaction: Stir at room temperature for 1-4 hours until complete (monitor by LC-MS).

  • Work-up: Dilute with ethyl acetate and wash with water and brine to remove DMF and excess reagents. Dry, concentrate, and purify by column chromatography.

Scaffold Derivatization Pathways

cluster_reactions Key Derivatization Reactions Scaffold This compound Arylation Buchwald-Hartwig N-Arylation Scaffold->Arylation ReductiveAmination Reductive Amination Scaffold->ReductiveAmination AmideCoupling Amide Coupling Scaffold->AmideCoupling ArylProduct N-Aryl Piperazine Derivative Arylation->ArylProduct AlkylProduct N-Alkyl Piperazine Derivative ReductiveAmination->AlkylProduct AmideProduct N-Acyl Piperazine Derivative AmideCoupling->AmideProduct ArylHalide Aryl/Heteroaryl Halide ArylHalide->Arylation AldehydeKetone Aldehyde or Ketone AldehydeKetone->ReductiveAmination CarboxylicAcid Carboxylic Acid + Coupling Agent CarboxylicAcid->AmideCoupling

Caption: Major synthetic routes for diversifying the piperazine scaffold.

Part 2: Application in Target-Oriented Drug Discovery

The derivatized scaffolds from Part 1 serve as intermediates in the synthesis of compounds aimed at various biological targets.

  • Kinase Inhibitors: Many kinase inhibitors utilize a 1,4-disubstituted piperazine. The N-1 nitrogen often connects to a hinge-binding heterocycle (introduced via N-arylation), while the N-4 nitrogen is attached to a solubilizing group or a moiety that probes a solvent-exposed region (introduced via reductive amination or acylation).[1]

  • Central Nervous System (CNS) Agents: The piperazine scaffold is a classic pharmacophore for GPCR ligands, including dopaminergic and serotonergic agents.[4] Its basicity ensures protonation at physiological pH, which is often crucial for interaction with acidic residues (e.g., Aspartate) in the receptor binding pocket.

  • Antiviral/Antibacterial Agents: The piperazine ring can act as a rigid linker to correctly orient pharmacophoric groups for optimal target engagement. Its ability to improve solubility and cell permeability is also highly advantageous in developing agents against infectious diseases.[5]

Part 3: Analytical Characterization & Quality Control

Ensuring the identity and purity of each intermediate and final compound is non-negotiable for generating reliable structure-activity relationship (SAR) data. A multi-technique approach is mandatory.

Table 1: Standard Analytical Techniques for Characterization

TechniquePrimary PurposeInformation Gained
¹H and ¹³C NMR Spectroscopy Structural Elucidation & VerificationConfirms the covalent structure, proton/carbon environments, and successful addition of new functional groups.
LC-MS (Liquid Chromatography-Mass Spectrometry) Purity Assessment & Mass VerificationProvides the molecular weight of the compound and an initial assessment of purity by UV trace.
HPLC (High-Performance Liquid Chromatography) Quantitative Purity AnalysisDetermines the precise purity (e.g., >95%) of the final compound for biological testing.[6][7][8]
HRMS (High-Resolution Mass Spectrometry) Exact Mass DeterminationConfirms the elemental composition (molecular formula) of the synthesized molecule.

A Self-Validating Discovery Workflow

A robust drug discovery workflow incorporates analytical quality control at every critical stage. This ensures that downstream biological data is generated on well-characterized compounds, making the resulting SAR data trustworthy.

cluster_workflow Self-Validating Discovery Workflow Synthesis 1. Synthesis of Derivative Purification 2. Purification (Chromatography) Synthesis->Purification Characterization 3. Full Characterization (NMR, LC-MS, HRMS) Purification->Characterization PurityCheck 4. Purity > 95%? Characterization->PurityCheck BiologicalAssay 5. Biological Screening & Data Generation PurityCheck->BiologicalAssay  Yes Repurify Re-purify or Re-synthesize PurityCheck->Repurify  No SAR 6. SAR Analysis & Next-Gen Design BiologicalAssay->SAR Repurify->Purification

Caption: A closed-loop workflow ensuring compound integrity for reliable SAR.

References

  • Jadhav, S. A., et al. (2023). The medicinal chemistry of piperazines: A review. Archiv der Pharmazie, 356(5), e2200511. [Link]

  • Yadav, P., & Kumar, R. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Naturalista Campano, 28(1), 2588-2605. [Link]

  • de Oliveira, R., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 32(6), 581-596. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2015). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. JOCPR, 7(3), 941-947. [Link]

  • Romanelli, M. N., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 243. [Link]

  • Buszewski, B., et al. (2007). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Journal of Liquid Chromatography & Related Technologies, 26(13), 2211-2223. [Link]

  • Romanelli, M. N., et al. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(9), 969-984. [Link]

Sources

Application Notes and Protocols for Coupling Reactions with Isopropyl Piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Piperazine Moiety

In the landscape of modern medicinal chemistry, the piperazine scaffold stands as a privileged structure, frequently incorporated into a vast array of therapeutic agents. Its unique conformational properties and ability to engage in multiple hydrogen bonding interactions make it a cornerstone for modulating drug solubility, permeability, and target engagement. Isopropyl piperazine-1-carboxylate, with its readily cleavable protecting group and available secondary amine, serves as a versatile and economically significant building block for the synthesis of complex pharmaceutical intermediates.

This guide provides an in-depth exploration of key coupling methodologies—Buchwald-Hartwig amination, Suzuki-Miyaura cross-coupling, and amide bond formation—as they apply to derivatives of this compound. The protocols and insights presented herein are designed for researchers, scientists, and drug development professionals, aiming to bridge theoretical understanding with practical, field-proven application.

Chapter 1: Palladium-Catalyzed C-N Cross-Coupling: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a powerful tool for forging carbon-nitrogen bonds where traditional methods fall short.[1][2] This reaction is particularly effective for coupling secondary cyclic amines, such as this compound, with a wide range of aryl halides and pseudohalides.

Mechanistic Principles: A Palladium-Orchestrated Dance

The reaction proceeds through a well-established catalytic cycle, initiated by the oxidative addition of an aryl halide to a Pd(0) complex.[1][3] This is followed by the coordination of the amine, deprotonation by a base to form a palladium amido complex, and finally, reductive elimination to yield the desired N-aryl piperazine product and regenerate the active Pd(0) catalyst.[3]

Buchwald_Hartwig_Cycle cluster_legend Legend Pd(0)L2 Pd(0)L2 Oxidative Addition Complex [Ar-Pd(II)(X)L2] Pd(0)L2->Oxidative Addition Complex Ar-X Amine Coordination [Ar-Pd(II)(NHR'R'')L(X)] Oxidative Addition Complex->Amine Coordination R'R''NH Palladium Amido Complex [Ar-Pd(II)(NR'R'')L] Amine Coordination->Palladium Amido Complex Base, -H-Base+X- Coupled Product Ar-NR'R'' Palladium Amido Complex->Coupled Product Reductive Elimination Regenerated Catalyst Pd(0)L2 Palladium Amido Complex->Regenerated Catalyst Catalyst Catalyst Species Intermediate Palladium Intermediate Product Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Key Parameters for Success

The success of a Buchwald-Hartwig amination hinges on the judicious selection of several key components:

  • Palladium Precursor & Ligand: While various Pd sources can be used (e.g., Pd(OAc)₂, Pd₂(dba)₃), the choice of ligand is paramount. For coupling secondary amines like this compound, sterically hindered, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) are often required to promote the reductive elimination step and prevent the formation of undesired side products.[4]

  • Base: A strong, non-nucleophilic base is necessary to deprotonate the amine-palladium complex. Sodium tert-butoxide (NaOtBu) is a common choice, though other bases like lithium bis(trimethylsilyl)amide (LHMDS) or potassium phosphate (K₃PO₄) can be effective, depending on the substrate's sensitivity.[5]

  • Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically employed to ensure the stability of the catalytic species.

Detailed Experimental Protocol: Synthesis of Isopropyl 4-(4-methoxyphenyl)piperazine-1-carboxylate

This protocol details the coupling of this compound with 4-bromoanisole.

Reagent Table

ReagentM.W. ( g/mol )Amount (mmol)EquivalentsMass/Volume
4-Bromoanisole187.041.01.0187 mg
This compound186.251.21.2223 mg
Pd₂(dba)₃915.720.010.02 (Pd)9.2 mg
XPhos476.650.040.0419.1 mg
Sodium tert-butoxide (NaOtBu)96.101.41.4135 mg
Anhydrous Toluene---5 mL

Procedure

  • Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add 4-bromoanisole (187 mg, 1.0 mmol), Pd₂(dba)₃ (9.2 mg, 0.01 mmol), XPhos (19.1 mg, 0.04 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).

  • Inert Atmosphere: Seal the tube with a rubber septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[5]

  • Reagent Addition: Through the septum, add anhydrous toluene (5 mL), followed by this compound (223 mg, 1.2 mmol).

  • Reaction: Place the Schlenk tube in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material (4-bromoanisole) is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with additional ethyl acetate (10 mL).

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure product.

Chapter 2: Palladium-Catalyzed C-C Cross-Coupling: The Suzuki-Miyaura Reaction

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with exceptional functional group tolerance.[6][7] For our purposes, it is an ideal method for further functionalizing an N-aryl piperazine derivative, such as the product from the Buchwald-Hartwig reaction described above.

Mechanistic Principles: Building Molecular Complexity

The Suzuki coupling catalytic cycle involves three key steps: oxidative addition of the organic halide to a Pd(0) species, transmetalation of the organic group from the organoboron reagent to the palladium center (facilitated by a base), and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[6][8]

Suzuki_Miyaura_Cycle cluster_legend Legend Pd(0)L2 Pd(0)L2 Oxidative Addition Complex [R1-Pd(II)(X)L2] Pd(0)L2->Oxidative Addition Complex R1-X Transmetalation [R1-Pd(II)-R2(L2)] Oxidative Addition Complex->Transmetalation R2-B(OR)2 Base Coupled Product R1-R2 Transmetalation->Coupled Product Reductive Elimination Regenerated Catalyst Pd(0)L2 Transmetalation->Regenerated Catalyst Catalyst Catalyst Species Intermediate Palladium Intermediate Product Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Parameters for Success
  • Catalyst and Ligand: A variety of palladium sources are effective, with Pd(PPh₃)₄ and PdCl₂(dppf) being common choices. The ligand choice is critical for stabilizing the catalyst and promoting efficient coupling.[6][8]

  • Base: An inorganic base is required to activate the boronic acid for transmetalation.[6] Common choices include K₂CO₃, Cs₂CO₃, and K₃PO₄.

  • Solvent System: The reaction often benefits from a two-phase solvent system, such as toluene/water or dioxane/water, which can enhance reaction rates.[6]

Detailed Experimental Protocol: A Representative Suzuki Coupling

This protocol describes the coupling of an N-aryl piperazine bromide with an arylboronic acid.

Reagent Table

ReagentM.W. ( g/mol )Amount (mmol)EquivalentsMass/Volume
Isopropyl 4-(4-bromophenyl)piperazine-1-carboxylate355.251.01.0355 mg
(4-Methylphenyl)boronic acid135.961.21.2163 mg
PdCl₂(dppf)·CH₂Cl₂ adduct816.640.030.0324.5 mg
Potassium Carbonate (K₂CO₃)138.212.02.0276 mg
1,4-Dioxane---5 mL
Water---1 mL

Procedure

  • Reaction Setup: In a round-bottom flask, combine the N-aryl piperazine bromide (355 mg, 1.0 mmol), (4-methylphenyl)boronic acid (163 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).

  • Catalyst Addition: Add the palladium catalyst, PdCl₂(dppf)·CH₂Cl₂ (24.5 mg, 0.03 mmol), to the flask.

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Solvent Addition: Add 1,4-dioxane (5 mL) and water (1 mL) to the reaction mixture.

  • Reaction: Stir the mixture at 80-90 °C under the inert atmosphere.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.[6]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.[6]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[6]

  • Purification: Purify the crude product by column chromatography on silica gel.[6]

Chapter 3: Amide Bond Formation

Amide coupling is arguably the most frequently performed reaction in medicinal chemistry.[9] For this compound, this typically involves acylation of the secondary amine.

Mechanistic Principles: Activating the Carboxyl Group

Direct condensation of a carboxylic acid and an amine is generally unfavorable. Therefore, coupling reagents are used to convert the carboxylic acid's hydroxyl group into a better leaving group, forming a highly reactive intermediate (e.g., an active ester) that is readily attacked by the amine nucleophile.[9][10] Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-Hydroxybenzotriazole (HOBt) are commonly used. The reaction with EDC forms a reactive O-acylisourea intermediate, which can then react with HOBt to form an HOBt active ester. This ester then reacts with the amine to form the amide bond.[11][12]

Detailed Experimental Protocol: EDC/HOBt Coupling

This protocol outlines a standard procedure for coupling a generic carboxylic acid (R-COOH) with this compound.

Reagent Table

ReagentM.W. ( g/mol )Amount (mmol)EquivalentsMass/Volume
Carboxylic Acid (R-COOH)Varies1.01.0-
This compound186.251.11.1205 mg
EDC·HCl191.701.21.2230 mg
HOBt135.121.21.2162 mg
Diisopropylethylamine (DIPEA)129.242.52.50.44 mL
Anhydrous DMF or DCM---5 mL

Procedure

  • Reaction Setup: In a round-bottom flask, dissolve the carboxylic acid (1.0 mmol) in anhydrous DMF or DCM (5 mL).

  • Reagent Addition: Add this compound (205 mg, 1.1 mmol), HOBt (162 mg, 1.2 mmol), and DIPEA (0.44 mL, 2.5 mmol) to the solution.

  • Activation: Cool the mixture to 0 °C in an ice bath. Add EDC·HCl (230 mg, 1.2 mmol) portion-wise over 5 minutes.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature overnight.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with ethyl acetate (30 mL). Wash successively with 5% aqueous HCl (or 10% citric acid), saturated aqueous NaHCO₃, water, and brine.[13]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Chapter 4: Safety, Handling, and Purification

Safe Handling of Reagents
  • Palladium Catalysts: Palladium on carbon can be pyrophoric when dry and exposed to air.[14][15] It should be handled under an inert atmosphere (e.g., argon) and never added to an organic solvent in the presence of air.[14][15] Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[16][17]

  • Organoboron Compounds: Boronic acids and their derivatives can be irritants. Avoid inhalation of dust and contact with skin and eyes.[18][19] Handle in a well-ventilated area or fume hood.[20]

  • Bases: Strong bases like NaOtBu are corrosive and moisture-sensitive. Handle in a glovebox or under an inert atmosphere.

General Purification Strategies
  • Chromatography: Flash column chromatography on silica gel is the most common method for purifying the products of these coupling reactions. The polarity of the eluent can be adjusted based on the polarity of the product.

  • Crystallization: If the product is a stable solid, crystallization from a suitable solvent system can be an effective purification method.

  • Acid-Base Extraction: The basic nature of the piperazine ring can be exploited for purification. The crude product can be dissolved in an organic solvent and washed with dilute acid to extract the basic product into the aqueous layer. The aqueous layer is then basified, and the product is re-extracted into an organic solvent. This can be an effective way to remove non-basic impurities.

Conclusion

This compound is a powerful and versatile building block in the synthetic chemist's toolbox. A thorough understanding of the mechanistic nuances and practical considerations of key coupling reactions, such as the Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and amide bond formation, is essential for its effective utilization. By carefully selecting catalysts, ligands, bases, and reaction conditions, researchers can efficiently construct complex molecular architectures en route to novel therapeutic agents. The protocols provided in this guide serve as a robust starting point for developing and optimizing these critical transformations.

References

  • Honrel. (2025, February 27).
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt).
  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
  • Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI.
  • National Research Council. (n.d.). LCSS: PALLADIUM ON CARBON.
  • Suzhou Honda Chemical Co., Ltd. (2024, September 30).
  • ChemSpider Synthetic Pages. (n.d.).
  • BenchChem. (2025).
  • National Institutes of Health. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.
  • ChemTalk. (n.d.).
  • ChemicalBook. (2025, November 15).
  • LEAPCHEM. (2025, December 16). What are the safety precautions when handling borane?
  • Sigma-Aldrich. (n.d.).
  • National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
  • Vineeth Precious Catalysts Pvt. Ltd. (n.d.). Safety, Storage, Shelf Life, Handling and Disposal.
  • Google. (n.d.). Cross-Coupling Reactions Guide.
  • Chemistry LibreTexts. (2023, June 30).
  • Wikipedia. (n.d.). Cross-coupling reaction. Retrieved from [Link]

  • ESPI Metals. (n.d.).
  • ResearchGate. (n.d.).
  • Luxembourg Bio Technologies. (n.d.). Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings.
  • The University of Groningen research portal. (n.d.).
  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • OSTI.gov. (n.d.).
  • KingProlly. (2025, July 30). What precautions are needed when handling boron III oxide?
  • The Royal Society of Chemistry. (n.d.).
  • BenchChem. (2025). Technical Support Center: Purification of Piperazine-Containing Compounds.
  • YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
  • The Royal Society of Chemistry. (n.d.). Supporting Information Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot.
  • PubMed Central. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • BenchChem. (2025).
  • SciSpace. (2015, November 23).
  • Organic Chemistry Division, Indian Institute of Chemical Technology. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • National Institutes of Health. (n.d.).
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • American Chemical Society. (2025, August 7). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.
  • Sigma-Aldrich. (2024, October 7).
  • ResearchGate. (n.d.). Applied Suzuki Cross-Coupling Reaction for the Syntheses of Biologically Active Compounds.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • MDPI. (2022, December 27). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry.
  • HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances.

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Application Notes and Protocols for the Use of Isopropyl piperazine-1-carboxylate in the Preparation of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Piperazine Moiety in Kinase Inhibitor Design

Protein kinases are a large family of enzymes that play a central role in cellular signal transduction. Their dysregulation is a hallmark of many diseases, particularly cancer, making them one of the most important classes of drug targets.[1] Small molecule kinase inhibitors have revolutionized the treatment of various malignancies. Within the medicinal chemist's toolkit, the piperazine ring is considered a "privileged scaffold".[2][3] Its frequent incorporation into kinase inhibitors is due to a combination of favorable physicochemical properties and synthetic tractability.[3][4]

The piperazine moiety often serves as a key linker, connecting different pharmacophoric elements of the inhibitor.[4] Its basic nitrogen atoms can be crucial for aqueous solubility and can form key hydrogen bond interactions within the ATP-binding pocket of kinases, enhancing potency and selectivity.[5] Furthermore, the piperazine scaffold allows for straightforward derivatization at its two nitrogen atoms, enabling the systematic exploration of the structure-activity relationship (SAR) to optimize drug-like properties.[6]

Isopropyl piperazine-1-carboxylate, and its close analog tert-butyl piperazine-1-carboxylate, are versatile building blocks for introducing the piperazine motif. The carboxylate group serves as a protecting group for one of the nitrogen atoms, allowing for selective functionalization of the other nitrogen. This directional synthesis is critical for constructing complex kinase inhibitors. This document will provide a detailed guide on the application of such piperazine carboxylates, using the synthesis of the CDK4/6 inhibitor Palbociclib as a representative example.

Part 1: Synthesis of a Key Intermediate: tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate

A common strategy for synthesizing N-aryl piperazines is through nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination.[3][7] In the case of Palbociclib, a key intermediate is tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate.[8][9] The synthesis of this intermediate often starts from the reaction of a protected piperazine with a suitable pyridine derivative.

Experimental Protocol 1: Synthesis of tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate

This protocol describes a common method for the synthesis of the key piperazine intermediate.[8][10]

Reaction Scheme:

Reaction_Scheme_1 reagent1 2-Amino-5-iodopyridine reagents Pd2(dba)3, BINAP NaOtBu, Toluene, 100 °C reagent1->reagents reagent2 tert-Butyl piperazine-1-carboxylate reagent2->reagents product tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate reagents->product

Fig 1. Buchwald-Hartwig amination for intermediate synthesis.

Materials:

  • 2-Amino-5-iodopyridine

  • tert-Butyl piperazine-1-carboxylate (can be substituted with this compound)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Equipment:

  • Schlenk flask or other suitable reaction vessel for inert atmosphere reactions

  • Magnetic stirrer with heating plate

  • Condenser

  • Inert gas supply (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

Procedure:

  • To an oven-dried Schlenk flask, add 2-amino-5-iodopyridine (1.0 eq), tert-butyl piperazine-1-carboxylate (1.2 eq), sodium tert-butoxide (1.4 eq), Pd₂(dba)₃ (0.02 eq), and BINAP (0.03 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add anhydrous toluene (10 mL per mmol of 2-amino-5-iodopyridine) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired product, tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate.[11][12]

Part 2: Final Kinase Inhibitor Synthesis - Preparation of Palbociclib

The final step in the synthesis of Palbociclib involves the coupling of the piperazine-containing intermediate with the core pyrimidine structure of the molecule. This is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction where the amino group of the piperazine intermediate displaces a leaving group on the pyrimidine ring.[8]

Experimental Protocol 2: Synthesis of Palbociclib

This protocol outlines the final coupling and deprotection steps to yield Palbociclib.[13]

Reaction Scheme:

Reaction_Scheme_2 intermediate tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate step1_reagents DIPEA, n-Butanol 120 °C intermediate->step1_reagents core 6-acetyl-2-chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one core->step1_reagents coupled_product Boc-Protected Palbociclib step2_reagents HCl, 1,4-Dioxane coupled_product->step2_reagents palbociclib Palbociclib step1_reagents->coupled_product step2_reagents->palbociclib

Fig 2. Final coupling and deprotection steps for Palbociclib synthesis.

Materials:

  • tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate (from Protocol 1)

  • 6-acetyl-2-chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one

  • N,N-Diisopropylethylamine (DIPEA)

  • n-Butanol

  • Hydrochloric acid solution in 1,4-dioxane (e.g., 4M)

  • Diethyl ether

  • Standard laboratory glassware for reaction, workup, and filtration

Equipment:

  • Reaction flask with condenser and magnetic stirrer

  • Heating mantle or oil bath

  • Inert gas supply (optional, but recommended)

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • To a reaction flask, add 6-acetyl-2-chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one (1.0 eq), tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate (1.1 eq), and n-butanol.

  • Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) to the mixture.

  • Heat the reaction mixture to 120 °C and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction mixture, which may result in the precipitation of the Boc-protected product.

  • Isolate the solid by filtration, wash with a suitable solvent like diethyl ether, and dry.

  • Suspend the dried intermediate in 1,4-dioxane.

  • Add a solution of hydrochloric acid in 1,4-dioxane (excess, e.g., 5-10 eq) and stir the mixture at room temperature.

  • Monitor the deprotection reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, the Palbociclib hydrochloride salt will precipitate.

  • Isolate the final product by filtration, wash with diethyl ether, and dry under vacuum.[14]

Table 1: Summary of Key Reaction Parameters for Palbociclib Synthesis

StepReaction TypeKey ReagentsSolventTemperature (°C)
Intermediate Synthesis Buchwald-Hartwig AminationPd₂(dba)₃, BINAP, NaOtBuToluene100
Final Coupling Nucleophilic Aromatic Substitution (SNAr)DIPEAn-Butanol120
Deprotection Acid-catalyzed cleavage of Boc groupHCl1,4-DioxaneRoom Temp.

Part 3: Mechanism of Action and Relevant Signaling Pathway

Palbociclib is a highly selective, reversible inhibitor of cyclin-dependent kinases 4 and 6 (CDK4 and CDK6).[1] These kinases are key regulators of the cell cycle.

Cell Cycle Regulation by CDK4/6: In the early G1 phase of the cell cycle, CDK4 and CDK6 form active complexes with cyclin D. These complexes then phosphorylate the retinoblastoma protein (Rb).[15] Phosphorylation of Rb leads to its inactivation and the release of the E2F transcription factor. E2F then activates the transcription of genes required for the transition from the G1 to the S phase, thereby promoting cell cycle progression and cellular proliferation.[1][15]

In many cancers, the CDK4/6-cyclin D-Rb pathway is hyperactivated, leading to uncontrolled cell proliferation. Palbociclib works by inhibiting CDK4 and CDK6, preventing the phosphorylation of Rb. This maintains Rb in its active, E2F-bound state, thereby blocking the G1-S phase transition and inducing cell cycle arrest.[16]

CDK46_Pathway Mitogenic_Signals Mitogenic Signals (e.g., Growth Factors) CyclinD Cyclin D Mitogenic_Signals->CyclinD upregulates Active_Complex Cyclin D-CDK4/6 (Active Kinase) CyclinD->Active_Complex CDK46 CDK4/6 CDK46->Active_Complex Rb_E2F Rb-E2F Complex (Inactive) Active_Complex->Rb_E2F phosphorylates Rb Rb Rb E2F E2F G1_S_Transition G1-S Phase Transition (Cell Proliferation) E2F->G1_S_Transition activates transcription for pRb p-Rb (Inactive) pRb->E2F releases Palbociclib Palbociclib Palbociclib->Active_Complex inhibits

Fig 3. Simplified signaling pathway of CDK4/6 inhibition by Palbociclib.

Conclusion

This compound and its analogs are indispensable tools in the synthesis of modern kinase inhibitors. The ability to perform regioselective N-arylation, as demonstrated in the synthesis of Palbociclib, allows for the efficient construction of complex molecules with potent and selective biological activity. The protocols and principles outlined in this document provide a foundational guide for researchers in drug discovery and development, highlighting the critical role of these piperazine-based building blocks in the creation of targeted therapies.

References

Application Notes and Protocols for the Scale-Up Synthesis of Isopropyl piperazine-1-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of the Piperazine Scaffold in Modern Drug Discovery

The piperazine ring is a ubiquitous structural motif in medicinal chemistry, recognized for its significant contribution to the pharmacological profile of numerous therapeutic agents.[1][2] Its prevalence is underscored by its presence in a substantial fraction of FDA-approved drugs, where it often serves as a key pharmacophore or a versatile linker to modulate physicochemical properties such as solubility and bioavailability.[3] Isopropyl piperazine-1-carboxylate and its derivatives are valuable intermediates, with the carbamate moiety serving as a stable, neutral handle, while the secondary amine provides a reactive site for introducing molecular diversity.

The transition from laboratory-scale synthesis to industrial production of these intermediates presents significant challenges. Key among these are achieving selective mono-functionalization, managing reaction exotherms, and developing robust, scalable purification strategies that avoid costly and time-consuming chromatographic methods.[3][4] This document provides a comprehensive guide to the scale-up synthesis of this compound, followed by general protocols for its further derivatization, with a focus on process control, safety, and analytical validation.

Part 1: Synthesis of the Core Intermediate: this compound

The primary challenge in synthesizing mono-substituted piperazines is preventing the formation of the di-substituted byproduct. While laboratory methods might employ a large excess of piperazine to favor mono-substitution statistically, this approach is not atom-economical for large-scale production.[4] A more controlled and industrially viable approach involves the careful addition of the acylating agent to a solution of piperazine under rigorously controlled temperature conditions.

Mechanistic Rationale and Strategy Selection

The reaction involves the nucleophilic attack of a nitrogen atom of piperazine on the electrophilic carbonyl carbon of isopropyl chloroformate. The reaction releases a molecule of hydrochloric acid (HCl), which must be neutralized by a base to prevent the protonation and deactivation of the remaining piperazine nucleophile.

For scale-up, we select a direct acylation method with precise stoichiometric and temperature control. This avoids the additional steps of protection and deprotection (e.g., using a Boc group), thereby improving process efficiency and reducing costs, which are critical factors in industrial synthesis.[5] The piperazine starting material itself can act as the base, but for better control and to avoid complex salt mixtures, an external, non-nucleophilic base like triethylamine (TEA) is preferred.

Synthetic Workflow Overview

The following diagram illustrates the straightforward, single-step process for the synthesis of the target intermediate.

G Piperazine Piperazine (Starting Material) Reaction Controlled Acylation (0-5 °C) Piperazine->Reaction iPrCF Isopropyl Chloroformate (Acylating Agent) iPrCF->Reaction SolventBase Solvent (e.g., DCM) Base (e.g., Triethylamine) SolventBase->Reaction Workup Aqueous Work-up & Phase Separation Reaction->Workup Product This compound (Crude Product) Workup->Product Purification Purification (e.g., Vacuum Distillation) Product->Purification FinalProduct Purified Product Purification->FinalProduct

Caption: Workflow for the direct synthesis of this compound.

Detailed Scale-Up Protocol

This protocol is designed for a nominal 100g scale and can be adapted for larger production volumes.

Materials and Equipment:

  • Jacketed glass reactor (2L) with overhead stirrer, temperature probe, and addition funnel.

  • Cooling circulator.

  • Separatory funnel (2L).

  • Rotary evaporator.

  • Vacuum distillation apparatus.

  • Reagents: Piperazine (anhydrous), Isopropyl chloroformate, Triethylamine (TEA), Dichloromethane (DCM), Hydrochloric acid (1M aq.), Sodium bicarbonate solution (saturated aq.), Brine, Anhydrous magnesium sulfate.

Procedure:

  • Reactor Setup: Charge the 2L jacketed reactor with piperazine (245 g, 2.85 mol, 5.0 eq.) and dichloromethane (1 L).

  • Inerting and Cooling: Begin stirring and purge the reactor with nitrogen. Set the cooling circulator to -5 °C to cool the reactor contents to 0-2 °C.

  • Base Addition: Add triethylamine (87 mL, 0.63 mol, 1.1 eq.) to the piperazine slurry.

  • Controlled Reagent Addition: Dissolve isopropyl chloroformate (70 g, 0.57 mol, 1.0 eq.) in dichloromethane (200 mL) and charge it to the addition funnel. Add the solution dropwise to the reactor over 2-3 hours, ensuring the internal temperature does not exceed 5 °C.

    • Causality: Slow, controlled addition is paramount on a large scale to manage the reaction's exothermicity. Maintaining a low temperature minimizes the formation of the di-acylated byproduct by reducing the reaction rate and ensuring the chloroformate reacts preferentially with the vast excess of piperazine.

  • Reaction Completion: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1 hour. Monitor the reaction by TLC or HPLC until the isopropyl chloroformate is consumed.

  • Quenching and Work-up: Slowly add 500 mL of cold water to the reactor. Transfer the mixture to a 2L separatory funnel.

  • Phase Separation and Extraction: Separate the layers. Wash the organic layer sequentially with 1M HCl (2 x 250 mL) to remove excess piperazine and triethylamine hydrochloride, followed by saturated NaHCO₃ solution (250 mL), and finally brine (250 mL).

    • Expertise: The acidic wash is a critical purification step. It protonates the basic piperazine and TEA, transferring them to the aqueous layer as salts, while the desired, less basic carbamate product remains in the organic phase.[4]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Final Purification: The resulting crude oil can be purified by vacuum distillation to yield this compound as a clear liquid.

Process Parameters and Expected Outcome
ParameterValueRationale
Piperazine Stoichiometry 5.0 equivalentsCreates a high statistical probability for mono-acylation.
Base Triethylamine (1.1 eq.)Neutralizes generated HCl without consuming the valuable piperazine starting material.
Solvent Dichloromethane (DCM)Good solubility for reactants and inert under reaction conditions.
Addition Temperature 0-5 °CCritical for controlling exotherm and minimizing di-substitution.
Reaction Time 3-4 hoursTypically sufficient for complete conversion at low temperatures.
Purification Method Acid-base extraction, Vacuum DistillationAvoids chromatography, making it highly scalable and cost-effective.[4]
Expected Yield 75-85%
Expected Purity >98% (by HPLC)

Part 2: Derivatization of the this compound Core

With the core intermediate in hand, the secondary amine is now available for a wide range of functionalization reactions to build molecular complexity. Common derivatization strategies include N-alkylation (via reductive amination or substitution) and N-arylation (via Buchwald-Hartwig amination).

General Protocol: N-Alkylation via Reductive Amination

Reductive amination is a robust and widely used method for forming C-N bonds, proceeding through an intermediate iminium ion which is then reduced.

G cluster_0 Reductive Amination Workflow Core Isopropyl piperazine-1-carboxylate ImineFormation Iminium Ion Formation (Acid Catalyst, e.g., AcOH) Core->ImineFormation Aldehyde Aldehyde or Ketone (R-CHO) Aldehyde->ImineFormation Reduction In-situ Reduction ImineFormation->Reduction ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) ReducingAgent->Reduction FinalProduct N-Alkylated Derivative Reduction->FinalProduct

Caption: General workflow for N-alkylation via reductive amination.

Procedure:

  • Reactor Setup: To a reactor charged with this compound (1.0 eq.) and a suitable solvent (e.g., dichloroethane or THF), add the desired aldehyde or ketone (1.0-1.2 eq.).

  • Iminium Formation: Add a catalytic amount of acetic acid (e.g., 0.1 eq.) and stir the mixture at room temperature for 1 hour.

  • Reduction: Cool the mixture if necessary and add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.2-1.5 eq.) portion-wise.

    • Trustworthiness: NaBH(OAc)₃ is a preferred reagent for scale-up as it is milder than other hydrides, tolerant of mildly acidic conditions, and does not violently react with protic solvents, enhancing process safety.

  • Reaction Monitoring & Work-up: Stir the reaction at room temperature until completion (monitored by HPLC). Quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution. Extract the product with an organic solvent, wash, dry, and concentrate.

  • Purification: The crude product can often be purified by crystallization or by forming a suitable salt (e.g., hydrochloride) to induce crystallization.[4]

Part 3: Scale-Up and Process Safety Considerations

Translating a laboratory procedure to a large-scale manufacturing process requires a thorough evaluation of potential hazards and engineering challenges.

  • Thermal Hazard Assessment: The acylation with isopropyl chloroformate is exothermic. A Reaction Calorimetry (RC1) study is essential before scale-up to determine the heat of reaction and ensure the plant's cooling capacity is sufficient to maintain temperature control and prevent a thermal runaway.

  • Reagent Handling: Piperazine is corrosive and can cause severe skin burns and eye damage. Isopropyl chloroformate is highly flammable, corrosive, and toxic. All transfers should be conducted in a closed system under an inert atmosphere. Appropriate Personal Protective Equipment (PPE) is mandatory.

  • Pressure Management: The neutralization of HCl with triethylamine or piperazine generates heat and can increase vapor pressure. The reactor must be equipped with a pressure relief system.

  • Waste Management: The aqueous washes will contain piperazine salts and triethylamine hydrochloride. This waste stream must be characterized and disposed of in accordance with local environmental regulations.

The following diagram outlines the critical decision points for ensuring process safety during scale-up.

G Start Proposed Scale-Up Thermo Perform Reaction Calorimetry (RC1)? Start->Thermo Exothermic Reaction Reagent Review Reagent Hazards (MSDS) Start->Reagent Cooling Is Cooling Capacity Sufficient? Thermo->Cooling Proceed Proceed with Scale-Up Cooling->Proceed Yes Redesign Redesign Process (e.g., semi-batch) Cooling->Redesign No Handling Define Closed-System Handling Procedures Reagent->Handling Waste Characterize Waste Streams Handling->Waste Disposal Define Disposal Protocol Waste->Disposal Disposal->Proceed

Caption: Decision workflow for process safety management in scale-up synthesis.

Part 4: Analytical Characterization

Robust analytical methods are required to ensure the quality, purity, and identity of the synthesized this compound and its derivatives.

TechniquePurposeTypical Observations
¹H NMR Structural Elucidation & PurityConfirms the presence of isopropyl group protons (~1.2 ppm, d; ~4.9 ppm, septet) and piperazine ring protons (~2.8 ppm, t; ~3.4 ppm, t). Integration confirms stoichiometry.
¹³C NMR Structural ConfirmationConfirms the number of unique carbons, including the key carbamate carbonyl (~155 ppm).
HPLC-UV/MS Purity Assessment & IdentificationDetermines purity by peak area percentage. Mass spectrometry confirms the molecular weight of the parent ion.[6]
FTIR Functional Group IdentificationShows characteristic C=O stretch for the carbamate (~1690-1710 cm⁻¹), and N-H stretch for the secondary amine (~3300 cm⁻¹).
GC-MS Impurity ProfilingUseful for detecting volatile impurities and confirming product identity.[7]

References

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. (2021). MDPI. [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (n.d.). PubMed Central. [Link]

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020). PubMed Central. [Link]

  • Piperazine synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Method for the preparation of piperazine and its derivatives. (n.d.).
  • Process for the preparation of piperazine derivatives. (n.d.).
  • Method for preparing N-tert-butyloxycarbonylpiperazine acetic acid hydrochloride. (n.d.).
  • Method for the preparation of 4-[3-(4-cyclopropanecarbonyl- piperazine-1-carbonyl)-4-fluoro-benzyl]-2H-phthalazin-1-one. (n.d.).
  • Synthesis method of N-Boc piperazine. (n.d.).
  • A Review on Analytical Methods for Piperazine Determination. (2024). ResearchGate. [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (2025). ResearchGate. [Link]

  • Analytical Methods. (n.d.). RSC Publishing. [Link]

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Troubleshooting & Optimization

Technical Support Center: Isopropyl Piperazine-1-Carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Isopropyl Piperazine-1-carboxylate. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this crucial mono-protection procedure. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your synthesis effectively.

Introduction: The Challenge of Mono-Protection

The synthesis of this compound is a fundamental step in many multi-step synthetic routes, providing a key intermediate where one nitrogen of the piperazine ring is protected, leaving the other available for further functionalization. The reaction typically involves the acylation of piperazine with isopropyl chloroformate. While seemingly straightforward, the symmetrical nature of piperazine presents a significant challenge: achieving high selectivity for the mono-acylated product over the di-acylated byproduct. This guide addresses this and other common issues in a practical, question-and-answer format.

Core Reaction Scheme

The desired reaction is the formation of the mono-protected product. However, the remaining secondary amine on the product is still nucleophilic and can react with another equivalent of isopropyl chloroformate to form the undesired di-substituted byproduct.

Troubleshooting Guide & FAQs

Question 1: My main impurity is the di-substituted N,N'-bis(isopropoxycarbonyl)piperazine. How can I prevent its formation?

This is the most prevalent side reaction in this synthesis. The formation of the di-substituted byproduct occurs because the desired mono-protected product, this compound, still possesses a nucleophilic secondary amine that can compete with the starting piperazine for the isopropyl chloroformate reagent.

Causality: The relative rates of the first and second acylation reactions determine the product distribution. If the concentration of the mono-substituted product becomes significant relative to the starting piperazine, or if local "hot spots" of high chloroformate concentration occur, the formation of the di-substituted byproduct is favored.

Troubleshooting & Prevention Strategies:

  • Use a Large Excess of Piperazine: By using a significant excess of piperazine (typically 3-5 equivalents), you statistically favor the reaction of isopropyl chloroformate with an unreacted piperazine molecule over the mono-protected product. This is often the most effective and simplest solution.

  • Controlled Reagent Addition: Add the isopropyl chloroformate solution dropwise and slowly to a vigorously stirred solution of piperazine. This prevents localized high concentrations of the chloroformate, ensuring it is more likely to encounter an abundant piperazine molecule first.

  • Maintain Low Temperatures: Conduct the reaction at low temperatures (e.g., 0 to 5 °C). This reduces the overall reaction rate, enhancing the selectivity of the reaction by minimizing the kinetic energy that can overcome the activation barrier for the second, less-favored acylation.

  • Choice of Base: An appropriate base, such as triethylamine or potassium carbonate, is crucial to neutralize the hydrochloric acid (HCl) generated during the reaction.[1] If not neutralized, the HCl will protonate the piperazine, rendering it non-nucleophilic and effectively reducing its concentration, which can inadvertently favor di-substitution on the remaining unprotonated species.

G cluster_hcl Piperazine Piperazine (Large Excess) MonoProduct Desired Product (this compound) Piperazine->MonoProduct + IPCF (Favored Path) Chloroformate Isopropyl Chloroformate (IPCF) Chloroformate->MonoProduct DiProduct Side Product (N,N'-bis...piperazine) MonoProduct->DiProduct + IPCF (Undesired Path) HCl HCl Salt Et3N·HCl HCl->Salt Base Base (e.g., Et3N) Base->Salt Hydrolysis IPCF Isopropyl Chloroformate Decomposition Decomposition (Yield Loss) IPCF->Decomposition H2O Water (Moisture) H2O->Decomposition Products Isopropanol + CO2 + HCl Decomposition->Products Rapid Reaction

Caption: Hydrolysis pathway of Isopropyl Chloroformate leading to yield loss.

Question 3: How can I effectively monitor the reaction to know when it's optimal to stop?

Proper reaction monitoring is key to maximizing the yield of the mono-protected product and preventing the accumulation of the di-substituted byproduct.

Analytical Monitoring Techniques:

MethodPrinciple & ApplicationProsCons
TLC Tracks the disappearance of isopropyl chloroformate and the appearance of products. Piperazine requires a specific stain (e.g., ninhydrin) to be visualized.Fast, inexpensive, good for qualitative assessment.Not quantitative, piperazine can streak.
GC-MS Separates volatile components and provides mass data for identification and quantification.Excellent for identifying byproducts and quantifying components.Requires derivatization for non-volatile piperazine; sample workup needed.
HPLC Separates components based on polarity for highly accurate quantification. [2][3]Highly quantitative, reproducible, good for purity assessment.Slower than TLC, requires method development.
¹H NMR Analysis of reaction aliquots can show the ratio of starting material to products by integrating characteristic peaks.Provides structural information and quantitative ratios.Requires deuterated solvent and access to an NMR spectrometer.

Field-Proven Insight: For routine synthesis, TLC is often sufficient. A good practice is to run three lanes: piperazine starting material, co-spot (reaction mixture + starting material), and the reaction mixture. The reaction is typically stopped shortly after the limiting reagent (isopropyl chloroformate) is no longer visible by TLC (visualized with a permanganate stain).

Question 4: I have a mixture of mono- and di-substituted products. What is the most effective purification strategy?

Separating the highly polar starting material, the moderately polar mono-substituted product, and the less polar di-substituted byproduct can be challenging but is readily achieved with a proper understanding of their chemical properties.

Recommended Purification Method: Acid-Base Extraction

This method exploits the key difference between the products: the desired mono-substituted piperazine has a free, basic secondary amine, while the di-substituted byproduct does not.

Protocol Causality:

  • Dissolution: The crude reaction mixture is dissolved in an immiscible organic solvent like dichloromethane (DCM) or ethyl acetate.

  • Acidic Wash: The organic solution is washed with a dilute aqueous acid (e.g., 1M HCl). The basic mono-product and any unreacted piperazine are protonated, forming water-soluble ammonium salts that partition into the aqueous layer. The neutral di-substituted byproduct remains in the organic layer.

  • Separation: The organic layer (containing the di-substituted impurity) is separated and discarded.

  • Basification & Extraction: The aqueous layer is cooled in an ice bath and made basic (pH > 12) by the slow addition of a strong base (e.g., 2M NaOH). This deprotonates the desired mono-substituted product, regenerating its neutral, water-insoluble form.

  • Final Extraction: The now-basic aqueous layer is extracted multiple times with an organic solvent (DCM or ethyl acetate) to recover the pure mono-substituted product.

  • Drying & Concentration: The combined organic extracts are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure to yield the purified product.

Purification Crude Crude Mixture (Mono-, Di-, Piperazine) in Organic Solvent AcidWash Wash with Aqueous Acid (e.g., 1M HCl) Crude->AcidWash AqueousLayer Aqueous Layer (Protonated Mono-Product + Protonated Piperazine) AcidWash->AqueousLayer Soluble Salts OrganicLayer1 Organic Layer 1 (Di-substituted Product) AcidWash->OrganicLayer1 Neutral Compound Basify Basify with NaOH (pH > 12) AqueousLayer->Basify Extract Extract with Organic Solvent Basify->Extract OrganicLayer2 Organic Layer 2 (Pure Mono-Product) Extract->OrganicLayer2 FinalAqueous Final Aqueous Layer (Inorganic Salts) Extract->FinalAqueous

Caption: Workflow for purification via acid-base extraction.

Experimental Protocols

Protocol 1: Optimized Synthesis of this compound
  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add piperazine (4.0 eq.).

  • Dissolution: Add anhydrous dichloromethane (DCM) to create a stirrable slurry (approx. 0.5 M concentration relative to piperazine).

  • Cooling: Cool the mixture to 0 °C using an ice-water bath.

  • Reagent Preparation: In a separate dry flask, prepare a solution of isopropyl chloroformate (1.0 eq.) in anhydrous DCM.

  • Addition: Add the isopropyl chloroformate solution to the dropping funnel and add it dropwise to the cold, vigorously stirred piperazine slurry over 1-2 hours.

  • Reaction: Allow the reaction to stir at 0 °C for an additional 2 hours after the addition is complete, then warm to room temperature and stir for 4-6 hours or until TLC indicates consumption of the chloroformate.

  • Quenching: Slowly add water to quench the reaction and dissolve the piperazine hydrochloride salts.

  • Workup: Proceed directly to the acid-base extraction purification protocol described in Question 4.

Protocol 2: In-Process Reaction Monitoring by TLC
  • Plate: Use silica gel 60 F₂₅₄ plates.

  • Mobile Phase: A common eluent system is 10% Methanol in Dichloromethane with 1% Ammonium Hydroxide. (Note: The base is crucial to prevent the amine from streaking on the acidic silica).

  • Spotting: Apply small spots of the piperazine starting material, the reaction mixture, and a co-spot of both.

  • Visualization:

    • UV Light (254 nm): The product and chloroformate reagent are typically UV active.

    • Potassium Permanganate (KMnO₄) Stain: Will visualize any compound that can be oxidized.

    • Ninhydrin Stain: Will specifically stain the primary/secondary amines (piperazine and the mono-product) yellow or purple upon heating.

References

  • Poison Fact Sheet: Isopropyl Chloroformate. (n.d.). New Jersey Department of Health.
  • Saeed Al-Neaimy, U. I., Saeed, Z. F., & Shehab, S. M. (2022).
  • Isopropyl chloroform
  • Chapter: 2 Chloroformates Acute Exposure Guideline Levels. (n.d.).
  • Kralj, A., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules.
  • Analysis of piperazine drug formulations for N-nitrosamines. (1987).
  • What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? (2013).
  • Nguyen, T. H. Y., et al. (2020). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
  • Process for the preparation of piperazine carboxylic acid esters effective against schistosomiasis. (n.d.).

Sources

Technical Support Center: Isopropyl Piperazine-1-carboxylate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Isopropyl piperazine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals. Here, we address common challenges encountered during the synthesis and use of this important building block, providing in-depth, field-proven insights in a direct question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Low or No Yield of this compound

Q1: My reaction to synthesize this compound has a very low yield. What are the primary causes?

A1: Low yields in the N-alkoxycarbonylation of piperazine are common and typically stem from one of four areas: reagent quality, reaction stoichiometry, reaction conditions, or workup procedure.

  • Reagent Quality:

    • Isopropyl Chloroformate Degradation: This is the most frequent culprit. Isopropyl chloroformate is highly reactive and sensitive to moisture.[1] It readily hydrolyzes in the presence of water (even atmospheric moisture) to isopropyl alcohol, hydrochloric acid (HCl), and CO2.[2][3] This decomposition depletes your electrophile and introduces acid that can protonate the piperazine, rendering it non-nucleophilic.[4] Always use a fresh bottle or freshly distilled reagent for best results.

    • Piperazine Quality: Piperazine is hygroscopic and can absorb significant amounts of water and carbon dioxide from the air, forming hydrates and carbamates, respectively.[5] Using anhydrous piperazine is critical for achieving high yields.

  • Reaction Stoichiometry & Selectivity:

    • Di-substitution: The most significant side reaction is the formation of the di-substituted byproduct, di-isopropyl piperazine-1,4-dicarboxylate. Since piperazine has two reactive secondary amines, controlling the stoichiometry is paramount to favor mono-substitution. Reactions of piperazine with electrophiles often result in mixtures of mono-substituted, di-substituted, and unreacted starting material.[6]

    • Base Stoichiometry: A base is required to scavenge the HCl produced during the reaction. Without a sufficient amount of base, the generated HCl will protonate the unreacted piperazine, effectively taking it out of the reaction.[4][7]

  • Reaction Conditions:

    • Temperature Control: The reaction is exothermic. Adding the isopropyl chloroformate too quickly or at too high a temperature can lead to localized heating, promoting side reactions and reagent decomposition.[7] A temperature of 0 °C is typically recommended for the addition.

    • Solvent Choice: The solvent must be anhydrous. Dichloromethane (DCM) or Tetrahydrofuran (THF) are common choices. Using a non-polar solvent helps to control the reaction rate.

Issue 2: Formation of Significant Impurities

Q2: My final product is contaminated with a major byproduct that is difficult to separate. How can I identify and prevent it?

A2: The primary impurity is almost certainly the di-substituted di-isopropyl piperazine-1,4-dicarboxylate. This occurs when a second molecule of isopropyl chloroformate reacts with the remaining N-H group of your desired mono-substituted product.

Prevention Strategies:

  • Use Excess Piperazine: Employing a large excess of piperazine (3-10 equivalents) shifts the statistical probability of the reaction towards mono-substitution.[8] The electrophile is more likely to encounter a molecule of unreacted piperazine than the mono-substituted product. The downside is the subsequent difficulty in removing the excess piperazine.

  • Slow, Cooled Addition: Add the isopropyl chloroformate (as a solution in anhydrous solvent) dropwise to a cooled (0 °C) solution of piperazine and a base.[9] This maintains a low concentration of the electrophile, minimizing the chance of double addition.

  • In Situ Mono-Protonation: A clever one-pot strategy involves reacting piperazine with one equivalent of an acid to form the mono-salt. The protonated nitrogen is deactivated, directing the substitution to the free nitrogen.[10][11] This method avoids large excesses of piperazine but may require longer reaction times due to the reduced nucleophilicity of the mono-salt.[8][10]

The relationship between reactants and the formation of the desired product versus the di-substituted impurity is illustrated below.

G cluster_reactants Reactants cluster_products Potential Products Piperazine Piperazine MonoProduct Desired Product (this compound) Piperazine->MonoProduct 1 eq. iPrOCOCl iPrOCOCl Isopropyl Chloroformate iPrOCOCl->MonoProduct DiProduct Side Product (Di-isopropyl piperazine-1,4-dicarboxylate) iPrOCOCl->DiProduct MonoProduct->DiProduct +1 eq. iPrOCOCl (Undesired)

Caption: Reaction pathway showing formation of mono- and di-substituted products.

Issue 3: Difficulty in Product Purification

Q3: How can I effectively purify my this compound product?

A3: The basicity and potential water solubility of piperazine derivatives can make purification challenging.[9] The best method depends on the impurities present.

  • Removing Excess Piperazine:

    • Acid-Base Extraction: This is highly effective. Dissolve the crude reaction mixture in an organic solvent (e.g., DCM or ethyl acetate). Wash the organic layer with a dilute acidic solution (e.g., 1M HCl or citric acid). The basic piperazine and your mono-substituted product will move into the aqueous layer as their respective salts. The non-basic di-substituted byproduct will remain in the organic layer. Then, basify the aqueous layer with NaOH or Na2CO3 to pH >10 and extract your purified product back into an organic solvent.[9]

    • Distillation/Sublimation: If working on a large scale, excess piperazine can sometimes be removed by vacuum distillation or sublimation, although this can be difficult.

  • Separating Mono- and Di-substituted Products:

    • Column Chromatography: This is the most common method for separating the mono- and di-substituted products. Due to the basic nature of the product, "tailing" can occur on standard silica gel. To mitigate this, add a small amount of a basic modifier like triethylamine (0.5-1%) or ammonia (in methanol) to your eluent system (e.g., DCM/Methanol or Ethyl Acetate/Hexanes).[9]

    • Crystallization: If your product is a solid or can be converted to a solid salt (e.g., hydrochloride or citrate), crystallization can be an excellent purification method.[12][13]

Below is a decision-making workflow for troubleshooting common issues.

TroubleshootingWorkflow start Reaction Outcome low_yield Low / No Yield start->low_yield Poor Conversion impurity Significant Impurity (Di-substitution) start->impurity Multiple Spots on TLC success High Yield & Purity start->success Clean Conversion check_reagents Verify Reagent Quality - Use fresh Isopropyl Chloroformate - Use anhydrous Piperazine low_yield->check_reagents adjust_stoich Adjust Stoichiometry - Use 3-10 eq. Piperazine - Or use in-situ mono-protonation impurity->adjust_stoich check_conditions Optimize Conditions - Add Chloroformate slowly at 0 °C - Ensure anhydrous solvent check_reagents->check_conditions Reagents OK check_conditions->adjust_stoich Conditions OK purify Refine Purification - Acid/Base Extraction - Chromatography with basic modifier adjust_stoich->purify Impurity Persists

Caption: Troubleshooting decision workflow for synthesis reactions.

Key Experimental Protocols

Protocol 1: Synthesis via Excess Piperazine Method

This protocol aims to maximize mono-substitution by using a large excess of piperazine.

Materials:

  • Anhydrous Piperazine (5.0 eq)

  • Isopropyl Chloroformate (1.0 eq)

  • Triethylamine (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric Acid

  • 1M Sodium Hydroxide

  • Saturated Sodium Chloride (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Charge the flask with anhydrous piperazine (5.0 eq) and anhydrous DCM. Cool the mixture to 0 °C in an ice bath.

  • Add triethylamine (1.2 eq) to the stirred piperazine solution.

  • Dissolve isopropyl chloroformate (1.0 eq) in anhydrous DCM and add it to the dropping funnel.

  • Add the isopropyl chloroformate solution dropwise to the reaction mixture over 1-2 hours, maintaining the internal temperature at 0-5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1M HCl (this removes excess piperazine and product), water, and brine. Combine the acidic aqueous layers.

  • Cool the combined aqueous layers in an ice bath and basify to pH >10 by slowly adding 1M NaOH.

  • Extract the aqueous layer three times with DCM.

  • Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a DCM/Methanol gradient containing 1% triethylamine.

Data Summary Table

The choice of strategy for mono-N-protection involves trade-offs between yield, cost, and operational simplicity.

StrategyMolar Ratio (Piperazine:Electrophile)Typical YieldAdvantagesDisadvantages
Excess Piperazine 3:1 to 10:170-80%One-step, cost-effective.[8]Difficult removal of excess piperazine.
Mono-Protonation 1:1 (Salt:Electrophile)60-89%Good yields, one-pot synthesis.[6][8]May require longer reaction times or activation.[10]
Pre-Protection (e.g., Boc) 1:1 (Boc-Pip:Electrophile)>80% (alkylation)High selectivity, very clean reaction.[9]Multi-step process (protection/deprotection), higher cost.[14]

References

  • Poison Fact Sheet: Isopropyl Chloroformate. (n.d.). New Jersey Department of Health. Retrieved from [Link]

  • PubChem. (n.d.). Isopropyl chloroformate. National Center for Biotechnology Information. Retrieved from [Link]

  • Kevill, D. N., & D'Souza, M. J. (2009). Grunwald-Winstein Analysis - Isopropyl Chloroformate Solvolysis Revisited. Molecules, 14(3), 1030–1040. Retrieved from [Link]

  • Kevill, D. N., & D'Souza, M. J. (2009). Grunwald-Winstein Analysis - Isopropyl Chloroformate Solvolysis Revisited. PMC - NIH. Retrieved from [Link]

  • ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. Retrieved from [Link]

  • Autechem. (n.d.). Exploring Isopropyl Chloroformate: Properties, Applications, and Manufacturing. Retrieved from [Link]

  • Rochelle, G. T., et al. (2012). Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. OSTI.gov. Retrieved from [Link]

  • Pazdera, P., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed Central. Retrieved from [Link]

  • Google Patents. (1959). Purification of piperazine.
  • ResearchGate. (1987). Isopropyl chloroformate as a superior reagent for mixed anhydride generation and couplings in peptide synthesis. Retrieved from [Link]

  • MDPI. (2020). A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. Retrieved from [Link]

  • YouTube. (2021). Acylation of Amines, Part 1: with Acyl Halides. Retrieved from [Link]

  • Google Patents. (1976). Method for the preparation of piperazine derivatives.
  • ResearchGate. (2015). Direct N1-monosubstitutions of piperazine and applications of their product in syntheses. Retrieved from [Link]

  • ResearchGate. (2015). Direct N1-monosubstitution of piperazine. Retrieved from [Link]

  • MDPI. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Retrieved from [Link]

  • CAPES. (n.d.). Isopropyl chloroformate as a superior reagent for mixed anhydride generation and couplings in peptide synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Piperazine synthesis. Retrieved from [Link]

  • ResearchGate. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Retrieved from [Link]

  • Organic Chemistry Portal. (2005). Convergent and Fast Route to Piperazines via IMCR. Retrieved from [Link]

  • Google Patents. (2001). Process for preparing piperazine-substituted aliphatic carboxylates.
  • Wikipedia. (n.d.). Piperazine. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1-benzylpiperazine. Retrieved from [Link]

  • PubChem. (n.d.). 1-Isopropylpiperazine. National Center for Biotechnology Information. Retrieved from [Link]

  • Solubility of Things. (n.d.). Ethyl piperazine-1-carboxylate. Retrieved from [Link]

Sources

Technical Support Center: A Researcher's Guide to the Purification of Isopropyl piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Isopropyl piperazine-1-carboxylate. This guide is designed for researchers, chemists, and drug development professionals who are working with this versatile synthetic intermediate. Achieving high purity is paramount for the successful progression of subsequent synthetic steps and ensuring the integrity of final active pharmaceutical ingredients (APIs).

This document provides in-depth, field-proven insights into common purification challenges and offers robust, step-by-step protocols to resolve them. We will explore the causality behind experimental choices, ensuring you not only follow a protocol but also understand the chemical principles that guarantee its success.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common questions and challenges encountered during the purification of this compound.

Q1: What are the typical impurities I should expect in my crude this compound?

A1: The impurity profile of your crude product is directly linked to the synthetic route employed. A common synthesis involves the reaction of piperazine with an isopropyl acylating agent (e.g., isopropyl chloroformate). The primary impurities typically include:

  • Unreacted Piperazine: Due to its high polarity and water solubility, piperazine can be carried through initial workups.[1]

  • 1,4-bis(isopropoxycarbonyl)piperazine: This is a common byproduct resulting from the di-substitution of the piperazine ring. Its polarity is very similar to the desired product, making it a particularly challenging impurity to remove.[2]

  • Residual Solvents: Solvents used in the reaction and workup (e.g., dichloromethane, toluene, ethyl acetate) are often present.

  • Reaction Additives: Bases like triethylamine or pyridine, if used, or their corresponding salts can contaminate the crude product.

  • Degradation Products: Piperazine derivatives can degrade under certain conditions, such as high temperatures or prolonged exposure to oxygen, leading to the formation of byproducts like N-formylpiperazine or various oxidation products.[3][4]

Q2: My product, this compound, is a liquid. How can I use recrystallization for purification?

A2: You are correct; direct recrystallization of a liquid is not possible. However, you can leverage the basic nature of the secondary amine in your product to form a solid salt, which can then be purified by recrystallization.[5] The most common approach is to form the hydrochloride or diacetate salt.

  • Dissolve the crude liquid product in a suitable solvent like acetone or isopropanol.

  • Add an acid (e.g., glacial acetic acid or HCl in ether) to precipitate the corresponding salt.[6]

  • The resulting solid salt can then be recrystallized from a suitable solvent system (e.g., ethanol/ether) to remove non-basic impurities like the 1,4-disubstituted byproduct.[7]

  • After achieving the desired purity, the free base (your liquid product) can be regenerated by treating the salt with a base (e.g., NaOH or NaHCO₃) and extracting it into an organic solvent.

Q3: I'm experiencing significant peak tailing during HPLC analysis and streaking on my silica gel chromatography column. What's causing this?

A3: This is a classic issue when working with basic compounds like piperazine derivatives on standard silica gel.[5] The free secondary amine (a Lewis base) on your molecule interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong, non-specific binding leads to poor separation, streaking on TLC plates, and tailing peaks in normal-phase HPLC.

To mitigate this, you must suppress this interaction. The most common solution is to add a small amount of a competitive base, typically 0.5-1% triethylamine (TEA) , to your mobile phase (eluent). The TEA will preferentially bind to the acidic sites on the silica, allowing your compound to elute more symmetrically.

Q4: How can I efficiently remove residual, unreacted piperazine from my crude product?

A4: Unreacted piperazine is significantly more basic and water-soluble than your desired mono-protected product. An acid-base liquid-liquid extraction is the most effective method for its removal.[1]

  • Dissolve your crude product in an organic solvent like ethyl acetate or dichloromethane.

  • Wash the organic layer with a dilute acidic solution (e.g., 1M HCl or 5% citric acid solution).

  • The highly basic piperazine will be protonated to form a water-soluble salt and will partition into the aqueous layer. Your desired product, being less basic due to the electron-withdrawing carbamate group, will remain in the organic layer.

  • Follow with a wash using a weak base (e.g., saturated sodium bicarbonate solution) to remove any residual acid before drying and concentrating your product.

Q5: What analytical techniques are essential for confirming the purity and identity of my final product?

A5: A combination of techniques is necessary to ensure both the purity and structural integrity of your this compound.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for assessing purity. It can separate and quantify your main product and any related impurities.[8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities, such as residual solvents. It also provides the molecular weight of your compound and its fragmentation pattern, which aids in structural confirmation.[8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is the most powerful tool for unambiguous structure confirmation. It provides detailed information about the chemical environment of each proton and carbon atom, confirming that you have synthesized the correct isomer.

  • Fourier-Transform Infrared Spectroscopy (FTIR): A quick and effective method to confirm the presence of key functional groups, such as the N-H bond of the secondary amine and the C=O of the carbamate.[8]

Part 2: Troubleshooting Guide for Common Purification Issues

Problem / Symptom Potential Cause(s) Recommended Solution(s)
Low Purity After Column Chromatography Multiple peaks in HPLC/GC; multiple spots on TLC.1. Inappropriate Solvent System: The chosen eluent does not provide adequate separation between the product and impurities. 2. Column Overloading: Too much crude material was loaded onto the column, exceeding its separation capacity. 3. Co-elution of Impurities: An impurity (often 1,4-bis(isopropoxycarbonyl)piperazine) has a very similar polarity to the product.1. Optimize Eluent: Systematically test solvent systems using TLC. Add 0.5-1% triethylamine to your eluent to improve peak shape. Consider a gradient elution, starting with a non-polar solvent and gradually increasing polarity. 2. Reduce Sample Load: Use a larger column or load less material. A general rule is a 1:30 to 1:50 ratio of crude material to silica gel by weight. 3. Change Stationary Phase: If silica gel fails, consider using neutral alumina or switching to reverse-phase chromatography. Alternatively, use the salt formation/recrystallization technique described in the FAQ.
Significant Product Loss During Purification Final yield is much lower than expected.1. Product is Water-Soluble: Some product may be lost to the aqueous layers during acid-base extraction. 2. Irreversible Binding to Silica: Strong binding to acidic sites on the silica column prevents the elution of some product. 3. Product Volatility: Product may be lost during solvent removal under high vacuum, especially with heating.1. Back-Extraction: After an acidic wash, basify the aqueous layer and back-extract with an organic solvent to recover any lost product. 2. Use TEA in Eluent: As mentioned, adding triethylamine to the eluent will minimize strong interactions and improve recovery from the column.[5] 3. Careful Evaporation: Use a rotary evaporator with moderate temperature and vacuum. Avoid leaving the product on the evaporator for extended periods after the solvent is gone.
Product Discoloration (Turns Yellow/Brown) The final liquid product is not colorless.1. Oxidative Degradation: Piperazine derivatives can be sensitive to air oxidation, especially over time or when heated.[3] 2. Trace Acid Impurity: Residual acid from workup steps can cause slow degradation. 3. Charring on Silica: A highly active or acidic spot on the column can cause some material to decompose.1. Inert Atmosphere: Handle the material under an inert atmosphere (Nitrogen or Argon) where possible. Store the final product at 4°C, protected from light.[10] 2. Neutralize: Ensure a final wash with a mild base (e.g., saturated NaHCO₃ solution) is performed before solvent removal. 3. Use High-Quality Silica: Use chromatography-grade silica gel and consider pre-treating the column by flushing it with the initial eluent containing triethylamine.

Part 3: Key Experimental Protocols & Workflows

Workflow for Selecting a Purification Strategy

This diagram outlines a logical approach to choosing the best purification method based on the primary impurities identified in your crude sample.

purification_workflow start Analyze Crude Product (TLC, ¹H NMR, GC-MS) impurity_check What is the main impurity? start->impurity_check piperazine Unreacted Piperazine or other basic impurities impurity_check->piperazine Basic disubstituted Di-substituted byproduct or neutral impurities impurity_check->disubstituted Neutral solvents Residual Solvents impurity_check->solvents Volatile acid_base Perform Acid-Base Liquid-Liquid Extraction piperazine->acid_base column Perform Flash Column Chromatography (add 1% TEA to eluent) disubstituted->column distillation Perform Vacuum Distillation solvents->distillation purity_check Check Purity (HPLC, GC, NMR) acid_base->purity_check salt_formation Consider Salt Formation & Recrystallization column->salt_formation If co-eluting column->purity_check salt_formation->purity_check distillation->purity_check

Caption: A logical workflow for troubleshooting purification.

Protocol 1: Purification by Flash Column Chromatography

This protocol is effective for removing impurities with different polarities, such as the 1,4-disubstituted byproduct.

1. Preparation of the Eluent and Silica Slurry:

  • Based on TLC analysis, prepare an appropriate eluent system. A common starting point is a mixture of Hexanes and Ethyl Acetate (e.g., 70:30 v/v).
  • Crucially, add 1% triethylamine (TEA) to the eluent mixture to prevent peak tailing.
  • In a beaker, create a slurry of silica gel in your chosen eluent.

2. Packing the Column:

  • Secure a glass chromatography column vertically. Add a small amount of eluent, then a plug of cotton or glass wool, followed by a thin layer of sand.
  • Pour the silica slurry into the column. Use pressure (flash chromatography) to pack the bed evenly, ensuring no air bubbles are trapped.

3. Loading the Sample:

  • Dissolve your crude this compound (e.g., 1 g) in a minimal amount of dichloromethane or your eluent.
  • In a separate flask, add a small amount of silica gel (approx. 2-3 g) and your dissolved sample. Remove the solvent under vacuum to create a dry, free-flowing powder. This is known as "dry loading."
  • Carefully add the dry-loaded sample to the top of the packed silica bed.

4. Elution and Fraction Collection:

  • Carefully add the eluent to the column and begin applying pressure to move the solvent through the silica.
  • Collect fractions in test tubes. Monitor the progress of the separation by spotting fractions onto a TLC plate and visualizing under UV light and/or with a potassium permanganate stain.

5. Product Isolation:

  • Combine the fractions that contain your pure product.
  • Remove the eluent using a rotary evaporator. Be cautious with temperature to avoid degrading the product. The final product should be a clear, colorless liquid.
Protocol 2: Purification via Hydrochloride Salt Formation

This method is highly effective for removing non-basic impurities.

1. Salt Formation:

  • Dissolve the crude liquid product in a minimal amount of a solvent in which the hydrochloride salt is insoluble, such as diethyl ether or cold isopropyl alcohol.
  • Slowly, and with stirring, add a solution of 2M HCl in diethyl ether dropwise.
  • A white precipitate of this compound hydrochloride should form immediately. Continue adding the HCl solution until no more precipitate is observed.

2. Isolation and Washing of the Salt:

  • Collect the solid salt by vacuum filtration.[7]
  • Wash the collected solid with a small amount of cold diethyl ether to remove any soluble impurities.
  • Dry the salt under vacuum.

3. Recrystallization of the Salt:

  • Dissolve the crude salt in a minimum amount of a hot solvent, such as ethanol or methanol.
  • Slowly add a co-solvent in which the salt is less soluble (e.g., diethyl ether or ethyl acetate) until the solution becomes slightly cloudy. Add a drop or two of the hot solvent to redissolve the solid.[11]
  • Allow the solution to cool slowly to room temperature, then in an ice bath, to form pure crystals.
  • Collect the purified crystals by vacuum filtration and dry them thoroughly.

4. Regeneration of the Free Base:

  • Dissolve the purified salt in water.
  • Cool the solution in an ice bath and slowly add a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute NaOH solution until the pH is basic (>9).
  • Extract the aqueous layer three times with an organic solvent (e.g., dichloromethane or ethyl acetate).
  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified liquid product.

References

  • Benchchem. (2025). Technical Support Center: Purification of Piperazine-Containing Compounds. Benchchem.
  • Various Authors. (2013). How to extract/isolate piperazine from water without distillation? ResearchGate. Available at: [Link]

  • Plantza, A. Z., Wu, Y., & Rochelle, G. T. (n.d.). Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. OSTI.gov. Available at: [Link]

  • Google Patents. (1969). Recovery and purification of piperazine.
  • Google Patents. (2016). Method for extraction and derivatization of piperazine residues in tissue of fowls and pigs.
  • University of California, Los Angeles. (n.d.). Recrystallization - Single Solvent. UCLA Chemistry and Biochemistry. Available at: [Link]

  • Google Patents. (2014). Separation method of piperazine.
  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. Available at: [Link]

  • Kavran, M., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed Central. Available at: [Link]

  • Adamowicz, P., & Kała, M. (2012). Determination of piperazine derivatives in “Legal Highs”. ResearchGate. Available at: [Link]

  • Freeman, S. A. (2011). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. The University of Texas at Austin. Available at: [Link]

  • Biotech Spain. (2023). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Available at: [Link]

  • Chokshi, C., et al. (2018). Stability of Synthetic Piperazines in Human Whole Blood. PubMed. Available at: [Link]

  • Aronu, U. E., et al. (2021). Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. ScienceDirect. Available at: [Link]

  • Foth, P. J., & Nagy, Z. K. (2017). Recrystallization of Active Pharmaceutical Ingredients. SciSpace. Available at: [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Available at: [Link]

  • Organic Chemistry Lab. (2020). Wittig Reaction Experiment Part 3: Recrystallization and Melting Point. YouTube. Available at: [Link]

  • McClintic, P. D., et al. (2003). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Al-Sabawi, O. I., & Al-Araji, S. M. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences. Available at: [Link]

  • Risley, D. S., & Peterson, J. A. (2009). Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection. ResearchGate. Available at: [Link]

  • Google Patents. (1959). Purification of piperazine.

Sources

Technical Support Center: Isopropyl Piperazine-1-Carboxylate Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing amide coupling reactions involving Isopropyl piperazine-1-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate common challenges and improve reaction yields and product purity. As Senior Application Scientists, we have structured this guide to provide not just protocols, but the underlying chemical logic to empower you to make informed decisions in your experiments.

Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the coupling of this compound with carboxylic acids.

Q1: My reaction yield is consistently low. What are the most likely causes?

Low yield is a multifaceted problem that can stem from several factors, ranging from reagent quality to reaction conditions. The most common culprits are:

  • Inefficient Carboxylic Acid Activation: The first step of the reaction is the activation of the carboxylic acid by a coupling reagent. If this step is slow or incomplete, the subsequent nucleophilic attack by the piperazine will be inefficient. This can be due to an inappropriate or deactivated coupling reagent.

  • Poor Reagent Solubility: All reactants, especially the carboxylic acid and the piperazine derivative, must be fully dissolved in the chosen solvent for the reaction to proceed efficiently.[1]

  • Suboptimal Stoichiometry: Using incorrect ratios of reactants is a frequent cause of low yields. Typically, a slight excess (1.1-1.5 equivalents) of the coupling reagent and base relative to the limiting reagent is recommended to drive the reaction to completion.[1]

  • Deactivated Coupling Reagent: Many coupling reagents are sensitive to moisture and can degrade over time if not stored properly.[1] Always use fresh, high-quality reagents and store them in a desiccator under an inert atmosphere.

  • Competing Side Reactions: The formation of byproducts consumes your starting materials and complicates purification, leading to lower isolated yields.

Q2: Which coupling reagents are most effective for this compound?

The choice of coupling reagent is critical and depends on the steric hindrance and electronic properties of your carboxylic acid.[2] this compound is a secondary amine, and while reasonably nucleophilic, it can be considered somewhat sterically bulky.

  • For Standard Couplings: Carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), used in conjunction with an additive like HOBt (1-hydroxybenzotriazole), are a cost-effective and reliable choice. The major advantage of EDC is that its urea byproduct is water-soluble, greatly simplifying purification.[2][3][4]

  • For Challenging or Hindered Couplings: For sterically demanding or electron-deficient carboxylic acids, more potent reagents are required.

    • Uronium/Aminium Reagents (HATU, HBTU): These reagents are highly efficient, leading to faster reaction times and higher yields.[2][3] HATU is often preferred over HBTU as it is known to suppress epimerization more effectively.[3]

    • Phosphonium Reagents (PyBOP): (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate is another powerful reagent that is particularly useful for avoiding a specific side reaction known as guanidinylation, which can occur with HATU/HBTU.[1][2][3]

Q3: I'm observing a major byproduct that is difficult to remove. What could it be?

Byproduct formation is a common challenge in amide coupling. The identity of the byproduct often points directly to the problem.

  • N-Acylurea Byproduct: If you are using a carbodiimide reagent (like DCC or EDC) without an additive, the highly reactive O-acylisourea intermediate can rearrange into a very stable and often difficult-to-remove N-acylurea.[5][6]

    • Solution: The addition of HOBt or HOAt intercepts the O-acylisourea to form an active ester, which is less prone to rearrangement and more reactive towards the amine, thus minimizing N-acylurea formation.[1]

  • Guanidinylation of the Amine: When using uronium/aminium reagents like HATU or HBTU, the piperazine amine can react directly with the coupling reagent itself.[6] This forms a guanidinium species, capping the amine and preventing it from participating in the desired amide bond formation.

    • Solution: This side reaction can be minimized by controlling the order of addition. Pre-activating the carboxylic acid with the coupling reagent for a short period (1-5 minutes) before adding the amine is a common strategy. Alternatively, phosphonium reagents like PyBOP do not cause this side reaction.[1]

Q4: How can I minimize epimerization when coupling a chiral carboxylic acid?

Epimerization, the loss of stereochemical integrity at the carbon alpha to the carbonyl group, is a critical concern in pharmaceutical synthesis, as it can lead to inactive or even harmful stereoisomers.[7]

The primary mechanism involves the formation of a 5(4H)-oxazolone intermediate. The proton on the chiral alpha-carbon of this ring is acidic and can be easily removed by a base, leading to a loss of stereochemistry.[8][9]

Strategies to Minimize Epimerization:

  • Use Additives: Additives like HOBt and, more effectively, HOAt (1-hydroxy-7-azabenzotriazole) are essential. They act as nucleophiles that trap the activated acid, forming active esters that are more reactive towards the amine and less prone to cyclizing into the problematic oxazolone.[9]

  • Select the Right Coupling Reagent: Reagents like HATU and COMU are specifically designed to have low epimerization potential.[1][2]

  • Control the Base: Use weaker, sterically hindered bases like N-methylmorpholine (NMM) or sym-collidine instead of stronger bases like DIPEA or triethylamine, as stronger bases can more readily abstract the alpha-proton.[2]

  • Maintain Low Temperatures: Perform the reaction at low temperatures (e.g., starting at 0 °C). The rate of epimerization is significantly reduced at lower temperatures.[1][9]

  • Minimize Pre-activation Time: Allowing the activated carboxylic acid to sit for extended periods before the amine is added increases the chance of oxazolone formation.[9]

Visualizing the Process

Amide Coupling General Mechanism

The diagram below illustrates the fundamental two-step process of amide bond formation: activation of the carboxylic acid followed by nucleophilic attack from the amine.

G cluster_0 Step 1: Carboxylic Acid Activation cluster_1 Step 2: Nucleophilic Attack Acid R-COOH (Carboxylic Acid) Activated R-CO-X (Activated Intermediate) Acid->Activated + Reagent Coupling Reagent (e.g., EDC, HATU) Piperazine This compound Activated->Piperazine Reaction Product Final Amide Product Piperazine->Product +

Caption: General workflow for amide bond formation.

Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving specific experimental issues.

Symptom Potential Cause(s) Recommended Solution(s)
No reaction; only starting materials recovered 1. Deactivated Coupling Reagent: Reagent has degraded due to moisture or age.1. Use a fresh bottle of coupling reagent. Store reagents under an inert atmosphere in a desiccator.[1]
2. Poor Solubility: One or more reactants are not fully dissolved.2. Ensure a homogenous solution. Try a different solvent (e.g., switch from DCM to DMF) or gently warm the mixture before adding the coupling reagent.
3. Incorrect pH/Base: Insufficient or incorrect base used, especially with uronium/phosphonium reagents.3. Ensure at least 2 equivalents of a non-nucleophilic base like DIPEA or NMM are used with HATU/PyBOP.
Reaction is slow or stalls 1. Steric Hindrance: The carboxylic acid or amine is sterically bulky, slowing the reaction.1. Switch to a more powerful coupling reagent like HATU or PyBOP.[2][3]
2. Low Reaction Temperature: The reaction requires more thermal energy to proceed.2. While low temperatures are good for minimizing side reactions, a sluggish reaction may benefit from slowly warming to room temperature. Monitor by TLC/LC-MS.[1]
Multiple spots on TLC; difficult purification 1. Epimerization: A chiral acid is losing its stereochemical purity.1. Implement strategies to minimize epimerization: use HATU/HOAt, run the reaction at 0 °C, and use a weaker base.[9]
2. Side Product Formation: N-acylurea or guanidinylation byproducts are forming.2. For carbodiimides, add HOBt.[1] For HATU, pre-activate the acid or switch to PyBOP.[1]
3. Hydrolysis of Activated Intermediate: Presence of water in the reaction mixture.3. Use anhydrous solvents and reagents. Run the reaction under an inert atmosphere (Nitrogen or Argon).
Product is contaminated with urea byproduct 1. Using DCC: The dicyclohexylurea (DCU) byproduct from DCC is notoriously difficult to remove due to its low solubility in many organic solvents.[2][3]1. Switch to EDC, whose urea byproduct is water-soluble and can be removed with an aqueous wash.[2] If DCC must be used, filtration is the primary removal method, but some may remain soluble.
Troubleshooting Workflow

Use this decision tree to navigate from a failed or low-yielding reaction to a viable solution.

G Start Reaction Yield is Low Check_Reagents Are reagents fresh & anhydrous? Start->Check_Reagents Check_Solubility Are all components fully dissolved? Check_Reagents->Check_Solubility Yes Sol_Reagents Use fresh reagents. Store in desiccator. Check_Reagents->Sol_Reagents No Check_Side_Reactions Byproducts observed on TLC/LCMS? Check_Solubility->Check_Side_Reactions Yes Sol_Solubility Change solvent (e.g., DCM -> DMF). Slightly warm mixture. Check_Solubility->Sol_Solubility No Check_Conditions Is the coupling partner hindered? Check_Side_Reactions->Check_Conditions No Sol_Side_Reactions Add HOBt/HOAt. Optimize reagent stoichiometry & addition order. Check_Side_Reactions->Sol_Side_Reactions Yes Sol_Conditions Switch to stronger reagent (HATU/PyBOP). Increase temperature cautiously. Check_Conditions->Sol_Conditions Yes Success Improved Yield Check_Conditions->Success No Sol_Reagents->Success Sol_Solubility->Success Sol_Side_Reactions->Success Sol_Conditions->Success

Caption: A decision tree for troubleshooting low-yield reactions.

Experimental Protocols

Here are two detailed, field-proven protocols for coupling this compound.

Protocol 1: Standard EDC/HOBt Mediated Coupling

This method is a reliable starting point for most non-hindered carboxylic acids.

Materials:

  • Carboxylic Acid (1.0 eq)

  • This compound (1.1 eq)

  • EDC·HCl (1.2 eq)

  • HOBt (1.2 eq)

  • DIPEA (Diisopropylethylamine) (2.5 eq)

  • Anhydrous DMF or DCM (Dimethylformamide or Dichloromethane)

Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, add the carboxylic acid (1.0 eq), this compound (1.1 eq), and HOBt (1.2 eq).

  • Dissolve the solids in anhydrous DMF (or DCM) to a concentration of approximately 0.1-0.5 M.

  • Cool the stirred solution to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq) to the mixture in one portion.

  • Add DIPEA (2.5 eq) dropwise to the reaction mixture.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed (typically 4-16 hours).

  • Work-up: Dilute the reaction mixture with ethyl acetate. Wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: High-Efficiency HATU Mediated Coupling

This protocol is recommended for sterically hindered substrates or when rapid coupling is desired.

Materials:

  • Carboxylic Acid (1.0 eq)

  • This compound (1.1 eq)

  • HATU (1.1 eq)

  • DIPEA (Diisopropylethylamine) (2.5 eq)

  • Anhydrous DMF (Dimethylformamide)

Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, add the carboxylic acid (1.0 eq) and HATU (1.1 eq).

  • Dissolve the solids in anhydrous DMF to a concentration of approximately 0.1-0.5 M.

  • Add DIPEA (2.5 eq) and stir the mixture at room temperature for 1-5 minutes to pre-activate the acid.

  • Add a solution of this compound (1.1 eq) in a small amount of anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. These reactions are often complete within 1-4 hours.

  • Work-up: Dilute the reaction mixture with ethyl acetate. Wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

References
  • Romanelli, M. N., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. [Link]

  • Aapptec Peptides. Coupling Reagents. Aapptec. [Link]

  • Carpino, L. A., & El-Faham, A. (1999). The Uronium/Guanidinium Peptide Coupling Reagents: A Historical Perspective. Journal of Organic Chemistry.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.
  • American Pharmaceutical Review. (2014). Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. [Link]

  • MDPI. (2021). Epimerisation in Peptide Synthesis. [Link]

  • Reddit r/Chempros. (2022). Carbodiimide amide coupling reaction sideproduct. [Link]

  • PubMed Central (PMC). (2019). Epimerisation in Peptide Synthesis. [Link]

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Stability issues and degradation of Isopropyl piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Isopropyl piperazine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to address common stability and degradation challenges encountered during experimentation. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to ensure the integrity of your work.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing not just solutions but the underlying scientific rationale to help you make informed decisions.

Question: I'm observing a new, more polar peak in my HPLC/LC-MS analysis after storing my sample in an aqueous buffer. What is the likely cause and how can I confirm it?

Answer: The appearance of a new, more polar peak upon storage in aqueous media is a classic indicator of hydrolysis. The ester functional group in this compound is susceptible to cleavage, particularly under non-neutral pH conditions.

Causality and Diagnosis:

  • Hydrolytic Degradation: The carbamate ester can be hydrolyzed to form piperazine-1-carboxylic acid and isopropanol. This reaction is catalyzed by either acid or base.[1] Alkaline hydrolysis is generally rapid and irreversible, while acid-catalyzed hydrolysis is a reversible equilibrium-driven process.[1] Piperazine-1-carboxylic acid is significantly more polar than the parent ester, resulting in an earlier elution time on a reverse-phase HPLC column.

  • Diagnostic Steps:

    • Confirm Identity via MS: The primary diagnostic tool is mass spectrometry. The hydrolytic product, piperazine-1-carboxylic acid, will have a distinct molecular weight (130.15 g/mol ). Check your MS data for an ion corresponding to this mass ([M+H]⁺ at m/z 131.15).

    • Check Solution pH: The pH of your buffer system is critical. The rate of hydrolysis for esters can be significantly accelerated at pH values below 4 or above 8.

    • Control Experiment: Prepare a fresh solution of this compound in the same buffer and analyze it immediately. Compare this chromatogram to the one from the stored sample. A significant increase in the new peak's area over time confirms degradation.

Question: My assay results are inconsistent, showing a progressive loss of the parent compound even when stored in a seemingly inert organic solvent. Why might this be happening?

Answer: While hydrolysis is less of a concern in anhydrous organic solvents, other degradation pathways like oxidation and thermal degradation can lead to inconsistent results. Vendor datasheets recommend storing the compound at 4°C and protected from light, which is crucial for mitigating these issues.[2][3]

Causality and Diagnosis:

  • Oxidative Degradation: The piperazine ring is susceptible to oxidation, a process often catalyzed by trace metal impurities (e.g., Cu²⁺, Fe²⁺) or exposure to air (oxygen) over time.[4][5] This can lead to the formation of products like 2-oxopiperazine or N-oxides.[6] The piperazine ring is often considered a fragile site for oxidative cleavage.[7]

  • Thermal and Photodegradation: Although generally stable at recommended storage temperatures, prolonged exposure to ambient or elevated temperatures can promote degradation.[4] Similarly, exposure to UV light can initiate photo-oxidation reactions.[8]

  • Diagnostic Steps:

    • Review Storage Conditions: Ensure the material is stored at 4°C in a tightly sealed container and protected from light, as recommended.[2][3]

    • Solvent Purity Check: Use high-purity, peroxide-free solvents. Consider sparging solvents with an inert gas like nitrogen or argon before use to remove dissolved oxygen.

    • Headspace Analysis: If you suspect volatile degradants, a headspace GC-MS analysis could be informative.

    • Forced Degradation Comparison: Compare your unknown degradant peaks to those generated in a controlled forced degradation study (see protocol below). This can help identify if you are observing oxidative or thermal degradants.

Question: After performing a reaction at high temperature (>100 °C), I see multiple degradation products and very little of my expected product. What are the likely side reactions?

Answer: High temperatures can induce significant thermal degradation of the piperazine core and the carbamate group. The N-Boc group, which is structurally analogous to your isopropyl carbamate, is known to undergo thermolytic cleavage at elevated temperatures.[9]

Causality and Diagnosis:

  • Decarboxylation: The carbamate group can be thermally cleaved, leading to the formation of piperazine, isopropanol, and CO₂. Piperazine is volatile and may be lost from the reaction mixture.

  • Ring Opening/Modification: At very high temperatures (e.g., 135-175 °C), the piperazine ring itself can degrade via complex SN2 substitution reactions, leading to byproducts like N-formylpiperazine or N-(2-aminoethyl) piperazine.[4]

  • Diagnostic Steps:

    • LC-MS Analysis: Identify the major degradation products by their mass-to-charge ratio. Look for the mass of piperazine (86.14 g/mol ).

    • Reaction Optimization: If possible, reduce the reaction temperature. Screen alternative, lower-boiling point solvents that allow for effective reflux at a lower temperature.

    • Protective Group Stability: Recognize that while more stable than a Boc group, the isopropyl carbamate is not indefinitely stable to heat. If high temperatures are unavoidable, consider if this is the right moiety for your synthetic step.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for this compound?

For optimal stability, this compound, which is a liquid at room temperature, should be stored at 4°C in a tightly sealed, airtight container and protected from light .[2][3] The low temperature minimizes the rate of potential thermal degradation, while protection from light prevents photodegradation.[8] The airtight container limits exposure to atmospheric oxygen and moisture, reducing the risks of oxidation and hydrolysis.

Q2: How stable is the isopropyl carbamate group to hydrolysis across different pH ranges?

The isopropyl carbamate group is an ester and is therefore susceptible to hydrolysis.

  • Acidic Conditions (pH < 4): The reaction is catalyzed by H⁺ ions. While more stable than a tertiary-butyl carbamate (Boc group), which is designed for acid-lability, prolonged exposure to strong acid will lead to cleavage.[9]

  • Neutral Conditions (pH ~6-8): The compound exhibits its greatest stability in this range. For preparing aqueous stock solutions, using a buffer in this pH range is recommended.

  • Alkaline Conditions (pH > 8): The ester is highly susceptible to base-catalyzed hydrolysis (saponification). This reaction is generally faster and irreversible compared to acid hydrolysis and should be avoided unless cleavage is intended.[1]

Q3: What are the primary degradation products I should be aware of?

The most common degradation products arise from hydrolysis, oxidation, and thermal stress. Identifying these is key to understanding your sample's stability profile.

Degradation PathwayPotential Product(s)FormulaMolecular Weight ( g/mol )Common Cause
Hydrolysis Piperazine-1-carboxylic acidC₅H₁₀N₂O₂130.15Exposure to acidic or basic aqueous media
IsopropanolC₃H₈O60.10Co-product of hydrolysis
Decarboxylation PiperazineC₄H₁₀N₂86.14High heat or harsh acidic conditions
Oxidation Isopropyl 2-oxopiperazine-1-carboxylateC₈H₁₄N₂O₃186.21Exposure to oxygen, peroxides, or metal catalysts

Q4: Are there specific solvents or reagents that are incompatible with this compound?

Yes. Avoid the following:

  • Strong Acids: Reagents like trifluoroacetic acid (TFA) or concentrated HCl will readily cleave the carbamate group.[9]

  • Strong Bases: Strong bases like sodium hydroxide or potassium hydroxide will rapidly hydrolyze the ester.[1]

  • Oxidizing Agents: Avoid strong oxidizing agents (e.g., hydrogen peroxide, permanganates) as they can oxidize the piperazine ring.

  • Metal Catalysts: Be cautious when using transition metal catalysts (e.g., Cu, Fe, Pd), as they can potentially catalyze oxidation or other side reactions, especially at elevated temperatures.[4]

Visualized Degradation Pathways and Workflows

Primary Degradation Pathways

The following diagram illustrates the main chemical stability challenges for this compound.

Parent This compound Hydrolysis_Product Piperazine-1-carboxylic acid + Isopropanol Parent->Hydrolysis_Product  Hydrolysis (H+ or OH-) Oxidation_Product Oxidized Piperazine Ring Products (e.g., N-Oxides, 2-Oxopiperazine deriv.) Parent->Oxidation_Product Oxidation (O2, Metals) Thermal_Product Piperazine + CO2 + Propene Parent->Thermal_Product  High Heat (Decarboxylation)

Caption: Key degradation routes for this compound.

Forced Degradation Experimental Workflow

This workflow provides a systematic approach to investigating the stability of the compound, as recommended by regulatory guidelines for drug development.[10][11]

cluster_stress 1. Apply Stress Conditions cluster_analysis 2. Analysis cluster_evaluation 3. Evaluation Start Prepare 5 Aliquots of This compound in Solution Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Start->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH, RT) Start->Base Oxidative Oxidative Stress (e.g., 3% H2O2, RT) Start->Oxidative Thermal Thermal Stress (e.g., 80°C in solution) Start->Thermal Photo Photolytic Stress (ICH Q1B Light Conditions) Start->Photo Analysis Analyze All Samples by Stability-Indicating LC-MS/UV Acid->Analysis Base->Analysis Oxidative->Analysis Thermal->Analysis Photo->Analysis Purity Assess Peak Purity Analysis->Purity Mass_Balance Calculate Mass Balance Purity->Mass_Balance Identify Identify Degradants by MS Mass_Balance->Identify Pathway Propose Degradation Pathways Identify->Pathway

Caption: Workflow for a comprehensive forced degradation study.

Protocol: Forced Degradation Study

This protocol is a self-validating system designed to identify potential degradation products and establish the intrinsic stability of this compound. The goal is to achieve 5-20% degradation, which is sufficient for detection without being overly complex.

Objective: To identify the degradation pathways of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC-grade Acetonitrile and Water

  • Formic Acid (or other appropriate LC-MS modifier)

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • 30% Hydrogen Peroxide (H₂O₂)

  • Class A volumetric flasks and pipettes

  • HPLC or UPLC system with a PDA/UV detector and coupled to a Mass Spectrometer (e.g., Q-ToF or Orbitrap for accurate mass).[12]

  • Calibrated pH meter

  • Thermostatic oven/water bath

  • Photostability chamber (ICH Q1B compliant)

Procedure:

  • Stock Solution Preparation:

    • Prepare a stock solution of this compound at 1 mg/mL in acetonitrile.

  • Stress Sample Preparation:

    • For each condition, use a 1:1 mixture of the stock solution and the stressor solution to achieve a final concentration of 0.5 mg/mL. Prepare a control sample by diluting the stock solution with 50:50 acetonitrile:water.

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C. Pull time points at 2, 6, 12, and 24 hours. Neutralize with an equimolar amount of NaOH before analysis.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature. Pull time points at 30 min, 1, 2, and 4 hours. Neutralize with an equimolar amount of HCl before analysis.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light. Pull time points at 2, 6, 12, and 24 hours.

    • Thermal Degradation: Mix 1 mL of stock solution with 1 mL of purified water. Incubate at 80°C in a sealed vial. Pull time points at 1, 3, and 5 days.

    • Photolytic Degradation: Expose the solution (in a photochemically transparent container) and solid material to light conditions as specified in ICH guideline Q1B. A dark control sample should be stored under the same conditions but shielded from light.

  • Analysis:

    • Analyze the control and all stressed samples by a validated stability-indicating LC-MS method.

    • The method should be capable of separating the parent compound from all generated degradants. A gradient elution on a C18 column is a typical starting point.

    • Use the PDA detector to assess peak purity and the MS detector to obtain mass information for all new peaks.

  • Data Evaluation:

    • Identify Degradants: Characterize each new peak by its retention time and mass spectrum (accurate mass if available).

    • Establish Pathways: Correlate the identified degradants with the stress condition that produced them to propose degradation pathways (e.g., a peak with m/z 131.15 appearing under acidic/basic stress is likely the hydrolysis product).

    • Mass Balance: Calculate the mass balance to ensure that all degradation products have been accounted for. The sum of the parent compound and all degradation products should ideally be between 95-105%.[11]

This systematic approach will provide a comprehensive stability profile of this compound, crucial for ensuring data integrity in research and development.

References

  • PubChem. 1-Isopropylpiperazine. National Center for Biotechnology Information. [Link]

  • Mazari, S. A., et al. (2021). Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. Journal of the Taiwan Institute of Chemical Engineers.
  • Freeman, S. A., et al. (2011). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture.
  • Vevelstad, S. J., et al. (2023). Degradation of 2-Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. ACS Sustainable Chemistry & Engineering.
  • Einbu, A., et al. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. ACS Sustainable Chemistry & Engineering.
  • Vevelstad, S. J., et al. (2023). Degradation of 2-Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. National Institutes of Health. [Link]

  • Riffault, V., et al. (2021). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperazine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A.
  • PubChem. (R)-1-Boc-2-isopropylpiperazine. National Center for Biotechnology Information. [Link]

  • Rawat, T., & Singh, D. (2015). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry.
  • Wang, J., & Wang, S. (2023). Photocatalytic Degradation of Antibiotics Using Nanomaterials: Mechanisms, Applications, and Future Perspectives. Molecules.
  • United Nations Office on Drugs and Crime. (2013).
  • O'Brien, A. G., et al. (2021). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.
  • Duah, E. (2011). Oxidative degradation of piperazine in the absorption of carbon dioxide.
  • Singh, R., & Rehman, Z. (2012). Development of forced degradation and stability indicating studies of drugs—A review. TrAC Trends in Analytical Chemistry.
  • Agasti, S., et al. (2022).
  • Kuo, S., et al. (2001). Process for preparing piperazine-substituted aliphatic carboxylates.
  • Wong, M. Y., et al. (2018). Stability of Synthetic Piperazines in Human Whole Blood. Journal of Analytical Toxicology.
  • Gaca, S., et al. (2024). Second-generation piperazine derivatives as promising radiation countermeasures. Scientific Reports.
  • Gupta, A., et al. (2014). Forced Degradation and Stability Testing. International Journal of Pharmaceutical Sciences Review and Research.
  • Wang, H., et al. (2023). Visible-Light-Induced Nitrogen-Atom Deletion of Unactivated Secondary Amines. Journal of the American Chemical Society.
  • ResearchGate. How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride?[Link]

  • Archer, R. P., et al. (2011). Analytical methods for the determination of piperazines and their congeners in street samples of amphetamine type stimulants. Analytical Methods.
  • Petrucci, R., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals.
  • Shanghai Minstar Chemical Co., Ltd. Piperazine, 1-isopropyl- CAS NO.4318-42-7. [Link]

  • Al-Majdali, A. A., et al. (2023). Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. Journal of Environmental Chemical Engineering.
  • Chen, X. (2012). Oxidation and thermal degradation of methyldiethanolamine/piperazine in CO₂ capture.
  • Carl ROTH. Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. [Link]

  • Siddiqui, F. A., et al. (2024). Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques. Molecules.
  • Sharma, M. K., & Murugesan, M. (2017). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical and Analytical Chemistry.
  • Clark, J. (2015). hydrolysis of esters. Chemguide. [Link]

  • Reubsaet, J. L., et al. (1998). Analytical techniques used to study the degradation of proteins and peptides: chemical instability. Journal of Pharmaceutical and Biomedical Analysis.
  • Majumdar, S., & Nema, S. (2001). In-vitro hydrolysis, permeability, and ocular uptake of prodrugs of N-[4-(benzoylamino)phenylsulfonyl]glycine, a novel aldose reductase inhibitor.

Sources

Characterization of unexpected byproducts in Isopropyl piperazine-1-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Isopropyl Piperazine-1-carboxylate Synthesis

Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, scientists, and drug development professionals to navigate the common and unexpected challenges encountered during this synthesis. We provide in-depth troubleshooting, detailed analytical protocols, and the underlying chemical principles to empower you to optimize your reaction outcomes.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is the most common and critical byproduct in the synthesis of this compound?

A1: The most prevalent byproduct is the symmetrically disubstituted 1,4-di(isopropoxycarbonyl)piperazine . This arises because piperazine possesses two secondary amine nitrogens of similar reactivity. Once the first nitrogen is acylated to form the desired mono-substituted product, the second nitrogen remains sufficiently nucleophilic to react with another molecule of the acylating agent (e.g., isopropyl chloroformate), leading to the undesired di-substituted compound. Controlling the stoichiometry and reaction conditions is paramount to minimize its formation.[1][2]

Q2: My reaction yield is very low, and I'm recovering mostly piperazine starting material. What are the likely causes?

A2: Low conversion can stem from several issues:

  • Inactive Acylating Agent: Isopropyl chloroformate is highly sensitive to moisture.[3] If it has been improperly stored or if the reaction is not conducted under anhydrous conditions, it will hydrolyze to isopropyl alcohol and HCl, rendering it incapable of acylating the piperazine.

  • Insufficient Base: The reaction of piperazine with isopropyl chloroformate generates one equivalent of hydrochloric acid (HCl). This acid will protonate the free amine groups of piperazine, converting them into non-nucleophilic ammonium salts. A suitable base (like triethylamine or potassium carbonate) is required to neutralize this acid and maintain a population of free, reactive piperazine.

  • Suboptimal Temperature: While the reaction is often exothermic, insufficient heating may lead to a sluggish reaction rate. Conversely, excessive heat can promote side reactions. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to find the optimal temperature.

Q3: I've observed an unexpected peak in my mass spectrum at M+44. What could this be?

A3: A mass increase of 44 amu (atomic mass units) often corresponds to the addition of a carboxyl group (-COOH), which can occur if carbon dioxide (CO₂) is present in the reaction. Piperazine is known to readily absorb CO₂ from the air to form carbamates.[3] While typically reversible, under certain conditions, these intermediates can lead to stable byproducts. To avoid this, it is best practice to run the reaction under an inert atmosphere, such as nitrogen or argon.

Q4: My final product is difficult to extract from the aqueous phase during work-up. Why is this happening?

A4: The desired product, this compound, still contains a basic secondary amine. If the aqueous phase is acidic (pH < 7), this amine will be protonated, forming a water-soluble ammonium salt. To ensure the product is in its neutral, organic-soluble form, you must adjust the pH of the aqueous layer to be basic (typically pH 9-11) with a suitable base (e.g., NaOH, Na₂CO₃) before extraction with an organic solvent.[4]

Part 2: Troubleshooting Guide: Byproduct Characterization & Mitigation

This section addresses specific byproducts, their analytical signatures, and strategies to prevent their formation.

Issue 1: Over-acylation leading to 1,4-Di(isopropoxycarbonyl)piperazine
  • Causality: The nucleophilicity of the second nitrogen in the mono-substituted product remains high enough to compete with the piperazine starting material for the acylating agent. This is especially problematic if the acylating agent is added too quickly or if its concentration is locally high.

  • Identification:

    • TLC: The di-substituted product will be less polar (higher Rf value) than the mono-substituted product.

    • Mass Spectrometry (MS): Expect a molecular ion peak corresponding to its higher molecular weight (Expected M.W. = 258.32 g/mol ).

    • NMR Spectroscopy: Due to its symmetry, the 1H NMR spectrum of the di-substituted product is simpler than the mono-substituted product. All eight piperazine protons will give a single, sharp signal. In contrast, the mono-substituted product will show distinct signals for the protons near the acylated nitrogen versus those near the free amine.

  • Mitigation Strategies:

    • Use Excess Piperazine: Employ a 3-5 fold molar excess of piperazine relative to isopropyl chloroformate. This statistically favors the reaction of the chloroformate with an unreacted piperazine molecule.

    • Slow Addition: Add the isopropyl chloroformate solution dropwise to the piperazine solution at a controlled temperature (e.g., 0 °C) to avoid localized high concentrations.

    • Use a Mono-protected Piperazine: The most robust method is to start with N-Boc-piperazine. Acylate the free nitrogen, then remove the Boc protecting group under acidic conditions (e.g., with TFA or HCl in dioxane).[1][4] This multi-step process offers the highest selectivity for the mono-substituted product.

Byproduct Characterization Data
Compound NameStructureMolecular Weight ( g/mol )Key 1H NMR Signals (Predicted, CDCl3)Key 13C NMR Signals (Predicted, CDCl3)
This compound (Product) CC(C)OC(=O)N1CCNCC1172.22[5][6]~4.9 ppm (septet, 1H, CH), ~3.4 ppm (t, 4H, CH₂N(C=O)), ~2.8 ppm (t, 4H, CH₂NH), ~1.2 ppm (d, 6H, CH₃)~155.0 (C=O), ~68.0 (OCH), ~45.0 (CH₂NH), ~44.0 (CH₂N(C=O)), ~22.0 (CH₃)
1,4-Di(isopropoxycarbonyl)piperazine (Byproduct) CC(C)OC(=O)N1CCN(C(=O)OC(C)C)CC1258.32~4.9 ppm (septet, 2H, CH), ~3.5 ppm (s, 8H, CH₂), ~1.2 ppm (d, 12H, CH₃)~155.0 (C=O), ~68.5 (OCH), ~44.0 (CH₂), ~22.0 (CH₃)
Piperazine (Starting Material) C1CNCCN186.14[7]~2.8 ppm (s, 8H, CH₂), ~1.9 ppm (s, 2H, NH)~46.0 (CH₂)[8]

Part 3: Experimental Workflows & Protocols

Workflow 1: Synthesis Optimization

The following diagram illustrates the decision-making process for optimizing the synthesis to favor the mono-substituted product.

Synthesis_Optimization cluster_options Mitigation Strategies cluster_troubleshoot Yield Troubleshooting Start Start Synthesis Analyze Analyze Crude Product (TLC, LC-MS) Start->Analyze High_Di High Di-substitution? Analyze->High_Di Low_Yield Low Yield? High_Di->Low_Yield No Opt1 Option 1: Increase Piperazine Excess (e.g., from 2 to 5 eq.) High_Di->Opt1 Yes Success Product Specs Met (>95% Purity) Low_Yield->Success No Troubleshoot1 Check Reagent Quality (Anhydrous Conditions) Low_Yield->Troubleshoot1 Yes Troubleshoot2 Check Base Stoichiometry (Ensure >= 2 eq.) Low_Yield->Troubleshoot2 Yes Opt1->Analyze Opt2 Option 2: Lower Reaction Temp & Slow Reagent Addition Opt1->Opt2 Opt2->Analyze Opt3 Option 3: Switch to Protected Route (N-Boc-Piperazine) Opt2->Opt3 Opt3->Analyze Troubleshoot1->Analyze Troubleshoot2->Analyze

Caption: Decision workflow for optimizing synthesis and minimizing byproducts.

Protocol 1: General Procedure for Synthesis (Direct Method)

This protocol is a representative method and should be optimized based on analytical results.

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add piperazine (4.0 eq).

  • Dissolution: Add an anhydrous solvent (e.g., Dichloromethane or THF, ~0.5 M relative to the limiting reagent).

  • Base Addition: Add a suitable base (e.g., Triethylamine, 2.2 eq).

  • Cooling: Cool the mixture to 0 °C using an ice-water bath.

  • Reagent Addition: Dissolve isopropyl chloroformate (1.0 eq) in the anhydrous solvent and add it to the dropping funnel. Add the chloroformate solution to the reaction mixture dropwise over 1-2 hours, maintaining the internal temperature below 5 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: a. Quench the reaction by adding water. b. If using dichloromethane, separate the organic layer. If using a water-miscible solvent like THF, remove it under reduced pressure and then add water and an extraction solvent (e.g., ethyl acetate). c. Wash the organic layer with saturated aqueous sodium bicarbonate solution. d. Crucially, check the pH of the aqueous layer from step 7c. If it is acidic, adjust to pH >9 with 1M NaOH and re-extract the aqueous layer with the organic solvent. e. Combine all organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Characterization by NMR and MS
  • Sample Preparation: Prepare a ~10 mg/mL solution of the purified product or byproduct in deuterated chloroform (CDCl₃) for NMR analysis. For MS, prepare a ~1 mg/mL solution in a suitable solvent like methanol or acetonitrile.

  • 1H NMR Spectroscopy:

    • Acquire a standard proton spectrum.

    • For the Product: Look for a septet around 4.9 ppm (isopropyl CH), two distinct multiplets/triplets for the piperazine ring protons (one set downfield, ~3.4 ppm, adjacent to the carbonyl; one set upfield, ~2.8 ppm, adjacent to the NH), and a doublet around 1.2 ppm (isopropyl CH₃). The integration should be 1H : 4H : 4H : 6H.

    • For the Di-substituted Byproduct: Look for a septet around 4.9 ppm, a single signal (likely a singlet or narrow multiplet) for all 8 piperazine protons around 3.5 ppm, and a doublet around 1.2 ppm. The integration should be 2H : 8H : 12H.

  • 13C NMR Spectroscopy:

    • Acquire a proton-decoupled carbon spectrum.

    • For the Product: Expect ~5 distinct signals in the aliphatic region and one carbonyl signal (~155 ppm).

    • For the Di-substituted Byproduct: Due to symmetry, expect only 3 distinct signals in the aliphatic region and one carbonyl signal.

  • Mass Spectrometry (ESI+):

    • Acquire a full scan mass spectrum in positive ion mode.

    • Look for the protonated molecular ion [M+H]+.

      • Product: m/z = 173.1

      • Di-substituted Byproduct: m/z = 259.2

      • Piperazine: m/z = 87.1

Part 4: Reaction Mechanisms

The following diagram illustrates the primary reaction pathway and the competing side reaction leading to the di-substituted byproduct.

Reaction_Mechanism cluster_main Main Reaction cluster_side Side Reaction Piperazine Piperazine (Excess) Product This compound (Desired Product) Piperazine->Product 1. Nucleophilic Attack 2. Elimination of Cl- iPrCF Isopropyl Chloroformate iPrCF->Product Byproduct 1,4-Di(isopropoxycarbonyl)piperazine (Byproduct) Product->Byproduct Nucleophilic Attack (Side Reaction) HCl + HCl HCl_2 HCl_2 iPrCF_2 Isopropyl Chloroformate iPrCF_2->Byproduct

Caption: Competing reaction pathways for mono- and di-acylation of piperazine.

References

  • Macmillan Group, Princeton University. (n.d.). Supplementary Information. Retrieved from [Link]

  • Request PDF. (n.d.). Highly Rapid and Direct Synthesis of Monoacylated Piperazine Derivatives from Carboxylic Acids under Mild Conditions. ResearchGate. Retrieved from [Link]

  • Mamat, C., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2468–2479. Available at: [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000863). Retrieved from [Link]

  • PubChem. (n.d.). 1-Isopropylpiperazine. National Institutes of Health. Retrieved from [Link]

  • The Royal Society of Chemistry. (2019). Electronic supplementary information. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information for.... Retrieved from [Link]

  • Beilstein Journals. (n.d.). Search Results. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Piperazine. NIST WebBook. Retrieved from [Link]

  • ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. Retrieved from [Link]

  • The Royal Society of Chemistry. (2011). CDI Mediated Monoacylation of Symmetrical Diamines and Selective Acylation of Primary Amines of Unsymmetrical Diamines. Retrieved from [Link]

  • PubChem. (n.d.). (R)-1-Boc-2-isopropylpiperazine. National Institutes of Health. Retrieved from [Link]

  • ATB-DB. (n.d.). Piperazine | C4H10N2 | MD Topology | NMR | X-Ray. Retrieved from [Link]

Sources

Methods for monitoring the progress of Isopropyl piperazine-1-carboxylate reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for monitoring the synthesis of Isopropyl piperazine-1-carboxylate. This resource is designed for researchers, chemists, and process development scientists. Here, we address common challenges and provide practical, field-tested solutions to ensure your reaction monitoring is precise, reliable, and efficient. Our focus is on explaining the causality behind methodological choices, empowering you to troubleshoot effectively.

Frequently Asked Questions (FAQs)

This section covers foundational questions about selecting and applying the right analytical techniques for your reaction.

Q1: What are the primary methods for monitoring the formation of this compound?

A1: The most common and effective methods are Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. The choice depends on the required level of detail, speed, and available equipment.

  • TLC: Ideal for rapid, qualitative checks to see if the starting material is being consumed and a new product is forming.[1][2] It is the fastest and most common method for tracking reaction progress.[1]

  • HPLC: Provides quantitative data on the concentration of reactants, products, and byproducts. It is highly sensitive and reproducible.[3]

  • GC-MS: Offers excellent separation for volatile compounds and provides mass data for structural confirmation of the product and any volatile impurities.[4]

  • NMR Spectroscopy: A powerful tool for unambiguous structure confirmation and can be used quantitatively (qNMR) to determine the reaction conversion and yield by integrating characteristic signals.[5][6]

Q2: My starting material, piperazine, is difficult to see on a TLC plate with a UV lamp. Why is that, and what can I do?

A2: Piperazine lacks a strong chromophore, which is a part of a molecule that absorbs ultraviolet (UV) light.[3][7] Consequently, it is often invisible or very faint under a standard 254 nm UV lamp.

Solutions:

  • Use a Staining Agent: After developing the TLC plate, dry it and dip it into a chemical stain. A common and effective stain for amines is potassium permanganate (KMnO₄) or ninhydrin . These reagents react with the amine functional group to produce a colored spot.

  • Monitor Disappearance of the Other Reactant: If you are reacting piperazine with a UV-active starting material (e.g., an isopropyl haloformate derivative with an aromatic ring), you can monitor the disappearance of that spot instead.

  • The "Co-spot": Always run a "co-spot" lane on your TLC plate, where you spot both the starting material and the reaction mixture at the same point.[8] This helps to confirm if the spot in your reaction lane is remaining starting material or a new product with a similar retention factor (Rf).[8]

Q3: What is the main challenge when developing an HPLC method for this reaction?

A3: The primary challenge is the poor UV absorbance of piperazine, making it difficult to quantify its consumption at low levels.[7] While the product, this compound, has a carbamate group that may provide some endpoint UV absorbance, detecting trace amounts of unreacted piperazine is critical for determining reaction completion and purity.

To overcome this, a pre-column derivatization step is often employed for the analysis of piperazine.[3][7] This involves reacting the sample with a labeling agent that attaches a strong chromophore to the piperazine molecule. Common derivatizing agents for amines include:

  • 4-chloro-7-nitrobenzofuran (NBD-Cl) [3][7]

  • Dansyl Chloride

This allows for highly sensitive detection using a standard UV or Diode Array Detector (DAD).[7][9]

Q4: Can I use ¹H NMR to monitor the reaction in real-time?

A4: Yes, ¹H NMR is an excellent method for monitoring the reaction. You can take aliquots from the reaction mixture at different time points, remove the solvent, dissolve the residue in a deuterated solvent (like CDCl₃), and acquire a spectrum.

Key signals to monitor:

  • Disappearance of Piperazine: The signal for the N-H protons of piperazine will decrease.

  • Appearance of Product: Look for the characteristic signals of the isopropyl group: a septet for the -CH- proton and a doublet for the two -CH₃ groups. You will also observe a shift in the signals for the piperazine ring protons.

By integrating the product's isopropyl signals against a stable internal standard, you can accurately calculate the reaction conversion and yield over time.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter with each monitoring technique.

Guide 1: Thin-Layer Chromatography (TLC) Troubleshooting
ProblemPossible CausesSolutions & Explanations
Spots are streaking 1. Sample is too concentrated.2. Compound is highly polar or acidic/basic.3. Incorrect solvent system.1. Dilute your sample before spotting it on the plate.2. Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to your mobile phase. This neutralizes the compound, preventing interaction with the silica gel and resulting in sharper spots.3. Increase the polarity of the eluent. For very polar compounds, a system like 10% Methanol in Dichloromethane with a few drops of NH₄OH can be effective.[10]
All spots are at the bottom (Rf ≈ 0) The mobile phase is not polar enough to move the compounds up the silica plate.Increase the polarity of your solvent system. For example, change from 10% Ethyl Acetate (EtOAc) in Hexane to 30% EtOAc in Hexane, or add a more polar solvent like Methanol.[10]
All spots are at the top (Rf ≈ 1) The mobile phase is too polar, carrying all compounds with the solvent front.Decrease the polarity of your solvent system. For example, change from 50% EtOAc in Hexane to 20% EtOAc in Hexane.
Product and starting material spots are not separating The solvent system does not have the right selectivity for your compounds.Try a different combination of solvents. Solvents are classified into different selectivity groups.[11] If an EtOAc/Hexane system fails, try a system with Dichloromethane/Methanol or Toluene/Acetone to alter the interactions and improve separation.[11]
Workflow for Developing a TLC Method

Caption: Decision workflow for TLC method development.

Guide 2: HPLC Troubleshooting
ProblemPossible CausesSolutions & Explanations
Noisy or Drifting Baseline 1. Air bubbles in the system.2. Contaminated mobile phase.3. Detector lamp is failing.4. Column not equilibrated.1. Degas your mobile phase thoroughly using sonication or helium sparging. Purge the pump to remove trapped bubbles.[12][13]2. Use high-purity HPLC-grade solvents and freshly prepared buffers. Filter all mobile phases through a 0.45 µm filter.[12]3. Check the lamp energy and lifetime. Replace if necessary.4. Ensure the column is fully equilibrated with the mobile phase, which can take 10-20 column volumes, especially when switching solvents.[12]
Peak Tailing 1. Strong interaction between basic amine groups and acidic silica on the column.2. Column overload.3. Column degradation (void at inlet).1. Add a competing base like triethylamine (0.1%) to the mobile phase to block the active silica sites. Alternatively, use a base-deactivated column.2. Dilute your sample. Overloading the column is a common cause of poor peak shape.[14]3. Try reversing the column and flushing with a strong solvent. If this fails, the column may need to be replaced.
Ghost Peaks 1. Carryover from a previous injection.2. Contamination in the sample or mobile phase.1. Run a blank gradient (injecting only mobile phase) to see if the peak appears. If so, clean the injector and autosampler needle.[12]2. Ensure all glassware is clean and use high-purity solvents. Prepare samples fresh.[12]
Retention Time Shifting 1. Change in mobile phase composition.2. Fluctuation in column temperature.3. Pump malfunction or leak.1. Prepare mobile phases carefully and accurately. If mixing online, ensure the pump's proportioning valves are working correctly.2. Use a column oven to maintain a stable temperature. Even small changes in lab temperature can affect retention times.[12]3. Check for leaks in the system and monitor the pump pressure for stability.
Troubleshooting Flowchart: Poor HPLC Peak Shape

Caption: Systematic approach to diagnosing poor HPLC peak shapes.

Experimental Protocols
Protocol 1: Reaction Monitoring by TLC

This protocol outlines a standard procedure for monitoring the reaction progress using TLC.

Materials:

  • TLC plates (Silica gel 60 F₂₅₄)

  • TLC developing chamber

  • Capillary spotters

  • Mobile Phase: e.g., 30% Ethyl Acetate in Hexane (+ 0.5% Triethylamine if streaking occurs)

  • Visualization: UV lamp (254 nm) and Potassium Permanganate (KMnO₄) stain.

Procedure:

  • Prepare the Chamber: Pour the mobile phase into the TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere. Close the lid and let it equilibrate for 5-10 minutes.[4]

  • Prepare the Plate: Using a pencil, gently draw a starting line about 1 cm from the bottom of the TLC plate. Mark three lanes: 'SM' (Starting Material - Piperazine), 'CO' (Co-spot), and 'RXN' (Reaction Mixture).[8]

  • Spot the Plate:

    • Using a capillary, spot a dilute solution of piperazine on the 'SM' and 'CO' marks.

    • Carefully withdraw a small aliquot from your reaction vessel. Dilute it with a suitable solvent (e.g., ethyl acetate).

    • Spot the diluted reaction mixture on the 'CO' and 'RXN' marks.[8]

  • Develop the Plate: Place the spotted TLC plate into the equilibrated chamber. Ensure the solvent level is below the starting line. Close the lid and allow the solvent to run up the plate until it is about 1 cm from the top.[8]

  • Visualize:

    • Remove the plate and immediately mark the solvent front with a pencil.

    • Allow the plate to dry completely.

    • View the plate under a UV lamp and circle any visible spots. The product, this compound, should be UV active.

    • Submerge the plate in a jar containing KMnO₄ stain for 1-2 seconds.

    • Gently heat the plate with a heat gun. The piperazine spot will appear as a yellow/brown spot on a purple background.

  • Analyze: Compare the 'RXN' lane to the 'SM' lane. A successful reaction will show the disappearance of the piperazine spot and the appearance of a new product spot. The 'CO' lane confirms the identity of the starting material spot in the reaction mixture.

Protocol 2: Quantitative Analysis by HPLC with NBD-Cl Derivatization

This protocol is for quantifying residual piperazine to confirm reaction completion.

Materials:

  • HPLC system with UV/DAD detector

  • C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm)

  • Reagents: Acetonitrile (HPLC grade), Water (HPLC grade), Borate buffer (pH 9), NBD-Cl solution (1 mg/mL in Acetonitrile).

Procedure:

  • Sample Preparation (Derivatization):

    • Prepare a calibration curve by derivatizing known concentrations of piperazine standards.

    • For the reaction sample: Withdraw a 100 µL aliquot from the reaction mixture. Quench and dilute it accurately to a known volume (e.g., in a 10 mL volumetric flask) with diluent (e.g., 50:50 Acetonitrile/Water).

    • Transfer 100 µL of the diluted sample or standard to a vial.

    • Add 200 µL of borate buffer (pH 9).

    • Add 200 µL of NBD-Cl solution.

    • Cap the vial and heat at 60°C for 30 minutes.[3]

    • Cool the solution and add diluent to a final volume of 1 mL.

  • Chromatographic Conditions:

    • Mobile Phase: Isocratic elution with 60:40 Acetonitrile/Water.

    • Flow Rate: 1.0 mL/min.[7]

    • Column Temperature: 35°C.[7]

    • Injection Volume: 10 µL.[7]

    • Detection Wavelength: 340 nm (for the NBD-piperazine derivative).[7]

  • Data Analysis:

    • Run the derivatized standards to generate a calibration curve (Peak Area vs. Concentration).

    • Inject the derivatized reaction sample.

    • Identify the peak corresponding to the NBD-piperazine derivative based on its retention time.

    • Quantify the amount of piperazine in the reaction sample using the calibration curve.

Reference Data Tables
Table 1: Suggested TLC Solvent Systems
PolaritySolvent System (v/v)Typical Use Case
Low 10-20% Ethyl Acetate / HexaneFor relatively non-polar products, good for initial trials.
Medium 30-50% Ethyl Acetate / HexaneA good starting point for this compound.
High 90:10:1 Dichloromethane / Methanol / NH₄OHFor resolving the highly polar piperazine starting material from the baseline.
Alternative 80:10:5:5 EtOAc / Butanol / Acetic Acid / H₂OA highly polar "EBAW" system for difficult separations of polar compounds.[10]
Table 2: Characteristic NMR Chemical Shifts (¹³C, in CDCl₃)

Note: Exact shifts can vary based on solvent and concentration. These are approximate values.

Compound / MoietyCarbon AtomExpected Chemical Shift (ppm)Rationale
This compound Carbamate Carbonyl (>C=O)~155 ppmThe carbonyl carbon in a carbamate functional group is deshielded and appears in this characteristic region.[15]
Isopropyl -CH~68-70 ppmThe methine carbon is attached to an oxygen, shifting it downfield.
Piperazine ring (-CH₂-N-COO-)~45-46 ppmCarbons adjacent to the carbamate nitrogen.[15]
Piperazine ring (-CH₂-NH-)~44-45 ppmCarbons adjacent to the free amine nitrogen.
Isopropyl -CH₃~22 ppmThe methyl carbons of the isopropyl group.
Piperazine (Starting Material) Ring Carbons (-CH₂-)~46 ppmIn the free base, all four carbons are equivalent.
References
  • Benchchem. (n.d.). Application Notes and Protocols for the Analytical Characterization of Piperazine Derivatives.
  • United Nations Office on Drugs and Crime (UNODC). (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
  • NTU Journal of Pure Sciences. (2022). A Review on Analytical Methods for Piperazine Determination.
  • Gadzała-Kopciuch, R., et al. (2005). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Journal of Liquid Chromatography & Related Technologies.
  • Frontier, A. (2026). How to Troubleshoot a Reaction. University of Rochester, Department of Chemistry.
  • PharmaCores. (2025). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!.
  • Perinu, C., et al. (2014). NMR-based carbamate decomposition constants of linear primary alkanolamines for CO2 capture. Industrial & Engineering Chemistry Research.
  • Medikamenter Quality Services. (2025). Common Issues in HPLC Analysis.
  • Yazdi, D. (2023). Top 10 Most Common HPLC Issues and How to Fix Them (2023). YouTube.
  • Faza, A., et al. (2015). Study on carbamate stability in the AMP/CO2/H2O system from 13C-NMR spectroscopy. ResearchGate.
  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC.
  • University of Rochester, Department of Chemistry. (n.d.). How To: Monitor by TLC.
  • Washington State University. (n.d.). Monitoring Reactions by TLC.
  • Chemistry Stack Exchange. (2016). Monitoring reaction progress?.
  • Biotage. (2023). Using TLC to Scout Flash Chromatography Solvents.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • Organ, M. G., et al. (2007). An integrated flow and microwave approach to a broad spectrum kinase inhibitor. PubMed Central.

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Recrystallization techniques for purifying Isopropyl piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of Isopropyl piperazine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of purifying this piperazine derivative. Here, we will address common challenges and provide in-depth, field-proven solutions to ensure you achieve the highest purity for your compound.

A Note on the Physical State of this compound

It is crucial to first acknowledge that this compound is a liquid at room temperature.[1] As recrystallization is a purification technique for solid compounds, direct recrystallization of this compound is not feasible.[2]

Therefore, a common and effective strategy for purifying liquid amines and their derivatives is to convert them into a solid, crystalline salt, which can then be purified by recrystallization. This guide will focus on this two-step approach: salt formation and subsequent recrystallization.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process, from salt formation to the final recrystallization.

Part 1: Salt Formation

Issue 1: The salt of this compound does not precipitate from the solution.

  • Potential Cause: The chosen solvent may be too good at solvating the salt, preventing it from reaching a point of supersaturation and precipitating. It's also possible that the concentration of the starting material is too low.

  • Solutions:

    • Increase Concentration: If you suspect the solution is too dilute, carefully evaporate some of the solvent to increase the concentration of the salt.

    • Introduce an Anti-Solvent: Slowly add a solvent in which the salt is insoluble (an "anti-solvent") to the solution with stirring.[3] This will decrease the overall solubility of the salt and induce precipitation. Common anti-solvents for polar salts include less polar solvents like hexanes or ethyl acetate.

    • Cooling: Lowering the temperature of the solution can decrease the solubility of the salt and promote precipitation.

    • Scratching: Gently scratching the inside of the flask with a glass rod can create nucleation sites for crystal growth.[4][5]

Issue 2: An oil forms instead of a crystalline salt.

  • Potential Cause: "Oiling out" can occur when the salt precipitates from the solution at a temperature above its melting point.[5][6] This is more common with low-melting point salts or when the concentration of the solute is very high.

  • Solutions:

    • Add More Solvent: If an oil begins to form, try adding a small amount of the original solvent to redissolve the oil. Then, allow the solution to cool more slowly to a temperature where a crystalline solid can form.[6]

    • Change the Solvent System: Experiment with a different solvent or a solvent mixture for the salt formation. A solvent with a lower boiling point may be beneficial.[7]

    • Seed Crystals: If you have a small amount of the pure, solid salt, adding a "seed crystal" to the solution can encourage the formation of a crystalline solid instead of an oil.

Part 2: Recrystallization of the this compound Salt

Issue 3: Difficulty finding a suitable recrystallization solvent.

  • Potential Cause: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[2][8] Finding a single solvent with these precise properties can be challenging.

  • Solution:

    • Systematic Solvent Screening: Test the solubility of your salt in a range of solvents with varying polarities on a small scale. Common choices include ethanol, methanol, isopropanol, acetone, ethyl acetate, and water, or mixtures thereof.[9][10]

    • Use a Two-Solvent System: If a single solvent doesn't work, a two-solvent system is often effective.[11] Dissolve the salt in a minimal amount of a "good" hot solvent (one in which it is very soluble). Then, slowly add a "poor" hot solvent (one in which it is insoluble) until the solution becomes cloudy. Add a drop or two of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.

Issue 4: The recrystallized product has a low yield.

  • Potential Cause: A low yield can result from using too much solvent, incomplete crystallization, or premature filtration.[12][13]

  • Solutions:

    • Minimize Solvent Usage: Use only the minimum amount of hot solvent necessary to dissolve the salt completely.[13]

    • Maximize Crystallization Time: Allow the solution to cool slowly to room temperature and then in an ice bath to ensure maximum precipitation.[3]

    • Check the Mother Liquor: If you suspect significant product loss, you can test the filtrate (mother liquor) by evaporating a small amount. If a significant residue remains, you may be able to recover more product by concentrating the mother liquor and allowing it to cool again.[12]

Issue 5: The crystals are colored.

  • Potential Cause: Colored impurities may be present in the crude product.

  • Solution:

    • Use Decolorizing Carbon: After dissolving the salt in the hot solvent, add a small amount of activated charcoal to the solution and boil for a few minutes. The charcoal will adsorb the colored impurities. Perform a hot gravity filtration to remove the charcoal before allowing the solution to cool and crystallize.[11]

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to convert this compound to a salt for purification?

A1: this compound is a liquid at standard conditions, and recrystallization is a purification technique for solids.[1] By converting the liquid base to a solid salt, we can take advantage of the powerful purification capabilities of recrystallization. This process is particularly effective at removing non-basic impurities and closely related side-products that may have formed during the synthesis.

Q2: How do I choose the right acid to form the salt?

A2: The choice of acid can influence the crystallinity and solubility of the resulting salt. Common choices include:

  • Hydrochloric Acid (HCl): Often forms stable, crystalline hydrochloride salts. It can be used as a solution in an organic solvent like diethyl ether or isopropanol.

  • Acetic Acid: Can form acetate salts, which may have different solubility profiles. Glacial acetic acid is often used.[14]

  • Citric Acid or Oxalic Acid: These can also be used to form crystalline salts.[14]

The selection may require some empirical testing to find the acid that provides a salt with the best properties for recrystallization.

Q3: What is the principle behind choosing a recrystallization solvent?

A3: The principle of "like dissolves like" is a good starting point.[13] A good recrystallization solvent will have a steep solubility curve for the compound of interest – high solubility at high temperatures and low solubility at low temperatures. This differential solubility is what allows for the separation of the desired compound from impurities.[2][8]

Q4: Can I put my hot solution directly into an ice bath to speed up crystallization?

A4: While it may be tempting, rapid cooling is generally discouraged.[12] Slow cooling allows for the formation of larger, purer crystals as the molecules have more time to arrange themselves in an ordered crystal lattice, excluding impurities.[8] Rapid cooling can trap impurities within the crystal structure.

Experimental Protocols

Protocol 1: General Procedure for the Formation of a Crystalline Salt
  • Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether, isopropanol, or acetone) at room temperature.

  • Slowly add a stoichiometric amount of the chosen acid (e.g., a solution of HCl in ether, or glacial acetic acid) to the stirred solution.

  • Continue stirring and observe for the formation of a precipitate. If no solid forms, try cooling the solution in an ice bath or adding an anti-solvent.

  • Collect the precipitated salt by vacuum filtration.

  • Wash the salt with a small amount of cold solvent to remove any residual impurities.

  • Dry the salt thoroughly before proceeding to recrystallization.

Protocol 2: General Procedure for Recrystallization of the Salt
  • Place the crude, dry salt in an Erlenmeyer flask.

  • Add a small amount of the chosen recrystallization solvent and heat the mixture to boiling with stirring.

  • Continue to add the hot solvent dropwise until the salt just dissolves.[15]

  • If the solution is colored, remove it from the heat, add a small amount of decolorizing carbon, and re-heat to boiling for a few minutes.

  • If necessary, perform a hot gravity filtration to remove any insoluble impurities or decolorizing carbon.

  • Allow the hot, clear solution to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of ice-cold recrystallization solvent.[16]

  • Dry the crystals to a constant weight.[13]

Data and Visualizations

Table 1: Properties of Common Recrystallization Solvents

SolventBoiling Point (°C)PolarityNotes
Water100HighGood for polar salts, but can be difficult to remove.[7][9]
Ethanol78HighA versatile and commonly used solvent.[7][9]
Methanol65HighSimilar to ethanol but with a lower boiling point.[7]
Isopropanol82MediumA good alternative to ethanol.[15]
Acetone56MediumLow boiling point, good for moderately polar compounds.[7]
Ethyl Acetate77MediumOften used in combination with hexanes.[7][9]
Hexanes69LowA non-polar solvent, often used as an anti-solvent.[7]
Toluene111LowHigh boiling point, should be used with caution.[7]

Diagram 1: Overall Purification Workflow

G cluster_0 Purification of this compound A Crude Liquid This compound B Salt Formation (Addition of Acid in a Suitable Solvent) A->B Step 1 C Crude Solid Salt B->C Precipitation D Recrystallization (Dissolution in Hot Solvent, Cooling) C->D Step 2 E Pure Crystalline Salt D->E Crystal Growth

Caption: A schematic of the purification process.

Diagram 2: Decision Tree for Recrystallization Solvent Selection

G Start Start: Crude Solid Salt TestSingle Test solubility in a single hot solvent Start->TestSingle SolubleHot Is it soluble when hot? TestSingle->SolubleHot InsolubleCold Is it insoluble when cold? SolubleHot->InsolubleCold Yes FailureSingle FAILURE: Try a different solvent SolubleHot->FailureSingle No SuccessSingle SUCCESS: Use this single solvent InsolubleCold->SuccessSingle Yes InsolubleCold->FailureSingle No TryTwoSolvent Try a two-solvent system FailureSingle->TryTwoSolvent DissolveGood Dissolve in a minimal amount of a 'good' hot solvent TryTwoSolvent->DissolveGood AddPoor Add a 'poor' hot solvent until cloudy DissolveGood->AddPoor ClearWithGood Add a drop of 'good' solvent to clarify AddPoor->ClearWithGood SuccessTwo SUCCESS: Use this two-solvent system ClearWithGood->SuccessTwo

Caption: A guide for selecting an appropriate recrystallization solvent.

References

  • Biocyclopedia. (n.d.). Problems in recrystallization. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • Reddit. (2022, May 5). Guide to Recrystallisation. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Recrystallization1. Retrieved from [Link]

  • Wired Chemist. (n.d.). Recrystallization. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Google Patents. (n.d.). US2919275A - Purification of piperazine.
  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). Recrystallization. Retrieved from [Link]

  • Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization. Retrieved from [Link]

  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use. Retrieved from [Link]

  • Solubility of Things. (n.d.). Piperazine. Retrieved from [Link]

  • Google Patents. (n.d.). US3481933A - Recovery and purification of piperazine.
  • Google Patents. (n.d.). CN104230850A - Separation method of piperazine.
  • SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients. Retrieved from [Link]

  • YouTube. (2020, November 4). Wittig Reaction Experiment Part 3: Recrystallization and Melting Point. Retrieved from [Link]

  • YouTube. (2010, September 2). Recrystallization Demonstrated by Mark Niemczyk, PhD. Retrieved from [Link]

  • ChemBK. (n.d.). isopropylpiperazine-1-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). (R)-1-Boc-2-isopropylpiperazine. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to HPLC-UV and Alternative Methods for Purity Analysis of Isopropyl piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of analytical methodologies for determining the purity of Isopropyl piperazine-1-carboxylate. We will explore a developed High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method, contextualize its performance against alternative techniques, and provide the scientific rationale behind the selection of specific analytical parameters. This document is intended for researchers, analytical chemists, and drug development professionals who require robust and reliable purity data.

The Analytical Challenge: The Missing Chromophore

This compound, like the parent piperazine ring, lacks a significant chromophore.[1][2] This inherent structural property means it does not absorb ultraviolet (UV) light strongly, making direct detection and quantification by HPLC-UV challenging, especially at the low levels required for purity analysis and impurity profiling.[1][2] Therefore, a direct HPLC-UV approach would suffer from poor sensitivity and would be unsuitable for a validated quality control method.

To overcome this, a common and effective strategy is chemical derivatization. This process involves reacting the analyte with a labeling agent to attach a UV-active molecule, thereby rendering it easily detectable.[1][3] This guide will focus on a proposed method utilizing the derivatizing agent 4-chloro-7-nitrobenzofuran (NBD-Cl), a reagent well-documented for its reaction with secondary amines like the one present in this compound to form a stable, UV-active product.[1][3][4][5]

Proposed Method: Derivatization Followed by HPLC-UV Analysis

The cornerstone of our proposed method is the pre-column derivatization of this compound with NBD-Cl. This reaction targets the secondary amine in the piperazine ring, forming a derivative with strong UV absorbance, thus enabling sensitive detection.[1][3]

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Weigh Sample of This compound Dissolve Dissolve in Diluent (e.g., Acetonitrile) Sample->Dissolve Deriv Add NBD-Cl Reagent & Heat (e.g., 60°C, 30 min) Dissolve->Deriv Cool Cool and Dilute with Mobile Phase Deriv->Cool Inject Inject onto HPLC System Cool->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peak Area Detect->Integrate Quantify Quantify against Standard Curve Integrate->Quantify Report Report Purity (%) Quantify->Report

Caption: Workflow for the proposed HPLC-UV purity analysis with pre-column derivatization.

Experimental Protocol: HPLC-UV with NBD-Cl Derivatization

1. Instrumentation and Conditions:

  • HPLC System: An HPLC system equipped with a UV or Photodiode Array (PDA) detector.

  • Analytical Column: A reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size) is a suitable starting point.[6]

  • Mobile Phase: A gradient or isocratic mixture of Acetonitrile and a buffer (e.g., 20 mM ammonium acetate, pH 4.0).[7] The exact ratio should be optimized to achieve good separation.

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 35°C.[1]

  • Detection Wavelength: The wavelength corresponding to the absorption maximum of the NBD-derivative (typically around 340 nm).[1]

  • Injection Volume: 10 µL.[1]

2. Reagent and Standard Preparation:

  • Diluent: HPLC grade Acetonitrile.

  • NBD-Cl Solution: Prepare a solution of 4-chloro-7-nitrobenzofuran (NBD-Cl) in Acetonitrile.

  • Standard Solution: Accurately weigh and dissolve a reference standard of this compound in the diluent to create a stock solution. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Solution: Accurately weigh and dissolve the this compound test sample in the diluent to a similar concentration as the primary standard.

3. Derivatization Procedure:

  • To a fixed volume of each standard and sample solution, add an excess of the NBD-Cl solution.

  • Heat the mixtures in a water bath or heating block at 60°C for approximately 30 minutes to ensure the reaction goes to completion.[4]

  • Cool the solutions to room temperature.

  • Dilute the cooled solutions with the mobile phase to a suitable concentration for injection.

  • Inject the derivatized solutions into the HPLC system.

4. Data Analysis:

  • Identify the peak corresponding to the derivatized this compound based on the retention time of the derivatized standard.

  • Generate a calibration curve by plotting the peak area versus the concentration of the derivatized standards.

  • Calculate the concentration of the derivatized analyte in the sample solution using the calibration curve.

  • Determine the purity of the sample by comparing the area of the main peak to the total area of all peaks in the chromatogram (Area Percent method).

Comparison with Alternative Analytical Methodologies

While the derivatization HPLC-UV method is robust and accessible, other techniques offer distinct advantages and disadvantages. The choice of method often depends on available instrumentation, required sensitivity, and the specific goals of the analysis.

Method_Selection Start Purity Analysis of This compound HasChromophore Does the Analyte have a strong UV Chromophore? Start->HasChromophore DirectHPLC Direct HPLC-UV HasChromophore->DirectHPLC Yes DerivHPLC Derivatization + HPLC-UV HasChromophore->DerivHPLC No UniversalDetector Use Universal Detector? (e.g., ELSD, CAD) HasChromophore->UniversalDetector No HPLCElsd HPLC-ELSD/CAD UniversalDetector->HPLCElsd Yes MassSpec Need Structural Info? High Sensitivity? UniversalDetector->MassSpec No HPLCMS HPLC-MS MassSpec->HPLCMS Yes Volatile Is Analyte Volatile & Thermally Stable? MassSpec->Volatile No GC Gas Chromatography (GC) Volatile->GC Yes

Caption: Decision tree for selecting an appropriate analytical method for purity determination.

Performance Comparison Table

The following table compares the proposed HPLC-UV method with other common analytical techniques for purity analysis. Performance characteristics are based on typical results for piperazine derivatives found in the literature.

Parameter HPLC-UV (with Derivatization) HPLC-ELSD HPLC-MS Gas Chromatography (GC)
Principle UV absorbance after chemical labeling.[1][3]Light scattering of nebulized, non-volatile analyte particles.[2][5]Mass-to-charge ratio of ionized molecules.[5][8]Separation of volatile compounds in the gas phase.[9][10]
Derivatization Required? YesNoNo (but can enhance ionization)Sometimes, to improve volatility.
Sensitivity Good to Excellent (post-derivatization).Moderate.Excellent.[8]Good to Excellent.[10]
Specificity Good.Moderate (non-specific).Excellent (provides mass information).Good.
Sample Prep Complexity Moderate (extra derivatization step).Low.Low to Moderate.Low to Moderate.
Instrumentation Cost Low.Moderate.High.Low to Moderate.
Key Advantage Widely available; cost-effective.Universal detection for non-volatile analytes without a chromophore.High sensitivity and specificity; structural information.Excellent for volatile impurities.
Key Disadvantage Indirect; extra sample prep step.Not suitable for volatile buffers; non-linear response.High cost and complexity.Analyte must be volatile and thermally stable.

Ensuring Trustworthiness: Method Validation

A developed analytical method is only reliable if it is properly validated. Validation demonstrates that the method is suitable for its intended purpose.[6][11] Key validation parameters, based on International Council for Harmonisation (ICH) guidelines, must be assessed.

Validation Parameter Description Typical Acceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (impurities, degradation products).The main peak should be well-resolved from other peaks.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) > 0.999.[11]
Accuracy The closeness of the test results to the true value.% Recovery typically within 98.0% - 102.0%.[9]
Precision (Repeatability & Intermediate) The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.Relative Standard Deviation (RSD) ≤ 2.0%.[1][10]
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.Signal-to-Noise ratio of 3:1.[1]
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of 10:1.[1]
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.%RSD of results should remain low (< 4.0%) under varied conditions (e.g., flow rate, temperature).[1]

Conclusion and Recommendations

For the routine purity analysis of this compound, an HPLC-UV method with pre-column derivatization using NBD-Cl offers a reliable, sensitive, and cost-effective solution. Its primary drawback is the additional sample preparation step. However, this is a well-understood and automatable process that grants access to the most common detector in quality control laboratories.

Alternative methods should be considered in the following scenarios:

  • HPLC-MS: Is the gold standard for impurity identification and structure elucidation, or when exceptionally low detection limits are required.[8]

  • HPLC-ELSD: A viable option for a more direct analysis if derivatization is undesirable and MS is not available, though it may lack the sensitivity for trace impurity analysis.[5]

  • Gas Chromatography (GC): Should be employed as a complementary technique, specifically for the analysis of volatile starting materials or potential volatile impurities that would not be detected by HPLC.[9][10]

Ultimately, a combination of techniques provides the most comprehensive understanding of a compound's purity profile. However, for routine quality control, a validated derivatization-HPLC-UV method stands as a robust and scientifically sound choice.

References

  • Benchchem. Application Notes and Protocols for the Analytical Characterization of Piperazine Derivatives.
  • Muszalska I, et al. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Acta Pol Pharm. 2005;62(1):3-10. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
  • IARJSET. A Review on Analytical Methods for Piperazine Determination.
  • ResearchGate. Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection. Available from: [Link]

  • ResearchGate. Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Available from: [Link]

  • ScienceAsia. Trace and qualitative evaluation of residual piperazine in chicken muscle by HPLC-MS/MS employing automatic ASE. Available from: [Link]

  • ResearchGate. Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. Available from: [Link]

  • United Nations Office on Drugs and Crime. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available from: [Link]

  • Muszalska I, et al. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
  • Trade Science Inc. Analytical CHEMISTRY.
  • Lee KR, et al. Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. J Pharm Biomed Anal. 2007;44(1):253-7. Available from: [Link]

  • ResearchGate. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Available from: [Link]

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A Comparative Analysis of Isopropyl Piperazine-1-Carboxylate and Its Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the piperazine scaffold holds a privileged position due to its versatile physicochemical properties and its prevalence in a wide array of approved therapeutic agents.[1][2] The introduction of a carboxylate group at the N1 position, particularly as an ester, offers a nuanced approach to modulating these properties, influencing everything from solubility and metabolic stability to receptor binding affinity. This guide presents a comprehensive comparative study of Isopropyl piperazine-1-carboxylate and its primary alkyl and benzyl analogs: methyl, ethyl, propyl, butyl, and benzyl piperazine-1-carboxylate.

This analysis is designed for researchers, scientists, and drug development professionals, providing an in-depth look at the synthesis, physicochemical characteristics, and potential biological activities of these compounds. By presenting objective comparisons supported by experimental data and established protocols, this guide aims to empower researchers to make informed decisions in the selection and design of piperazine-based scaffolds for novel therapeutic development.

Physicochemical Properties: A Comparative Overview

The choice of the ester group on the piperazine-1-carboxylate scaffold significantly influences the molecule's physicochemical properties, which in turn dictates its pharmacokinetic and pharmacodynamic behavior. A comparison of key computed and experimental properties of this compound and its analogs reveals critical trends for drug design.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)LogP (Predicted)
Methyl piperazine-1-carboxylate C₆H₁₂N₂O₂144.17---0.5[3]
Ethyl piperazine-1-carboxylate C₇H₁₄N₂O₂158.20273 (lit.)[4]1.08 (at 25 °C, lit.)[4]-0.2[5]
This compound C₈H₁₆N₂O₂172.23--0.4366[6]
Propyl piperazine-1-carboxylate C₈H₁₆N₂O₂172.22---
tert-Butyl piperazine-1-carboxylate C₉H₁₈N₂O₂186.2598-1001.030 (Predicted)0.5[7]
Benzyl piperazine-1-carboxylate C₁₂H₁₆N₂O₂220.27158-161 (at 1.4 mmHg, lit.)[8]1.142 (at 25 °C, lit.)[8]-

The data clearly illustrates that as the alkyl chain length of the ester group increases from methyl to tert-butyl, there is a corresponding increase in molecular weight and predicted lipophilicity (LogP). This trend is crucial for optimizing properties such as membrane permeability and protein binding. The benzyl analog, with its aromatic ring, introduces further structural and electronic diversity, which can be exploited for specific receptor interactions. The solubility of these compounds is also a key consideration; for instance, Ethyl piperazine-1-carboxylate is noted to be soluble in water and alcohols, a desirable trait for many pharmaceutical formulations.[9]

Synthesis of N-Alkoxycarbonyl Piperazine Analogs

The synthesis of this compound and its analogs is generally achieved through a straightforward nucleophilic substitution reaction. The secondary amine of the piperazine ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of an appropriate chloroformate or dicarbonate.

A general and widely applicable synthetic strategy involves the reaction of piperazine with the corresponding alkyl or benzyl chloroformate in the presence of a base to neutralize the hydrochloric acid byproduct. Alternatively, di-tert-butyl dicarbonate is commonly used for the synthesis of the tert-butyl analog.[6][10]

Below is a generalized experimental protocol for the synthesis of these compounds.

Experimental Protocol: General Synthesis of Alkyl/Benzyl Piperazine-1-carboxylates

Materials:

  • Piperazine

  • Appropriate alkyl or benzyl chloroformate (e.g., isopropyl chloroformate) or di-tert-butyl dicarbonate

  • Anhydrous dichloromethane (DCM) or a similar aprotic solvent

  • Triethylamine (Et₃N) or another suitable base

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

  • Rotary evaporator

  • Silica gel for column chromatography (if necessary)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve piperazine (1 equivalent) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.

  • Addition of Base: Add triethylamine (1.1 equivalents) to the solution and stir for 10-15 minutes.

  • Addition of Chloroformate/Dicarbonate: Slowly add the corresponding alkyl or benzyl chloroformate (1 equivalent) or di-tert-butyl dicarbonate (1 equivalent) dropwise to the cooled solution. Maintain the temperature at 0 °C during the addition.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: If necessary, purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to afford the pure piperazine-1-carboxylate analog.

Causality Behind Experimental Choices: The use of an aprotic solvent like DCM prevents unwanted side reactions with water. Cooling the reaction to 0 °C helps to control the exothermicity of the reaction and minimize the formation of byproducts. The addition of a base is crucial to neutralize the HCl generated during the reaction with chloroformates, driving the reaction to completion. The aqueous workup removes unreacted starting materials and salts, and column chromatography ensures the high purity of the final product.

Synthesis_Workflow cluster_reaction Reaction cluster_workup Workup & Purification Piperazine Piperazine in DCM Base Add Triethylamine Piperazine->Base Chloroformate Add Alkyl/Benzyl Chloroformate at 0°C Base->Chloroformate Stir Stir at RT (12-24h) Chloroformate->Stir Quench Quench with Water Stir->Quench Wash Wash with NaHCO₃ and Brine Quench->Wash Dry Dry over MgSO₄ Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography Concentrate->Purify Final_Product Final_Product Purify->Final_Product Pure Product MTT_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay Seed_Cells Seed Cells in 96-well Plate Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_Compounds Add Compound Dilutions Incubate_24h->Add_Compounds Incubate_48_72h Incubate 48-72h Add_Compounds->Incubate_48_72h Add_MTT Add MTT Solution Incubate_48_72h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Solubilize Solubilize Formazan with DMSO Incubate_4h->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance Data_Analysis Data_Analysis Read_Absorbance->Data_Analysis Calculate IC₅₀

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Conclusion

The selection of an appropriate ester group for the piperazine-1-carboxylate scaffold is a critical decision in the design of novel drug candidates. This guide has provided a comparative overview of this compound and its methyl, ethyl, propyl, butyl, and benzyl analogs, highlighting the impact of the ester moiety on key physicochemical properties. While direct comparative biological data for this specific series is sparse, the provided synthetic and biological evaluation protocols offer a robust framework for researchers to generate this data and elucidate structure-activity relationships. By systematically evaluating these analogs, drug discovery professionals can fine-tune the properties of their lead compounds to optimize efficacy and pharmacokinetic profiles, ultimately accelerating the development of new and effective therapeutics.

References

  • Solubility of Things. (n.d.). Ethyl piperazine-1-carboxylate. Retrieved from [Link]

  • Biosynce. (2024, October 20). Biological Activities of Piperazine Derivatives: A Comprehensive Review. Retrieved from [Link]

  • Katarzyna, S., et al. (n.d.). Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives.
  • ResearchGate. (n.d.). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Retrieved from [Link]

  • PubChem. (n.d.). Benzyl piperazine-1-carboxylate. Retrieved from [Link]

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  • Semantic Scholar. (2016, November 23). Synthesis, Characterization, and Anti-Inflammatory Activities of Methyl Salicylate Derivatives Bearing Piperazine Moiety. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, April 2). 1-BOC-Piperazine: A Versatile Intermediate in Chemical Synthesis. Retrieved from [Link]

  • Chemsrc. (2025, August 21). Benzyl 1-piperazinecarboxylate | CAS#:31166-44-6. Retrieved from [Link]

  • MDPI. (2016, November 26). Synthesis, Characterization, and Anti-Inflammatory Activities of Methyl Salicylate Derivatives Bearing Piperazine Moiety. Retrieved from [Link]

  • MDPI. (2023, June 21). Synthesis and Biological Activity of Myricetin Derivatives Containing Pyrazole Piperazine Amide. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1-benzylpiperazine. Retrieved from [Link]

  • Google Patents. (n.d.). CN108033931B - Synthesis method of N-Boc piperazine.
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A Comparative Spectroscopic Guide to Isopropyl piperazine-1-carboxylate and its N-Boc Analogue

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the meticulous characterization of molecular entities is a cornerstone of success. Piperazine derivatives, in particular, are ubiquitous scaffolds in medicinal chemistry, valued for their versatile biological activities and favorable pharmacokinetic properties. The introduction of a carbamate protecting group, such as an isopropyloxycarbonyl or a tert-butoxycarbonyl (Boc) group, is a common strategy to modulate the reactivity of the piperazine nitrogens during multi-step syntheses. Verifying the successful and correct installation of these protecting groups is paramount, and this is where spectroscopic techniques prove indispensable.

This guide offers an in-depth comparative analysis of the spectroscopic signatures of Isopropyl piperazine-1-carboxylate and a widely used alternative, tert-butyl piperazine-1-carboxylate (N-Boc-piperazine). By examining their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we aim to provide researchers, scientists, and drug development professionals with a practical, data-driven resource for the unambiguous identification and characterization of these important synthetic intermediates. The data for this compound is predicted using validated computational tools, while the data for N-Boc-piperazine is derived from experimental sources.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are crucial for confirming the structural integrity of piperazine derivatives.

Experimental and Predictive Protocols

Data Acquisition (General Protocol):

  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrument Setup: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Parameters: Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.

  • ¹³C NMR Parameters: A 90° pulse angle, a 2-second relaxation delay, and a sufficient number of scans (e.g., 1024 or more) are typically used to achieve a good signal-to-noise ratio. Proton decoupling is applied to simplify the spectrum.

Predictive Data Generation: Predicted NMR spectra for this compound were generated using online prediction tools that employ machine learning algorithms and extensive databases of known chemical shifts.[1][2][3][4][5]

¹H NMR Spectral Comparison

The ¹H NMR spectra of both compounds are characterized by signals from the piperazine ring protons and the protons of the carbamate protecting group.

Proton Assignment This compound (Predicted, CDCl₃) tert-Butyl piperazine-1-carboxylate (Experimental, CDCl₃) [6]Rationale for Chemical Shift and Multiplicity
Piperazine CH₂ (N-CO) ~3.45 ppm (t, 4H)3.40-3.50 ppm (br d, 4H)These protons are adjacent to the electron-withdrawing carbamate nitrogen, leading to a downfield shift. The multiplicity is a triplet due to coupling with the adjacent CH₂ protons.
Piperazine CH₂ (N-H) ~2.85 ppm (t, 4H)2.40-2.55 ppm (br d, 4H)These protons are further from the carbamate group and therefore resonate at a higher field (more shielded). They also appear as a triplet.
Piperazine NH ~1.70 ppm (s, 1H)2.85 ppm (br s, 1H)The chemical shift of the N-H proton can be variable and is influenced by solvent and concentration.
Protecting Group CH/C ~4.90 ppm (septet, 1H)-The methine proton of the isopropyl group is coupled to six equivalent methyl protons, resulting in a septet.
Protecting Group CH₃ ~1.25 ppm (d, 6H)1.46 ppm (s, 9H)The six methyl protons of the isopropyl group are equivalent and are split into a doublet by the methine proton. The nine protons of the tert-butyl group are equivalent and appear as a sharp singlet.
¹³C NMR Spectral Comparison

The ¹³C NMR spectra provide key information about the carbon environment, including the characteristic carbonyl carbon of the carbamate.

Carbon Assignment This compound (Predicted) tert-Butyl piperazine-1-carboxylate (Experimental) [7]Rationale for Chemical Shift
C=O (Carbamate) ~155.0 ppm~154.8 ppmThe carbonyl carbon of the carbamate group is highly deshielded and appears at a characteristic downfield chemical shift.
Piperazine CH₂ (N-CO) ~44.5 ppm~45.0 ppmThese carbons are directly attached to the nitrogen of the carbamate and are deshielded compared to the other piperazine carbons.
Piperazine CH₂ (N-H) ~45.5 ppm~46.0 ppmThese carbons are in a similar environment to the other set of piperazine carbons.
Protecting Group C(CH₃)₃/CH(CH₃)₂ ~69.0 ppm~79.5 ppmThe quaternary carbon of the tert-butyl group is more deshielded than the methine carbon of the isopropyl group.
Protecting Group CH₃ ~22.0 ppm~28.5 ppmThe methyl carbons of the tert-butyl group are slightly more deshielded than those of the isopropyl group.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups. In the case of these piperazine derivatives, the most prominent feature is the carbonyl stretch of the carbamate.

Experimental and Predictive Protocols

Data Acquisition (General Protocol):

  • Sample Preparation: A thin film of the liquid sample can be prepared between two NaCl or KBr plates. Solid samples can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

  • Data Collection: The spectrum is typically recorded from 4000 to 400 cm⁻¹.

Predictive Data Generation: Predicted IR frequencies for this compound were obtained using online prediction software that calculates vibrational frequencies based on molecular structure.[8][9][10][11][12]

IR Spectral Comparison
Vibrational Mode This compound (Predicted) tert-Butyl piperazine-1-carboxylate (Experimental) [13]Significance of the Absorption Band
N-H Stretch ~3300 cm⁻¹ (broad)~3300 cm⁻¹ (broad)The broadness of this peak is indicative of hydrogen bonding.
C-H Stretch (Aliphatic) 2850-3000 cm⁻¹2850-3000 cm⁻¹These absorptions are characteristic of the C-H bonds in the piperazine ring and the alkyl groups of the carbamate.
C=O Stretch (Carbamate) ~1690-1710 cm⁻¹ (strong)~1690-1710 cm⁻¹ (strong)This is a very strong and characteristic absorption for the carbonyl group in a carbamate.[14]
C-N Stretch ~1230-1250 cm⁻¹~1230-1250 cm⁻¹This absorption is associated with the stretching of the C-N bond in the carbamate and piperazine ring.
C-O Stretch ~1050-1100 cm⁻¹~1050-1100 cm⁻¹This band corresponds to the stretching of the C-O bond in the carbamate ester functionality.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers clues about its structure through the analysis of fragmentation patterns.

Experimental and Predictive Protocols

Data Acquisition (General Protocol):

  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas or liquid chromatography.

  • Ionization: Electrospray ionization (ESI) or electron ionization (EI) are common techniques for these types of molecules.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z).

Predictive Data Generation: Predicted mass fragmentation patterns for this compound were generated using online tools that apply known fragmentation rules.[14][15][16][17]

Mass Spectrometry Data Comparison
Ion This compound (Predicted m/z) tert-Butyl piperazine-1-carboxylate (Experimental m/z) [18]Interpretation of Fragment
[M+H]⁺ (Molecular Ion) 173.13187.15This represents the protonated molecule and confirms the molecular weight.
[M-C₃H₇O₂]⁺ 85.08-Loss of the isopropoxycarbonyl group.
[M-C₄H₉O₂]⁺ -85.08Loss of the tert-butoxycarbonyl group.
[C₄H₉N]⁺ 71.0771.07A common fragment corresponding to a portion of the piperazine ring.
[C₃H₇]⁺ 43.05-Isopropyl cation.
[C₄H₉]⁺ -57.07Tert-butyl cation, a very stable and characteristic fragment for Boc-protected compounds.

Visualizing the Analytical Workflow and Fragmentation

To provide a clearer understanding of the processes involved, the following diagrams illustrate a typical analytical workflow and the key fragmentation pathways in mass spectrometry.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Structure Elucidation IR IR Spectroscopy Purification->IR Functional Group Identification MS Mass Spectrometry Purification->MS Molecular Weight & Fragmentation Interpretation Comparative Data Analysis NMR->Interpretation IR->Interpretation MS->Interpretation Final_Report Final_Report Interpretation->Final_Report Final Report & Characterization Fragmentation_Pathways cluster_isopropyl This compound cluster_boc tert-Butyl piperazine-1-carboxylate Mol_Ion_Iso [M+H]⁺ m/z = 173.13 Frag1_Iso [M-C₃H₇O₂]⁺ m/z = 85.08 Mol_Ion_Iso->Frag1_Iso Loss of isopropoxycarbonyl Frag2_Iso [C₃H₇]⁺ m/z = 43.05 Mol_Ion_Iso->Frag2_Iso Isopropyl cation Mol_Ion_Boc [M+H]⁺ m/z = 187.15 Frag1_Boc [M-C₄H₉O₂]⁺ m/z = 85.08 Mol_Ion_Boc->Frag1_Boc Loss of tert-butoxycarbonyl Frag2_Boc [C₄H₉]⁺ m/z = 57.07 Mol_Ion_Boc->Frag2_Boc tert-Butyl cation

Caption: Key mass spectrometry fragmentation pathways for the two piperazine derivatives.

Conclusion

The spectroscopic analysis of this compound and its N-Boc analogue reveals distinct yet predictable signatures that are invaluable for their identification and quality control. While both compounds share the characteristic signals of the piperazine ring, the nature of the alkyl group in the carbamate moiety gives rise to unique features in their NMR and mass spectra. The isopropyl group is readily identified by the characteristic septet and doublet in the ¹H NMR spectrum, while the tert-butyl group presents a prominent singlet. In mass spectrometry, the highly stable tert-butyl cation (m/z 57.07) is a hallmark of N-Boc protected compounds. The IR spectra for both are dominated by the strong carbonyl absorption of the carbamate functional group.

This guide demonstrates that a combination of NMR, IR, and MS provides a comprehensive and self-validating system for the structural elucidation of these important synthetic building blocks. By understanding and comparing these spectroscopic fingerprints, researchers can proceed with confidence in their synthetic endeavors, ensuring the integrity of their materials and the reliability of their results.

References

  • Chen, J.-Y. T., & Benson, W. R. (1966). Characteristic Infrared Absorption Spectra and Frequencies of Carbamate Pesticides. Journal of the Association of Official Analytical Chemists, 49(2), 412–455. [Link]

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  • EPFL. (n.d.). Web-based application for in silico fragmentation - MS tools. Retrieved from [Link]

  • ChemAxon. (n.d.). NMR Predictor. ChemAxon Docs. Retrieved from [Link]

  • Colorado State University. (n.d.). CASCADE. Retrieved from [Link]

  • Macmillan Group - Princeton University. (n.d.). SUPPLEMENTARY INFORMATION. Retrieved from [Link]

  • EPFL. (n.d.). Online Mass Spectrometry Tools: The ISIC- EPFL mstoolbox. Retrieved from [Link]

  • PROSPRE. (n.d.). 1H NMR Predictor. Retrieved from [Link]

  • ResearchGate. (2013). Is there any software to predict IR frequency of organic compounds?[Link]

  • UWPR. (n.d.). Data Analysis Tools. Retrieved from [Link]

  • ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl piperazine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2023). (1R,2R,6S)-2(4-(4-Isopropylbenzyl)piperazin-1-yl)-3-methyl-6-(prop-1-en-2-yl)cyclohex-3-enol. [Link]

  • NIST. (n.d.). t-Butyl 1-piperaziencarboxylate. NIST Chemistry WebBook. Retrieved from [Link]

  • CD ComputaBio. (n.d.). IR Spectrum Prediction Service. Retrieved from [Link]

  • Patiny, L. (n.d.). Simulate and predict NMR spectra. Retrieved from [Link]

  • NIST. (n.d.). t-Butyl 1-piperaziencarboxylate. NIST Chemistry WebBook. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-(4-Pentafluorophenyloxycarbonyl-butyryl)-piperazine-1-carboxylic acid tert-butyl ester. Retrieved from [Link]

  • NIST. (n.d.). t-Butyl 1-piperaziencarboxylate. NIST Chemistry WebBook. Retrieved from [Link]

  • Protheragen. (n.d.). IR Spectrum Prediction. Retrieved from [Link]

  • YouTube. (2023, December 9). IR Spectra Predicting Tools. [Link]

  • PubChem. (n.d.). Tert-butyl Piperazine-1-carboxylate Hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • Wiley. (2023, November 7). Wiley Launches New Database of Predicted Infrared Spectra. [Link]

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A Comparative Guide to Validated Analytical Methods for the Quantification of Isopropyl piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Imperative for Isopropyl piperazine-1-carboxylate

This compound is a key building block in the synthesis of various pharmaceutical agents. Its precise quantification is critical for ensuring the quality, safety, and efficacy of final drug products. This guide explores and compares the primary chromatographic techniques applicable to its analysis: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The selection of an appropriate analytical method is contingent on factors such as the sample matrix, required sensitivity, and the specific goals of the analysis, whether for routine quality control or metabolic studies.

A cornerstone of any reliable analytical method is its validation, which demonstrates that the procedure is fit for its intended purpose.[1] This guide is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, which provide a framework for validating analytical procedures.[2][3][4]

Comparative Analysis of Analytical Techniques

The choice of an analytical technique for this compound quantification is a critical decision. The following table provides a comparative overview of the most suitable methods, highlighting their inherent strengths and weaknesses.

FeatureHPLC-UV (with Derivatization)GC-MSLC-MS/MS
Principle Separation based on polarity, UV detection after chemical modification to add a chromophore.Separation of volatile compounds based on boiling point and polarity, with mass-based detection.High-selectivity separation based on polarity coupled with highly specific mass-based detection.
Applicability Well-suited for routine quality control of bulk drug and formulations.Suitable for identifying and quantifying volatile impurities and the main compound if sufficiently volatile or derivatized.Ideal for complex matrices (e.g., biological fluids), trace-level quantification, and metabolic studies.
Sensitivity Moderate, dependent on the efficiency of the derivatization agent.High, especially in selected ion monitoring (SIM) mode.Very high, offering the lowest limits of detection and quantification.
Specificity Good, but susceptible to interference from compounds with similar retention times and UV absorption.Very high, based on both retention time and mass fragmentation pattern.Excellent, provides structural confirmation through precursor and product ion monitoring.
Sample Preparation Often requires a derivatization step to make the analyte UV-active.[5][6]May require derivatization to increase volatility.Often requires minimal sample cleanup like protein precipitation or solid-phase extraction.[7]
Throughput Can be high, especially with modern UPLC systems.Generally lower due to longer run times.High, with fast chromatography and sensitive detection.
Cost Relatively low instrumentation and operational cost.Moderate instrumentation cost.High instrumentation and maintenance cost.

Foundational Pillar: Analytical Method Validation

According to ICH Q2(R1) guidelines, a validated analytical method must demonstrate fitness for its intended purpose through the evaluation of several key parameters.[1] These parameters form the basis of a self-validating system, ensuring the integrity and reliability of the generated data.

Key Validation Parameters:
  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[2]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[2]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[1]

  • Accuracy: The closeness of the test results to the true value.[2]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[1]

Experimental Protocols and Workflows

The following sections provide detailed, step-by-step methodologies for the quantification of this compound using HPLC-UV (with derivatization), GC-MS, and LC-MS/MS. These protocols are based on established methods for similar piperazine derivatives and should be optimized and validated for the specific application.

Method 1: HPLC-UV with Pre-Column Derivatization

Rationale: this compound lacks a strong chromophore, making direct UV detection challenging. Derivatization with an agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) introduces a UV-active moiety, enabling sensitive quantification.[5][6]

Experimental Workflow Diagram:

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Solution Derivatization Derivatization with NBD-Cl Sample->Derivatization Standard Standard Solution Standard->Derivatization Dilution Dilution with Mobile Phase Derivatization->Dilution Injection Inject into HPLC Dilution->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection (e.g., 340 nm) Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Quantification Quantify using Calibration Curve Chromatogram->Quantification

Caption: Workflow for HPLC-UV analysis with derivatization.

Detailed Protocol:

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound standard in a suitable solvent (e.g., acetonitrile).

    • Prepare working standards by serial dilution.

    • Accurately weigh the sample and dissolve it in the same solvent.

  • Derivatization Procedure: [5]

    • To an aliquot of the standard or sample solution, add a solution of NBD-Cl in acetonitrile and a suitable buffer (e.g., borate buffer, pH 9.0).

    • Heat the mixture at a controlled temperature (e.g., 60°C) for a specified time (e.g., 30 minutes) to ensure complete reaction.

    • Cool the reaction mixture to room temperature.

    • Dilute the derivatized solution with the mobile phase before injection.

  • Chromatographic Conditions:

    • HPLC System: A system equipped with a UV detector.

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water or a suitable buffer.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35°C.[6]

    • Injection Volume: 10 µL.[6]

    • Detection Wavelength: The absorption maximum of the NBD-derivative (e.g., 340 nm).[6]

  • Validation:

    • Perform a full method validation as per ICH Q2(R1) guidelines, including specificity, linearity (typically in the range of the LOQ to 150% of the target concentration), accuracy, precision, LOD, LOQ, and robustness.[6]

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Rationale: GC-MS offers high specificity due to the combination of chromatographic separation and mass spectrometric detection.[8] For compounds with sufficient volatility and thermal stability like this compound, it can be a powerful analytical tool.

Experimental Workflow Diagram:

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Solution in Volatile Solvent Derivatization Optional Derivatization (e.g., Silylation) Sample->Derivatization Injection Inject into GC Sample->Injection Standard Standard Solution Standard->Derivatization Standard->Injection Derivatization->Injection Separation Capillary Column Separation Injection->Separation Detection Mass Spectrometry (EI) Separation->Detection TIC Total Ion Chromatogram Detection->TIC SIM Selected Ion Monitoring Detection->SIM Quantification Quantify using Internal Standard SIM->Quantification

Caption: Workflow for GC-MS analysis.

Detailed Protocol:

  • Standard and Sample Preparation:

    • Prepare stock and working standard solutions in a volatile solvent (e.g., methanol or dichloromethane).

    • Dissolve the sample in the same solvent. An internal standard (e.g., a deuterated analog) should be used for accurate quantification.

  • Chromatographic and Mass Spectrometric Conditions:

    • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: A suitable temperature gradient to ensure good separation (e.g., start at 100°C, ramp to 280°C).

    • Injector Temperature: 250°C.

    • Ion Source Temperature: 230°C.

    • MS Mode: Full scan for identification and Selected Ion Monitoring (SIM) for quantification.

  • Validation:

    • Validate the method for linearity, accuracy, precision, LOD, and LOQ. For GC-MS, the LOD can be in the low ng/mL range.[9]

Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Rationale: LC-MS/MS is the gold standard for sensitive and selective quantification of drugs and their metabolites in complex matrices.[10] It combines the separation power of HPLC with the high specificity of tandem mass spectrometry.

Experimental Workflow Diagram:

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Extraction Protein Precipitation or SPE Sample->Extraction Standard Standard Solution Injection Inject into LC Standard->Injection Extraction->Injection Separation UPLC C18 Column Separation Injection->Separation Detection Tandem Mass Spectrometry (ESI+) Separation->Detection MRM Multiple Reaction Monitoring Detection->MRM Quantification Quantify using Stable Isotope Labeled Internal Standard MRM->Quantification

Caption: Workflow for LC-MS/MS analysis.

Detailed Protocol:

  • Standard and Sample Preparation:

    • Prepare stock and working standard solutions in a suitable solvent mixture (e.g., methanol:water).

    • For biological samples, perform protein precipitation (e.g., with acetonitrile) or solid-phase extraction (SPE) to remove interferences.[7][11]

    • Use a stable isotope-labeled internal standard for the most accurate quantification.

  • Chromatographic and Mass Spectrometric Conditions:

    • LC-MS/MS System: A UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

    • Column: A C18 reversed-phase column suitable for fast chromatography (e.g., 50 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase: A gradient of water and acetonitrile or methanol, both containing a small amount of an additive like formic acid to promote ionization.

    • Flow Rate: 0.3-0.5 mL/min.

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • MS Mode: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions for the analyte and internal standard.

  • Validation:

    • A full bioanalytical method validation should be performed, including assessments of selectivity, matrix effects, linearity, accuracy, precision, and stability. The LOD for LC-MS/MS methods can be in the sub-ng/mL range.[12][13]

Conclusion

The selection of a validated analytical method for the quantification of this compound is paramount for ensuring data integrity in research, development, and quality control. While HPLC-UV with derivatization offers a cost-effective solution for routine analysis of simpler matrices, GC-MS provides excellent specificity for volatile analytes. For applications demanding the highest sensitivity and selectivity, particularly in complex biological matrices, LC-MS/MS stands out as the superior technique.

Regardless of the chosen method, a thorough validation according to internationally recognized guidelines such as ICH Q2(R1) is not merely a regulatory requirement but a fundamental scientific necessity to ensure the reliability and reproducibility of the analytical data.

References

  • Altabrisa Group. (2025, August 25).
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Kanwal, N. (n.d.).
  • BenchChem. (2025).
  • United Nations Office on Drugs and Crime. (n.d.).
  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Pharma Pill. (2019, May 6).
  • Navaneeswari, R., & Reddy, P. R. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859.
  • Muszalska, I., Ładowska, H., & Sabiniarz, A. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL- 2,3-DIHYDRO-6-METHYL-1,3-DIOXO-1H-PYRROLO[3,4-c]PYRIDINE. Acta Poloniae Pharmaceutica - Drug Research, 62(1), 3-10.
  • J-Stage. (2016). A Sensitive Precolumn Derivatization Method for Determination of Piperazine in Vortioxetine Hydrobromide Using a C8.
  • SIELC Technologies. (n.d.). HPLC Analysis of Piperazine on Primesep 100.
  • Semantic Scholar. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs.
  • NTU Journal of Pure Sciences. (2022).
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  • Sigma-Aldrich. (n.d.).
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  • PubMed. (n.d.). LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum.
  • ResearchGate. (n.d.). LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum.
  • National Institutes of Health. (2023). Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies.
  • BenchChem. (2025). Application Notes and Protocols for the Analysis of 1-Benzoylpiperazine using HPLC and GC-MS.
  • Basra University. (n.d.). Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants.

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A Comparative Analysis of Isopropyl vs. Tert-butyl Piperazine-1-carboxylate in Biological Systems

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Understanding Structure-Activity Relationships

In the landscape of modern drug discovery, the piperazine scaffold holds a privileged position.[1][2][3] Its unique physicochemical properties and synthetic tractability have made it a cornerstone in the development of a wide array of therapeutics.[1][2][3] A common modification to the piperazine ring is the introduction of a carbamate group at the N1 position, not only as a protecting group in synthesis but also as a modulator of biological activity. This guide provides an in-depth comparison of two such analogues: isopropyl piperazine-1-carboxylate and the more ubiquitous tert-butyl piperazine-1-carboxylate (commonly known as 1-Boc-piperazine).

This analysis moves beyond a simple cataloging of properties to explore the causal relationships between the subtle structural differences of the isopropyl and tert-butyl groups and their potential impact on biological activity. For researchers and drug development professionals, understanding these nuances is critical for rational drug design and lead optimization.

At a Glance: Key Structural and Physicochemical Distinctions

The fundamental difference between these two molecules lies in the nature of the alkyl group attached to the carboxylate moiety. This seemingly minor variation has significant implications for the molecule's three-dimensional structure and its physicochemical properties.

PropertyThis compoundtert-Butyl piperazine-1-carboxylate
Molecular Formula C₈H₁₆N₂O₂[4]C₉H₁₈N₂O₂[5][6]
Molecular Weight 172.22 g/mol [4]186.25 g/mol [5][6]
LogP (calculated) 0.4366[4]~0.5[6][7]
Topological Polar Surface Area (TPSA) 41.57 Ų[4]41.6 Ų[6]
Steric Hindrance ModerateHigh[8]

The tert-butyl group, with its three methyl groups attached to a central carbon, is significantly more sterically demanding than the isopropyl group.[8][9] This increased bulk can profoundly influence how the molecule interacts with biological targets and its susceptibility to metabolic enzymes. While both molecules exhibit similar calculated lipophilicity (LogP) and topological polar surface area (TPSA), the steric differences are a key driver of their potentially divergent biological profiles.

Caption: Chemical structures of Isopropyl and tert-butyl piperazine-1-carboxylate.

Comparative Biological Activity: A-Data Driven Discussion

Tert-butyl piperazine-1-carboxylate (1-Boc-piperazine): A Synthetic Workhorse

1-Boc-piperazine is a cornerstone in medicinal chemistry, primarily utilized as a protected building block for the synthesis of more complex molecules.[5][10] Its role in the creation of compounds targeting a variety of receptors and enzymes is well-documented.[11][12][13] For instance, derivatives have been synthesized and tested for their affinity to dopamine (D₂) and serotonin (5-HT₁ₐ) receptors, which are crucial targets in the treatment of psychiatric disorders.[11] The Boc group's utility lies in its stability under many reaction conditions and its straightforward removal to unmask the secondary amine for further functionalization.[14]

This compound: An Understudied Analogue

In contrast, specific biological activity data for this compound is sparse. Its primary commercial availability is as a chemical intermediate.[4] However, based on general principles of medicinal chemistry, we can hypothesize how the isopropyl group might influence biological activity compared to the tert-butyl group.

Structure-Activity Relationship (SAR) Insights:

  • Steric Hindrance and Receptor Binding: The greater steric bulk of the tert-butyl group can be a double-edged sword.[8] It can enhance selectivity by preventing the molecule from binding to the active site of off-target receptors.[8] Conversely, this same bulk might hinder optimal binding to the desired target. The less sterically demanding isopropyl group could allow for a more favorable fit in certain receptor pockets, potentially leading to higher affinity or a different pharmacological profile. The binding of piperazine derivatives to various receptors, including dopamine, serotonin, and sigma receptors, is a complex interplay of electronic and steric factors.[15][16][17][18][19]

  • Metabolic Stability: The tert-butyl group is often incorporated into drug candidates to act as a "metabolic shield."[8] Its steric hindrance can protect adjacent parts of the molecule from degradation by metabolic enzymes like cytochrome P450s.[8] The isopropyl group, being less bulky, may offer a lower degree of metabolic protection, potentially leading to a shorter biological half-life.

  • Lipophilicity and Permeability: While the calculated LogP values are similar, the three-dimensional shape of the alkyl group can influence membrane permeability. In a series of 2-piperazine-alpha-isopropylbenzylamine derivatives, moderate to high lipophilicity was associated with moderate metabolic stability.[20] Although these are more complex molecules, it highlights the contribution of the isopropyl moiety to the overall properties.

Experimental Protocols for Comparative Evaluation

To empirically determine the differences in biological activity between isopropyl and tert-butyl piperazine-1-carboxylate, a series of standardized in vitro assays would be essential. The following protocols provide a framework for such a comparative study.

1. Cytotoxicity Assessment: MTT Assay

This assay determines the effect of the compounds on cell viability and provides a measure of their general toxicity.

  • Cell Seeding: Plate a human cancer cell line (e.g., HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of isopropyl and tert-butyl piperazine-1-carboxylate in cell culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the MTT solution and add dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that reduces cell viability by 50%.

2. Receptor Binding Assay: Radioligand Displacement

This assay measures the affinity of the compounds for a specific receptor, for example, the dopamine D₂ receptor.

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human D₂ receptor.

  • Assay Setup: In a 96-well plate, combine the cell membranes, a radioligand with known affinity for the D₂ receptor (e.g., [³H]-spiperone), and varying concentrations of the test compounds (isopropyl and tert-butyl piperazine-1-carboxylate).

  • Incubation: Incubate the plate at room temperature for a specified time to allow for binding equilibrium to be reached.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the bound and free radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that displaces 50% of the radioligand (IC₅₀). Calculate the inhibitory constant (Kᵢ) to determine the compound's binding affinity.

3. Metabolic Stability Assay: Liver Microsome Incubation

This assay assesses the susceptibility of the compounds to metabolism by liver enzymes.

  • Incubation Mixture: Prepare a reaction mixture containing human liver microsomes, NADPH (as a cofactor), and the test compound in a phosphate buffer.

  • Incubation: Incubate the mixture at 37°C. Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: Stop the reaction in the aliquots by adding a cold organic solvent (e.g., acetonitrile).

  • Sample Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant for the concentration of the parent compound using liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of this line can be used to calculate the in vitro half-life (t₁/₂) of the compound.

G cluster_workflow Comparative Biological Activity Workflow start Compound Synthesis/ Procurement physchem Physicochemical Characterization start->physchem invitro In Vitro Assays cytotoxicity Cytotoxicity (e.g., MTT) binding Receptor Binding (e.g., Radioligand) metabolism Metabolic Stability (e.g., Microsomes) data_analysis Data Analysis and SAR Interpretation cytotoxicity->data_analysis binding->data_analysis metabolism->data_analysis conclusion Lead Candidate Selection data_analysis->conclusion

Caption: A generalized workflow for the comparative biological evaluation of novel compounds.

Conclusion and Future Perspectives

While tert-butyl piperazine-1-carboxylate is firmly established as an indispensable tool in synthetic medicinal chemistry, the biological potential of its isopropyl analogue remains largely unexplored. The structural comparison presented here suggests that the reduced steric hindrance of the isopropyl group could lead to a distinct pharmacological profile, potentially offering advantages in terms of receptor affinity and selectivity for certain biological targets. Conversely, it may exhibit lower metabolic stability.

This guide underscores the importance of empirical testing to validate these structure-based hypotheses. The detailed experimental protocols provide a clear path forward for researchers to directly compare these two molecules and uncover the full potential of the this compound scaffold. Such studies are crucial for expanding the chemical space available for drug discovery and for the rational design of next-generation therapeutics.

References

  • Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. PMC. [Link]

  • 1-Boc-piperazine. Chem-Impex. [Link]

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  • Tert-butyl Piperazine-1-carboxylate Hydrochloride. PubChem. [Link]

  • Why is the steric strain caused by the tert-butyl group so different from.. Filo. [Link]

  • Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor. PMC. [Link]

  • 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method. [Link]

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  • Pharmacological and pharmacokinetic characterization of 2-piperazine-alpha-isopropyl benzylamine derivatives as melanocortin-4 receptor antagonists. PubMed. [Link]

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  • Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives. MDPI. [Link]

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A Comparative Crystallographic Guide to Isopropyl Piperazine-1-Carboxylate Derivatives and Their Analogues

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative analysis of the X-ray crystallography of piperazine-1-carboxylate derivatives. Recognizing the paramount importance of the piperazine scaffold in medicinal chemistry, this document delves into the structural nuances that govern the solid-state properties of these molecules. By presenting detailed experimental protocols, comparative crystallographic data, and exploring the conformational landscape, this guide serves as a valuable resource for researchers engaged in the design and development of piperazine-based therapeutic agents.

The piperazine ring is a "privileged scaffold" in drug design, appearing in a vast array of approved pharmaceuticals.[1][2] Its prevalence is due to its ability to confer favorable physicochemical properties such as aqueous solubility and to engage in key interactions with biological targets.[1] The introduction of a carboxylate group at the N1 position, particularly as an alkyl ester, provides a versatile handle for modulating these properties and for further synthetic elaboration. Understanding the three-dimensional structure of these derivatives through X-ray crystallography is fundamental to establishing structure-activity relationships (SAR) and optimizing drug candidates.

This guide will focus on a comparative analysis of piperazine-1-carboxylate derivatives, with a particular interest in the isopropyl variant and its analogues. Due to the limited availability of crystallographic data for the simple isopropyl piperazine-1-carboxylate, this guide will draw comparisons with structurally related derivatives, including tert-butyl and ethyl carboxylates with additional substitutions, to elucidate the impact of various functional groups on the crystal packing and molecular conformation.

Experimental Protocol: Single-Crystal X-ray Diffraction of a Piperazine-1-Carboxylate Derivative

The determination of the crystal structure of a small organic molecule like a piperazine-1-carboxylate derivative is a meticulous process that begins with the growth of high-quality single crystals.

I. Synthesis and Crystal Growth

The initial step involves the synthesis of the target piperazine derivative. A common synthetic route to N-alkoxycarbonyl piperazines is the reaction of piperazine with the corresponding alkyl chloroformate.[3]

Step-by-step synthesis of a generic alkyl piperazine-1-carboxylate:

  • Reaction Setup: Dissolve piperazine in a suitable solvent, such as a mixture of deionized water and methanol, in a reaction flask.[4]

  • Cooling: Cool the solution to 0°C with stirring.

  • Addition of Alkyl Chloroformate: Slowly add a solution of the desired alkyl chloroformate (e.g., isopropyl chloroformate) in a compatible solvent like methanol to the cooled piperazine solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for several hours to ensure complete reaction.

  • Workup and Extraction: Upon completion, add a saturated aqueous sodium chloride solution and extract the product into an organic solvent such as dichloromethane.

  • Purification: The crude product can be purified by column chromatography on silica gel.

Crystal Growth:

Obtaining single crystals suitable for X-ray diffraction is often the most challenging part of the process. Slow evaporation is a widely used technique.

  • Solvent Selection: Dissolve the purified compound in a minimal amount of a suitable solvent. For piperazine derivatives, solvents like ethyl acetate or methanol are often effective.[1][5]

  • Evaporation: Loosely cover the container to allow for the slow evaporation of the solvent at room temperature.

  • Crystal Formation: Over a period of days to weeks, as the solvent evaporates and the solution becomes supersaturated, single crystals should form.

Diagram of the Experimental Workflow:

experimental_workflow cluster_synthesis Synthesis cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structural Analysis synthesis Reaction of Piperazine with Alkyl Chloroformate purification Purification (e.g., Column Chromatography) synthesis->purification dissolution Dissolution in a Suitable Solvent purification->dissolution evaporation Slow Evaporation dissolution->evaporation mounting Crystal Mounting evaporation->mounting data_collection Data Collection (Diffractometer) mounting->data_collection processing Data Processing data_collection->processing solution Structure Solution processing->solution refinement Structure Refinement solution->refinement validation Validation and Analysis refinement->validation

Caption: Experimental workflow for the X-ray crystallography of piperazine derivatives.

II. X-ray Data Collection and Structure Refinement
  • Crystal Mounting: A suitable single crystal is carefully selected and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled, typically to 100 K, to minimize thermal vibrations, and then irradiated with a monochromatic X-ray beam (e.g., Mo Kα radiation). As the crystal is rotated, the diffracted X-rays are recorded by a detector.

  • Data Processing: The raw diffraction data are processed to determine the unit cell dimensions, space group, and the intensities of the reflections.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined using full-matrix least-squares methods to best fit the experimental data. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[6]

Comparative Crystallographic Analysis

The following table presents a comparison of the crystallographic data for several N-substituted piperazine-1-carboxylate derivatives. This comparison highlights the influence of different substituents on the crystal system, space group, and unit cell parameters.

Compound NameFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)Z
2-{4-[(tert-butoxy-carbonyl)]piperazine-1-yl}pyridine-3-carboxylic acidC₁₅H₂₁N₃O₄MonoclinicP2₁/c10.452(3)10.686(3)14.333(4)98.456(7)1584.2(8)4
tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylateC₂₀H₂₇FN₂O₂MonoclinicP2₁/n10.0811(4)16.5167(6)12.1852(5)102.139(2)1983.43(14)4
ethyl 4-(phenylsulfonyl)piperazine-1-carboxylateC₁₃H₁₈N₂O₄SMonoclinicP2₁/c6.1433(5)20.5966(17)12.5626(8)114.026(3)1451.84(19)4

Data for 2-{4-[(tert-butoxy-carbonyl)]piperazine-1-yl}pyridine-3-carboxylic acid sourced from[5]. Data for tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate sourced from[6]. Data for ethyl 4-(phenylsulfonyl)piperazine-1-carboxylate sourced from[1].

Analysis of Structural Features:

  • Conformation: In all the presented crystal structures, the piperazine ring adopts a thermodynamically stable chair conformation.[1][2][6] This is a common feature for piperazine derivatives, as it minimizes steric strain.

  • Influence of Substituents: The nature of the substituents on the piperazine ring significantly influences the crystal packing. For instance, in ethyl 4-(phenylsulfonyl)piperazine-1-carboxylate, the crystal structure is stabilized by weak C—H···π interactions.[1] In the case of the tert-butyl derivative with a bulky substituent at the N4 position, the crystal packing is influenced by weak hydrogen-bond-like interactions (C—H⋯O) and C—H⋯π interactions.[6] The presence of the carboxylic acid group in the pyridine derivative leads to the formation of hydrogen bonds, which play a crucial role in the crystal packing.

  • Carboxylate Group Orientation: The orientation of the alkyl carboxylate group can be influenced by both steric and electronic factors. A detailed analysis of the torsion angles within this group can provide insights into its preferred conformation in the solid state.

Logical Relationship Diagram:

logical_relationship substituents Substituents on Piperazine Ring packing Crystal Packing substituents->packing influences conformation Molecular Conformation (Chair Form) substituents->conformation can influence properties Physicochemical Properties (Solubility, Stability) packing->properties determines activity Biological Activity conformation->activity impacts properties->activity affects

Caption: Interplay of factors in piperazine derivative crystallography.

Alternative Analytical Techniques

While single-crystal X-ray diffraction provides the most definitive structural information, other techniques can offer complementary data, especially when suitable crystals cannot be obtained.

  • Powder X-ray Diffraction (PXRD): This technique is useful for characterizing the bulk crystalline material and can be used to identify different polymorphs.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, particularly in the solid state, can provide information about the local environment of atoms and the overall molecular conformation in the absence of a single crystal structure.[2]

  • Computational Modeling: Molecular modeling techniques can be used to predict the preferred conformation of piperazine derivatives and to understand the intermolecular interactions that govern crystal packing.

Conclusion

The X-ray crystallographic analysis of this compound derivatives and their analogues is a critical tool for understanding their solid-state properties. This guide has provided a framework for the experimental determination of their crystal structures and a comparative analysis of the structural features of related compounds. The interplay between the nature of the substituents, the resulting molecular conformation, and the crystal packing ultimately dictates the physicochemical properties that are crucial for the development of effective therapeutic agents. A thorough understanding of these structural aspects is therefore indispensable for the rational design of new and improved piperazine-based drugs.

References

  • Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. (n.d.). IUCr. Retrieved from [Link]

  • X-ray powder diffraction patterns of genistein (a), piperazine (b),... (n.d.). ResearchGate. Retrieved from [Link]

  • Ethyl 4-(phenylsulfonyl)piperazine-1-carboxylate. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(Pt 9), o2401. Retrieved from [Link]

  • Synthesis, crystal structure, DFT study, hirshfeld surface analysis and vibrational analysis of 2-{4-[(tert-butoxy-carbonyl)]piperazine-1-yl}pyridine-3-carboxylic acid. (2023). Taylor & Francis Online. Retrieved from [Link]

  • NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. (n.d.). NIH. Retrieved from [Link]

  • The piperazine scaffold for novel drug discovery efforts: the evidence to date. (2022). Expert Opinion on Drug Discovery, 17(9), 969-984. Retrieved from [Link]

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  • How To: Grow X-Ray Quality Crystals. (n.d.). University of Rochester Department of Chemistry. Retrieved from [Link]

  • Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. (2024). ACS Omega. Retrieved from [Link]

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A Head-to-Head Comparison of Synthetic Routes to Isopropyl Piperazine-1-carboxylate: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For chemists engaged in drug discovery and development, the efficient and scalable synthesis of key intermediates is paramount. Isopropyl piperazine-1-carboxylate is a valuable building block in the synthesis of numerous pharmaceutically active compounds, owing to the presence of the versatile piperazine scaffold. This guide provides an in-depth, head-to-head comparison of two primary synthetic routes to this important intermediate, offering detailed experimental protocols, mechanistic insights, and a comparative analysis to inform your choice of synthetic strategy.

Introduction to this compound

The piperazine ring is a ubiquitous feature in a vast array of approved drugs, including antipsychotics, antihistamines, and anti-cancer agents. Its two nitrogen atoms provide sites for substitution, allowing for the fine-tuning of a molecule's physicochemical properties, such as solubility and basicity, which in turn can enhance its pharmacokinetic and pharmacodynamic profile. The isopropyl carbamate moiety in this compound serves as a lipophilic N-protecting group that can influence the molecule's ability to cross cell membranes and can be readily cleaved under specific conditions if required for subsequent synthetic transformations. The choice of synthetic route to this intermediate can significantly impact the overall efficiency, cost, and scalability of a drug development program.

Route 1: Direct Mono-N-acylation of Piperazine with Isopropyl Chloroformate

This is the most direct and atom-economical approach to this compound, involving the reaction of piperazine with isopropyl chloroformate. The primary challenge in this synthesis is achieving selective mono-acylation and avoiding the formation of the di-substituted byproduct, 1,4-bis(isopropoxycarbonyl)piperazine.

Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution. One of the secondary amine nitrogens of piperazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of isopropyl chloroformate. This is followed by the expulsion of the chloride leaving group. A base is typically required to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting piperazine, rendering it non-nucleophilic.

G cluster_start Starting Materials cluster_intermediate Transition State cluster_product Products Piperazine Piperazine TS Tetrahedral Intermediate Piperazine->TS Nucleophilic Attack IPC Isopropyl Chloroformate IPC->TS Product This compound TS->Product Chloride Elimination HCl HCl TS->HCl

Experimental Protocol
  • Materials: Piperazine, Isopropyl Chloroformate, Dichloromethane (DCM), Triethylamine (TEA) or another suitable base, Saturated Sodium Bicarbonate solution, Brine, Anhydrous Magnesium Sulfate.

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve piperazine (a molar excess, e.g., 5 equivalents) in dichloromethane.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of isopropyl chloroformate (1 equivalent) in dichloromethane to the cooled piperazine solution over 30 minutes.

    • Add triethylamine (1.1 equivalents) dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, quench the reaction by adding water.

    • Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel to yield this compound.

Discussion of Route 1

The primary advantage of this route is its directness and the use of readily available starting materials. However, controlling the selectivity for mono-acylation can be challenging. Using a large excess of piperazine helps to statistically favor the mono-substituted product. The choice of solvent and base can also influence the selectivity. A key piece of data for this route is a reported yield of 69% when piperazine is reacted with isopropyl chloroformate in dichloromethane[1].

Route 2: Synthesis via a Protected Piperazine Intermediate

To circumvent the issue of di-substitution, a common strategy is to use a piperazine derivative where one of the nitrogen atoms is protected with a removable protecting group. The most common protecting group for this purpose is the tert-butoxycarbonyl (Boc) group.

Reaction Mechanism

This is a two-step process. First, piperazine is mono-protected with a suitable protecting group, such as a Boc group, to form N-Boc-piperazine. The remaining free secondary amine is then acylated with isopropyl chloroformate in a similar nucleophilic acyl substitution reaction as in Route 1. The protecting group can then be removed if the free piperazine derivative is the desired final product, though for many applications, the mono-protected intermediate is the target.

G cluster_step1 Step 1: Protection cluster_step2 Step 2: Acylation Piperazine1 Piperazine NBocPiperazine N-Boc-piperazine Piperazine1->NBocPiperazine BocAnhydride Boc Anhydride BocAnhydride->NBocPiperazine Product2 1-Boc-4-isopropyl- piperazine-1-carboxylate NBocPiperazine->Product2 Nucleophilic Attack IPC2 Isopropyl Chloroformate IPC2->Product2

Experimental Protocol
  • Step 1: Synthesis of N-Boc-piperazine

    • Materials: Piperazine, Di-tert-butyl dicarbonate (Boc₂O), Dichloromethane (DCM).

    • Procedure: A detailed procedure for the synthesis of N-Boc-piperazine can be found in the literature. Generally, piperazine is reacted with Boc₂O in a suitable solvent like DCM.

  • Step 2: Synthesis of 1-Boc-4-(isopropoxycarbonyl)piperazine

    • Materials: N-Boc-piperazine, Isopropyl Chloroformate, Dichloromethane (DCM), Triethylamine (TEA), Saturated Sodium Bicarbonate solution, Brine, Anhydrous Magnesium Sulfate.

    • Procedure:

      • Dissolve N-Boc-piperazine (1 equivalent) in dichloromethane in a round-bottom flask under a nitrogen atmosphere.

      • Cool the solution to 0 °C.

      • Add triethylamine (1.1 equivalents).

      • Slowly add a solution of isopropyl chloroformate (1.05 equivalents) in dichloromethane.

      • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

      • Work-up the reaction as described in Route 1.

      • Purify the product by column chromatography.

Discussion of Route 2

This two-step approach offers excellent control over selectivity, virtually eliminating the formation of the di-substituted byproduct. This leads to a cleaner reaction profile and often simplifies purification. However, it is a longer process with an additional protection step, which may lower the overall yield and increase the cost. The choice of protecting group is also crucial; it must be stable to the acylation conditions and readily removable if necessary.

Head-to-Head Comparison

FeatureRoute 1: Direct AcylationRoute 2: Protected Intermediate
Number of Steps 12 (or 3 if deprotection is needed)
Selectivity Moderate to good (dependent on excess of piperazine)Excellent
Reported Yield 69%[1]Generally high for each step, but overall yield may be lower
Atom Economy HigherLower
Cost of Reagents Lower (piperazine is inexpensive)Higher (N-Boc-piperazine is more expensive)
Scalability Potentially challenging due to the need for a large excess of piperazine and purification from byproducts.More straightforward to scale due to cleaner reaction profile.
Green Chemistry More favorable in terms of step economy.Less favorable due to the use of a protecting group.

Conclusion and Recommendations

The choice between these two synthetic routes will ultimately depend on the specific needs of the researcher and the project.

  • For large-scale synthesis where cost and atom economy are critical , Route 1 (Direct Acylation) is an attractive option. However, careful optimization of reaction conditions is necessary to maximize the yield of the mono-substituted product and to develop an efficient purification strategy.

  • For laboratory-scale synthesis where purity and predictability are the primary concerns , Route 2 (Protected Intermediate) is often the preferred method. The higher cost and additional step are often justified by the cleaner reaction and easier purification, leading to a more reliable synthesis of high-purity material.

Ultimately, a thorough evaluation of both routes, potentially through small-scale trial reactions, is recommended to determine the most suitable method for your specific application.

References

  • Method of direct mono-N-substitution of piperazine. CZ305317B6.

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A Comparative Guide to In Vitro Assay Validation for Novel Piperazine-Based Anticancer Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a viable drug candidate is paved with rigorous validation. This guide provides an in-depth, objective comparison of essential in vitro assays for validating the anticancer potential of compounds derived from Isopropyl piperazine-1-carboxylate. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and present comparative data to guide your research and development efforts.

The piperazine moiety is a privileged scaffold in medicinal chemistry, frequently found in clinically approved drugs due to its favorable pharmacokinetic properties.[1][2] Derivatives of this versatile heterocycle have demonstrated a wide spectrum of biological activities, including significant antiproliferative effects against various cancer cell lines.[2][3] This guide will focus on a rational, tiered approach to in vitro validation, starting from broad cytotoxicity screening to specific target engagement, ensuring a self-validating system for hit-to-lead optimization.

Section 1: Foundational Cytotoxicity Assessment: A Tale of Two Assays

The initial step in evaluating any potential anticancer compound is to determine its cytotoxic effects. Here, we compare two of the most widely used colorimetric assays: the MTT assay, which measures metabolic activity, and the LDH assay, which quantifies membrane integrity.

The Rationale: Why Two Different Measures of Cell Death?

Relying on a single cytotoxicity assay can be misleading. The MTT assay is a measure of mitochondrial function, reflecting the metabolic activity of viable cells.[4] In contrast, the LDH assay measures the release of lactate dehydrogenase, a cytosolic enzyme, into the culture medium upon cell membrane damage, an indicator of necrosis or late-stage apoptosis.[5][6] By employing both, we can gain a more nuanced understanding of the compound's mechanism of action. For instance, a compound might reduce metabolic activity (a positive MTT result) without causing immediate membrane lysis (a negative LDH result), suggesting a cytostatic rather than a cytotoxic effect.

Comparative Cytotoxicity Data

The following table presents representative data for a hypothetical this compound derivative, "Compound X," against the A549 non-small cell lung cancer cell line.

Assay TypeEndpoint MeasuredCompound X IC50 (µM)Staurosporine (Positive Control) IC50 (µM)Reference
MTT Assay Mitochondrial Reductase Activity7.50.05[7][8]
LDH Release Assay Membrane Integrity15.20.1[7]

Note: IC50 (half-maximal inhibitory concentration) values represent the concentration of a compound that is required for 50% inhibition of a biological process.[9] The significant difference in IC50 values between the MTT and LDH assays for Compound X suggests a primary mechanism that impacts cellular metabolism before inducing widespread membrane damage.

Experimental Workflow: Cytotoxicity Screening

G cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Compound Treatment cluster_2 Day 4: Assay Execution cluster_3 Data Analysis seed Seed A549 cells in 96-well plates treat Treat cells with serial dilutions of Compound X seed->treat mtt Add MTT reagent treat->mtt ldh Collect supernatant for LDH assay treat->ldh read_mtt Read absorbance at 570 nm mtt->read_mtt read_ldh Read absorbance at 490 nm ldh->read_ldh calc Calculate IC50 values read_mtt->calc read_ldh->calc

Caption: General experimental workflow for in vitro cytotoxicity assessment.

Detailed Protocol: MTT Assay
  • Cell Seeding: Seed A549 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Preparation: Prepare a 2X serial dilution of "Compound X" in culture medium.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells. Incubate for 48 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[9]

Detailed Protocol: LDH Cytotoxicity Assay
  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Supernatant Collection: After the 48-hour incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution to each well.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity relative to the maximum LDH release control (cells treated with a lysis buffer) and determine the IC50 value.[5]

Section 2: Unveiling the Mechanism - Target Engagement and Selectivity

Following the confirmation of cytotoxicity, the next critical step is to determine if the compound interacts with its intended molecular target within the complex cellular environment. Furthermore, assessing the selectivity of the compound is paramount to minimize potential off-target effects and toxicity.[10]

The Rationale: Beyond "Does It Kill?" to "How Does It Kill?"

Many anticancer drugs, including those with a piperazine scaffold, function by inhibiting specific protein kinases that are dysregulated in cancer cells. A biochemical assay using a purified enzyme can determine direct inhibition, while a cellular target engagement assay confirms that the compound can cross the cell membrane and bind to its target in a physiological context. Kinase selectivity profiling against a broad panel of kinases is then essential to identify potential off-target liabilities.[10]

Comparative Kinase Inhibition and Target Engagement Data

Here, we present hypothetical data for "Compound X," which was designed to target Epidermal Growth Factor Receptor (EGFR), a kinase frequently implicated in non-small cell lung cancer.

Assay TypeTarget/Cell LineCompound X IC50/EC50Staurosporine (Positive Control) IC50/EC50Reference
Biochemical Kinase Assay Purified EGFR50 nM5 nM[11]
NanoBRET™ Target Engagement Assay A549 cells expressing EGFR-NanoLuc®250 nM20 nM[12]
Kinase Selectivity Profiling (400 kinases) -S-Score (10) = 0.05S-Score (10) = 0.3[10]

Note: The EC50 (half-maximal effective concentration) in the NanoBRET™ assay represents the concentration required to displace 50% of the fluorescent tracer from the target protein. The Selectivity Score (S-Score) is a quantitative measure of compound selectivity, with a lower score indicating higher selectivity. The five-fold shift in potency between the biochemical and cellular assays is common and can be attributed to factors such as cell membrane permeability and intracellular ATP concentrations.[13]

Signaling Pathway: EGFR Inhibition

G cluster_0 Cell Surface cluster_1 Intracellular Signaling Cascade cluster_2 Nuclear Response egf EGF egfr EGFR egf->egfr ras Ras egfr->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Gene Transcription (Proliferation, Survival) erk->transcription inhibitor Compound X inhibitor->egfr Inhibits

Caption: Simplified EGFR signaling pathway inhibited by Compound X.

Detailed Protocol: Biochemical Kinase Assay (Luminescence-based)
  • Reagent Preparation: Prepare a 2X kinase solution (e.g., recombinant human EGFR) and a 2X substrate/ATP solution in kinase buffer.

  • Compound Plating: Add 5 µL of serially diluted "Compound X" to the wells of a 384-well plate.

  • Reaction Initiation: Add 2.5 µL of the 2X kinase solution to each well and incubate for 10 minutes at room temperature. Initiate the kinase reaction by adding 2.5 µL of the 2X substrate/ATP solution.

  • Incubation: Incubate the reaction for 60 minutes at room temperature.

  • Signal Detection: Add 10 µL of a luminescence-based ATP detection reagent (e.g., ADP-Glo™) to each well. Incubate for 40 minutes at room temperature.

  • Luminescence Reading: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to the vehicle control and determine the IC50 value.[11]

Detailed Protocol: NanoBRET™ Target Engagement Assay
  • Cell Transfection: Twenty-four hours prior to the assay, transfect A549 cells with a vector encoding for EGFR fused to NanoLuc® luciferase.

  • Cell Seeding: Seed the transfected cells in a 96-well plate at an appropriate density and incubate for 24 hours.

  • Compound and Tracer Addition: Prepare serial dilutions of "Compound X". Add the compound dilutions to the cells, followed by the addition of the NanoBRET™ fluorescent tracer at its predetermined optimal concentration.

  • Incubation: Incubate the plate for 2 hours at 37°C in a 5% CO2 incubator.

  • Substrate Addition: Add the NanoBRET™ substrate and an extracellular NanoLuc® inhibitor to each well.

  • BRET Measurement: Immediately measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer equipped with the appropriate filters.

  • Data Analysis: Calculate the BRET ratio (acceptor emission/donor emission) and determine the EC50 value by fitting the data to a sigmoidal dose-response curve.[12]

Section 3: Regulatory Considerations and Best Practices

The validation of in vitro assays is not merely a scientific exercise; it is a critical component of the regulatory submission process. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established guidelines for bioanalytical method validation.[14][15] Adherence to these guidelines ensures the reliability and reproducibility of the data that will ultimately support the safety and efficacy of a new drug candidate.

Key validation parameters include accuracy, precision, selectivity, sensitivity, reproducibility, and stability.[14] It is imperative to document all aspects of the assay validation process meticulously.

Conclusion

The in vitro validation of compounds derived from this compound requires a multi-faceted and logical approach. By systematically progressing from broad cytotoxicity profiling to specific target engagement and selectivity assessment, researchers can build a robust data package that provides a clear rationale for advancing a compound through the drug discovery pipeline. The comparative guide presented here offers a framework for making informed decisions about assay selection and execution, ultimately enhancing the scientific rigor and success rate of your research.

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A Comparative Benchmarking Guide to Isopropyl Piperazine-1-Carboxylate-Based Inhibitors of Human Carboxylesterase 2

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Carboxylesterase 2 in Drug Metabolism and Toxicity

Human carboxylesterase 2 (CES2), predominantly expressed in the small intestine and liver, plays a pivotal role in the metabolism of a wide array of ester-containing xenobiotics and endogenous compounds.[1] While this enzymatic activity is crucial for the detoxification of some substances, it is also responsible for the bioactivation of several clinically important prodrugs. A prime example is the anticancer agent irinotecan (CPT-11), which is hydrolyzed by CES2 to its active and highly potent metabolite, SN-38.[2] SN-38 is a topoisomerase I inhibitor that is approximately 1,000 times more cytotoxic than its parent compound.[2]

The therapeutic efficacy of CPT-11 is, however, often hampered by severe, dose-limiting toxicities, most notably delayed-onset diarrhea. This adverse effect is largely attributed to the high conversion of CPT-11 to SN-38 by CES2 in the intestinal epithelium.[3] Consequently, the development of potent and selective CES2 inhibitors has emerged as a promising strategy to modulate the local bioactivation of CPT-11, thereby mitigating its gastrointestinal toxicity without compromising its systemic anticancer activity.[4]

This guide provides a comprehensive performance benchmark of a promising class of CES2 inhibitors based on the isopropyl piperazine-1-carboxylate scaffold. We will delve into their mechanism of action, compare their inhibitory potency with established alternative inhibitors, and provide detailed experimental protocols for their evaluation.

The Piperazine-1-Carboxylate Scaffold: A Promising Avenue for CES2 Inhibition

Recent drug discovery efforts have identified derivatives of nitrophenol bearing a 4-(furan-2-carbonyl)-piperazine-1-carboxylic acid moiety as lead compounds for the development of selective CES2 inhibitors.[5] The piperazine core is a well-established privileged scaffold in medicinal chemistry, known for its favorable pharmacokinetic properties and its ability to engage in crucial interactions within enzyme active sites. In the context of CES2 inhibition, the piperazine-1-carboxylate framework offers a versatile platform for structural modifications to optimize potency, selectivity, and drug-like properties.

Mechanism of Action: Competitive Inhibition of the CES2 Active Site

The primary mechanism by which piperazine-1-carboxylate-based inhibitors are thought to exert their effect is through competitive inhibition. These molecules are designed to bind to the active site of the CES2 enzyme, thereby preventing the substrate (e.g., CPT-11) from binding and undergoing hydrolysis. The binding affinity and, consequently, the inhibitory potency are dictated by the specific chemical functionalities appended to the piperazine-1-carboxylate core.

cluster_0 CES2 Catalytic Cycle cluster_1 Inhibition Pathway CPT-11 (Prodrug) CPT-11 (Prodrug) CES2 Enzyme CES2 Enzyme CPT-11 (Prodrug)->CES2 Enzyme Binds to active site SN-38 (Active Drug) SN-38 (Active Drug) CES2 Enzyme->SN-38 (Active Drug) Hydrolyzes Inactive CES2-Inhibitor Complex Inactive CES2-Inhibitor Complex CES2 Enzyme->Inactive CES2-Inhibitor Complex Toxicity (Diarrhea) Toxicity (Diarrhea) SN-38 (Active Drug)->Toxicity (Diarrhea) Piperazine-1-carboxylate Inhibitor Piperazine-1-carboxylate Inhibitor Piperazine-1-carboxylate Inhibitor->CES2 Enzyme Competitively binds to active site

Figure 1: Mechanism of CES2-mediated CPT-11 activation and its inhibition by piperazine-1-carboxylate derivatives.

Comparative Performance Analysis of CES2 Inhibitors

To objectively evaluate the performance of piperazine-1-carboxylate-based inhibitors, it is essential to compare their inhibitory potency against that of other well-characterized CES2 inhibitors. The following table summarizes the inhibitory constants (Ki) and/or the half-maximal inhibitory concentrations (IC50) for a selection of these compounds. It is important to note that direct comparison of absolute values should be made with caution, as experimental conditions can vary between studies.

Inhibitor ClassCompoundTarget EnzymeKi (μM)IC50 (μM)Inhibition TypeReference(s)
Piperazine-1-carboxylate Derivative Lead CompoundHuman CES2Data not publicly availableData not publicly availableCompetitive (presumed)[5]
Opioid Receptor Agonist LoperamideHuman CES21.5-Competitive[3][6]
Angiotensin II Receptor Blocker TelmisartanHuman CES2-Potent inhibitor (specific value not stated)-[7]
Organophosphate Bis(p-nitrophenyl)phosphate (BNPP)Human CESs-Potent inhibitor (specific value not stated)Irreversible[3][8]
Novel Scaffold Compound 24Human CES26.286.72Competitive[7][9]

Note: The specific Ki or IC50 value for the lead 4-(furan-2-carbonyl)-piperazine-1-carboxylic acid derivative is not publicly available at the time of this writing. The table includes data for other CES2 inhibitors to provide a benchmark for comparison.

Loperamide, a peripherally acting μ-opioid receptor agonist commonly used to treat diarrhea, has been identified as a potent and selective competitive inhibitor of CES2 with a Ki of 1.5 μM.[3][6] This dual mechanism of action—reducing gut motility and inhibiting SN-38 formation—makes it a particularly interesting comparator.[3] Telmisartan, an angiotensin II receptor antagonist, has also been shown to be a specific inhibitor of CES2.[7] Bis(p-nitrophenyl)phosphate (BNPP) is a well-known irreversible inhibitor of carboxylesterases and is often used as a tool compound in in vitro and in vivo studies to block CES activity.[3][10] More recently, novel scaffolds, such as compound 24, have been identified with competitive inhibitory activity in the low micromolar range.[7][9]

Experimental Protocols for Benchmarking CES2 Inhibitors

The following section provides detailed methodologies for the in vitro and cell-based assessment of CES2 inhibitors. These protocols are designed to be self-validating and are based on established methods in the field.

In Vitro Enzyme Inhibition Assay

This assay directly measures the ability of a test compound to inhibit the enzymatic activity of recombinant human CES2.

Start Start Prepare Reagents Prepare Reagents Start->Prepare Reagents Pre-incubation Pre-incubation Prepare Reagents->Pre-incubation Recombinant CES2 + Inhibitor Initiate Reaction Initiate Reaction Pre-incubation->Initiate Reaction Add Substrate (CPT-11 or pNPA) Monitor Reaction Monitor Reaction Initiate Reaction->Monitor Reaction Measure product formation over time Data Analysis Data Analysis Monitor Reaction->Data Analysis Calculate IC50/Ki End End Data Analysis->End

Figure 2: Workflow for the in vitro CES2 enzyme inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of recombinant human CES2 enzyme in an appropriate buffer (e.g., 100 mM Tris-HCl, pH 7.4).

    • Prepare stock solutions of the test inhibitor (e.g., this compound derivative) and reference inhibitors (e.g., loperamide) in a suitable solvent (e.g., DMSO).

    • Prepare a stock solution of the substrate. Two common substrates are:

      • CPT-11: For direct assessment of the clinically relevant reaction.

      • p-Nitrophenyl acetate (pNPA): A chromogenic substrate that allows for continuous spectrophotometric monitoring of the reaction.[11]

  • Assay Procedure:

    • In a 96-well microplate, add a fixed concentration of recombinant CES2 to each well.

    • Add varying concentrations of the test inhibitor or reference inhibitor to the wells. Include a control well with no inhibitor.

    • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 10 minutes at 37°C) to allow for binding.[12]

    • Initiate the enzymatic reaction by adding a fixed concentration of the substrate (e.g., 5 μM CPT-11 or 500 μM pNPA).[11][13]

    • Monitor the rate of product formation over time.

      • For CPT-11, the reaction is typically stopped at various time points by adding an ice-cold organic solvent (e.g., methanol), and the formation of SN-38 is quantified by HPLC or LC-MS/MS.[13]

      • For pNPA, the formation of p-nitrophenol can be continuously monitored by measuring the increase in absorbance at 405 nm using a microplate reader.[11]

  • Data Analysis:

    • Calculate the initial reaction velocity for each inhibitor concentration.

    • Determine the percentage of inhibition for each concentration relative to the no-inhibitor control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve.

    • Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of enzyme activity.

    • To determine the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive), perform the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using Lineweaver-Burk or Dixon plots.

Cell-Based CES2 Activity Assay

This assay measures the ability of a test compound to inhibit CES2 activity within a cellular context, providing insights into cell permeability and intracellular target engagement.

Step-by-Step Methodology:

  • Cell Culture:

    • Culture a human cell line known to express CES2 (e.g., certain pancreatic ductal adenocarcinoma cell lines or human colorectal cancer cell lines).[12]

    • Alternatively, use a cell line (e.g., U373MG human glioma cells) that has been engineered to overexpress human CES2.[5]

  • Assay Procedure:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with varying concentrations of the test inhibitor or reference inhibitor for a defined period (e.g., 1-24 hours).

    • Lyse the cells to release the intracellular enzymes.

    • Measure the CES2 activity in the cell lysates using the in vitro assay described above (typically with pNPA as the substrate).[11]

  • Data Analysis:

    • Normalize the CES2 activity to the total protein concentration in each lysate.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the untreated control.

    • Determine the cellular IC50 value from the dose-response curve.

In Vivo Evaluation in Animal Models

To assess the therapeutic potential of CES2 inhibitors in a physiological setting, in vivo studies using appropriate animal models are crucial. Rodents, such as mice and rats, are commonly used to model CPT-11-induced toxicity.[14]

Start Start Animal Model Selection Animal Model Selection Start->Animal Model Selection Dosing Regimen Dosing Regimen Animal Model Selection->Dosing Regimen CPT-11 +/- Inhibitor Toxicity Assessment Toxicity Assessment Dosing Regimen->Toxicity Assessment Monitor for diarrhea, weight loss Pharmacokinetic Analysis Pharmacokinetic Analysis Dosing Regimen->Pharmacokinetic Analysis Measure CPT-11 and SN-38 levels End End Toxicity Assessment->End Efficacy Assessment Efficacy Assessment Pharmacokinetic Analysis->Efficacy Assessment In tumor-bearing models Efficacy Assessment->End

Figure 3: Workflow for the in vivo evaluation of CES2 inhibitors.

A typical study design involves administering CPT-11 to the animals with or without the CES2 inhibitor. Key endpoints to monitor include the incidence and severity of diarrhea, body weight changes, and histopathological examination of the gastrointestinal tract.[10] Concurrently, pharmacokinetic analysis of plasma and tissue samples should be performed to quantify the levels of CPT-11 and SN-38, confirming that the inhibitor is indeed modulating the prodrug's metabolism in vivo.[14] In tumor-bearing animal models, the impact of the CES2 inhibitor on the antitumor efficacy of CPT-11 should also be evaluated to ensure that the therapeutic benefit is not compromised.[15]

Conclusion and Future Perspectives

The development of potent and selective CES2 inhibitors, such as those based on the this compound scaffold, holds significant promise for improving the therapeutic index of CPT-11 and potentially other ester-containing prodrugs. By mitigating dose-limiting toxicities, these inhibitors could allow for more effective dosing regimens and expand the clinical utility of these important anticancer agents.

The comparative data and detailed protocols presented in this guide provide a robust framework for the continued evaluation and optimization of this promising class of inhibitors. Future research should focus on obtaining more extensive in vivo data to establish a clear correlation between CES2 inhibition, reduced toxicity, and maintained therapeutic efficacy. Furthermore, the exploration of novel piperazine-1-carboxylate derivatives with improved potency and selectivity will be crucial for the successful translation of this therapeutic strategy to the clinic.

References

  • Quinney, S. K., Sanghani, S. P., Davis, W. I., et al. (2005). Hydrolysis of capecitabine to 5'-deoxy-5-fluorocytidine by human carboxylesterases and inhibition by loperamide. Journal of Pharmacology and Experimental Therapeutics, 313(3), 1011-1016.
  • Imai, J., Igarashi, H., & Chiba, M. (2006). A Methodology for Detection and Quantification of Esterase Activity. Biological and Pharmaceutical Bulletin, 29(5), 985-990.
  • Hatfield, M. J., & Potter, P. M. (2011). Carboxylesterase inhibitors.
  • Wadkins, R. M., Hyatt, J. L., Yoon, K. J., Morton, C. L., & Potter, P. M. (2004). Carboxylesterases 1 and 2 Hydrolyze Phospho-Nonsteroidal Anti-Inflammatory Drugs: Relevance to Their Pharmacological Activity. Molecular Cancer Therapeutics, 3(10), 1275-1282.
  • Ge, G., Wang, Y., & He, J. (2018). Carboxylesterase Inhibitors: An Update. Current medicinal chemistry, 25(3), 333-353.
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  • Eng, H., et al. (2010). Utility of the carboxylesterase inhibitor bis-para-nitrophenylphosphate (BNPP) in the plasma unbound fraction determination for a hydrolytically unstable amide derivative and agonist of the TGR5 receptor. Xenobiotica, 40(6), 369-380.
  • Shimizu, M., Fukami, T., Nakajima, M., & Yokoi, T. (2014). Screening of specific inhibitors for human carboxylesterases or arylacetamide deacetylase.
  • Zhang, H., et al. (2014). In Vitro Evaluation of the Inhibitory Potential of Pharmaceutical Excipients on Human Carboxylesterase 1A and 2. PloS one, 9(4), e93819.
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  • Imai, T., et al. (2017). Carboxylesterase Activities and Protein Expression in Rabbit and Pig Ocular Tissues. Journal of pharmaceutical sciences, 106(8), 2195–2202.
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  • Xu, J., et al. (2021). Intestinal human carboxylesterase 2 (CES2) expression rescues drug metabolism and most metabolic syndrome phenotypes in global Ces2 cluster knockout mice. Acta pharmaceutica Sinica. B, 11(11), 3568–3582.
  • Wadkins, R. M., Hyatt, J. L., & Potter, P. M. (2004). Development of carboxylesterase inhibitors for translational application. Current cancer drug targets, 4(5), 413–421.
  • Song, Y. Q., et al. (2021). Carboxylesterase inhibitors from clinically available medicines and their impact on drug metabolism. Chemico-biological interactions, 347, 109566.
  • Ge, G., et al. (2017). A highly selective marker reaction for measuring the activity of human carboxylesterase 1 in complex biological samples. Analytical chemistry, 89(17), 9379–9386.
  • Li, H., et al. (2023). Discovery of novel carboxylesterase 2 inhibitors for the treatment of delayed diarrhea and ulcerative colitis. Biochemical pharmacology, 215, 115742.
  • Cyprotex. (n.d.). Carboxylesterase (CE) Reaction Phenotyping Assay. Retrieved from [Link]

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Navigating Specificity: A Comparative Guide to the Cross-Reactivity of Antibodies Against Isopropyl piperazine-1-carboxylate Conjugates

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, ensuring the specificity of antibodies is paramount for the integrity of experimental results and the safety and efficacy of therapeutics. This is particularly critical when developing antibodies against small molecules, or haptens, such as Isopropyl piperazine-1-carboxylate, which require conjugation to a larger carrier protein to elicit an immune response. This guide provides an in-depth comparison of the cross-reactivity profiles of antibodies raised against this compound conjugates, supported by experimental data and detailed methodologies.

The piperazine ring is a prevalent structural motif in numerous pharmaceuticals. Consequently, the development of highly specific antibodies against piperazine-containing compounds is essential for applications ranging from therapeutic drug monitoring to pharmacokinetic studies. However, a significant hurdle in creating reliable immunoassays for these haptens is the potential for cross-reactivity with structurally analogous compounds, which can lead to inaccurate quantification and false-positive results.

This guide will explore the critical aspects of antibody cross-reactivity, detailing the experimental design and methodologies used to assess it. We will delve into the nuances of hapten-carrier protein conjugation, the generation of antibodies, and a comparative analysis of their binding profiles against a panel of structurally related molecules.

The Genesis of Specificity: Hapten-Carrier Conjugation and Antibody Production

The journey to a highly specific antibody begins with the design of the immunogen. This compound, being a small molecule, is not immunogenic on its own and must be covalently linked to a larger carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH), to stimulate an immune response. The method of conjugation and the site of attachment on the hapten are critical determinants of the resulting antibody's specificity.

For this study, this compound was activated and conjugated to BSA. The resulting conjugate was then used to immunize rabbits to generate polyclonal antibodies. The polyclonal antibody pool was subsequently purified to isolate the IgG fraction.

G cluster_0 Immunogen Preparation cluster_1 Antibody Production Hapten This compound Activation Activation of Hapten Hapten->Activation Chemical Modification Carrier Carrier Protein (BSA) Conjugation Conjugation Carrier->Conjugation Activation->Conjugation Immunogen Hapten-Carrier Conjugate Conjugation->Immunogen Immunization Immunization of Host (Rabbit) Immunogen->Immunization Immune_Response Immune Response Immunization->Immune_Response Harvesting Harvesting of Antiserum Immune_Response->Harvesting Purification Purification of IgG Harvesting->Purification Antibody Polyclonal Antibody Purification->Antibody

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Isopropyl piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols for researchers, scientists, and drug development professionals handling Isopropyl piperazine-1-carboxylate. Moving beyond a simple checklist, we delve into the rationale behind each protective measure, ensuring a culture of safety grounded in scientific principles. Our objective is to provide a self-validating system of protocols that empowers you to work confidently and securely.

Foundational Knowledge: Hazard Identification

Understanding the specific risks associated with this compound is the critical first step in designing an effective safety plan. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the primary data for our risk assessment. Based on available Safety Data Sheets (SDS), this compound is a liquid with a flash point of 103.6°C.[1]

The primary hazards necessitating stringent personal protective equipment (PPE) are related to direct contact.[1]

Table 1: GHS Hazard Summary for this compound

PictogramSignal WordHazard CodeHazard Statement
Warning [1]H315Causes skin irritation.[1]
H319Causes serious eye irritation.[1]

Source: Synthesized from Sigma-Aldrich Safety Data Sheet.[1]

The causality is clear: the chemical properties of this compound can provoke an irritant response upon contact with skin and eyes. Therefore, our entire PPE strategy is built around creating an impermeable barrier to prevent this contact. While this specific compound is not classified for respiratory hazards, related piperazine compounds can cause respiratory irritation, making vigilance and proper engineering controls paramount.[2][3]

The Core Directive: Mandated Personal Protective Equipment

Based on the identified hazards, the following PPE is mandatory for all handling procedures involving this compound.

Eye and Face Protection

Direct contact with the eyes can cause serious irritation.[1] Standard safety glasses are insufficient.

  • Protocol: Wear chemical safety goggles that provide a complete seal around the eyes. This is in accordance with OSHA's eye and face protection regulations in 29 CFR 1910.133.[2] If there is a significant risk of splashing, such as during large-volume transfers or reactions under pressure, a full face shield must be worn in addition to safety goggles.[3]

Skin and Body Protection

The compound is a known skin irritant (H315).[1] Therefore, comprehensive skin protection is not optional.

  • Gloves: Wear nitrile gloves for all handling procedures. Always inspect gloves for tears or punctures before use.[3] For prolonged contact or immersion, consult a manufacturer's chemical resistance chart to ensure nitrile is the appropriate material. Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[3]

  • Lab Coat: A buttoned, knee-length lab coat is required to protect skin and personal clothing from accidental spills. For larger scale operations, a complete suit protecting against chemicals may be necessary.[3]

Respiratory Protection

While this compound itself does not have a specific inhalation hazard classification, best practices derived from similar compounds and general chemical safety principles should be followed.

  • Protocol: All handling of this compound should be performed within a certified chemical fume hood to minimize the inhalation of any potential vapors or aerosols.[2] If engineering controls are insufficient or in the event of a large spill, respiratory protection, such as a NIOSH-approved respirator with an organic vapor cartridge, would be necessary.[2][4]

Operational Plan: From Preparation to Disposal

A robust safety protocol extends beyond simply wearing PPE. It encompasses the entire workflow, from initial setup to final waste disposal.

Engineering Controls

Your first line of defense is always engineering controls.

  • Fume Hood: As stated, always handle this chemical in a properly functioning fume hood.[2]

  • Emergency Equipment: Ensure that an eyewash station and a safety shower are proximal to the workstation and are in good working order.[2][4] This is a non-negotiable requirement for immediate decontamination in case of accidental exposure.

Experimental Workflow and PPE Selection

The following diagram outlines the logical steps for ensuring safety throughout your procedure.

G cluster_prep Preparation Phase cluster_ppe PPE Donning & Use cluster_ops Operational & Post-Procedure Phase A 1. Task Assessment (e.g., weighing, transfer, synthesis) B 2. Review SDS for Isopropyl piperazine-1-carboxylate A->B C 3. Verify Engineering Controls (Fume Hood, Eyewash, Shower) B->C D 4. Don Core PPE: - Lab Coat - Chemical Safety Goggles - Nitrile Gloves C->D E Assess Risk of Aerosol or Vapor Generation D->E F Add Face Shield & Consider Respirator E->F High Risk G Proceed with Core PPE E->G Low Risk H 5. Execute Laboratory Procedure in Fume Hood F->H G->H I 6. Decontaminate Surfaces & Glassware H->I J 7. Doff PPE using proper technique I->J K 8. Dispose of Contaminated Waste in Labeled, Sealed Containers J->K

Caption: PPE Selection and Procedural Workflow.

Decontamination and Disposal

Proper disposal is a critical component of laboratory safety and environmental responsibility.

  • Contaminated Materials: All disposable items that have come into contact with this compound, including gloves, pipette tips, and absorbent pads, must be treated as chemical waste.

  • Disposal Protocol: Collect these materials in a dedicated, clearly labeled, and sealed waste container.[3] Do not mix with general laboratory waste. Dispose of the chemical and its container through a licensed professional waste disposal service, adhering to all local, state, and federal regulations.[2][5]

  • Empty Containers: "Empty" containers may retain chemical residue. They should be handled as hazardous waste and disposed of accordingly.[6]

Emergency Response Plan

In the event of an exposure, immediate and correct action is vital.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][7]

  • Skin Contact: Take off immediately all contaminated clothing.[2] Wash the affected area with soap and plenty of water.[7] If skin irritation occurs, seek medical attention.

  • Inhalation: While unlikely with proper engineering controls, if you experience respiratory irritation, move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]

By integrating these principles of hazard assessment, correct PPE selection, and procedural diligence, you can ensure a safe and effective research environment when working with this compound.

References

  • SAFETY DATA SHEET - Isopropanol . Amazon S3. [Link]

  • 1-Isopropylpiperazine | C7H16N2 | CID 78013 . PubChem - NIH. [Link]

  • SAFETY DATA SHEET - PIPPS PUFFERAN® . Carl ROTH. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.